An In-Depth Technical Guide to the Synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde
Foreword: The Strategic Importance of the 5-Azaindole Scaffold The 1H-pyrrolo[2,3-c]pyridine, colloquially known as 5-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. As a bioisostere of in...
Author: BenchChem Technical Support Team. Date: January 2026
Foreword: The Strategic Importance of the 5-Azaindole Scaffold
The 1H-pyrrolo[2,3-c]pyridine, colloquially known as 5-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. As a bioisostere of indole, it frequently enhances physicochemical properties such as solubility and metabolic stability, leading to improved bioavailability in drug candidates. Its derivatives have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors and antiviral agents.[1] The introduction of a formyl group at the C7 position (analogous to the C3 position of indole) yields 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde, a critical and versatile intermediate. This aldehyde functionality serves as a synthetic linchpin, enabling a plethora of subsequent transformations such as reductive amination, oxidation, olefination, and the formation of other heterocyclic systems, thereby providing access to diverse libraries of potential therapeutic agents.
This guide provides a detailed examination of the principal synthetic strategy for preparing this key intermediate, focusing on the underlying chemical principles, field-proven experimental protocols, and the rationale governing methodological choices.
Synthetic Strategy: Navigating the Electronic Landscape of 5-Azaindole
The synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde is dominated by a singular, highly effective strategy: the electrophilic formylation of the parent 5-azaindole heterocycle. The choice of this approach is dictated by the inherent electronic nature of the bicyclic system. The 5-azaindole core is an amalgam of an electron-rich pyrrole ring and an electron-deficient pyridine ring.[2] This electronic dichotomy governs its reactivity:
Pyrrole Ring: Being π-excessive, it is susceptible to electrophilic attack. The highest electron density is found at the C7 (or C3) position, making it the preferred site for electrophilic substitution.[3]
Pyridine Ring: Being π-deficient, it is generally resistant to electrophiles and is instead activated towards nucleophilic attack, particularly after N-oxidation.[2][4]
Consequently, direct formylation via electrophilic aromatic substitution is the most logical and efficient path to the desired C7-aldehyde. The premier method for achieving this transformation is the Vilsmeier-Haack reaction .
The Vilsmeier-Haack Reaction: A Deep Dive
The Vilsmeier-Haack reaction is a cornerstone of heterocyclic chemistry, enabling the formylation of electron-rich aromatic and heteroaromatic compounds using a phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) system.[5][6] This combination generates a mild electrophile, the Vilsmeier reagent, which is perfectly suited for the activated pyrrole moiety of 5-azaindole.
Mechanism of Action
The reaction proceeds through two primary stages: the formation of the Vilsmeier reagent, followed by electrophilic attack and subsequent hydrolysis.
Formation of the Vilsmeier Reagent: DMF, a substituted amide, acts as the nucleophile, attacking the electrophilic phosphorus center of POCl₃. A subsequent cascade of eliminations generates the reactive electrophile, a chloromethyliminium salt, commonly referred to as the Vilsmeier reagent.[5][6]
Electrophilic Substitution: The electron-rich C7 position of the 1H-pyrrolo[2,3-c]pyridine attacks the electrophilic carbon of the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate.
Aromatization & Hydrolysis: Aromatization is restored through the loss of a proton. The resulting iminium salt intermediate is then subjected to aqueous workup, where it readily hydrolyzes to furnish the final 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde product.[5]
The overall mechanistic workflow is depicted below.
A Technical Guide to 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde, a heterocyclic building block of significant interest in medicinal c...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry. While specific experimental data for this compound is not widely published, this document synthesizes information on its core scaffold, probable synthetic routes, and expected chemical reactivity based on established principles and data from closely related analogues.
Introduction: The Significance of the 6-Azaindole Scaffold
1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a "privileged scaffold" in medicinal chemistry. Its structure, which fuses an electron-rich pyrrole ring with an electron-deficient pyridine ring, serves as a bioisosteric replacement for indole in many biologically active molecules. This substitution can enhance pharmacological properties such as solubility, metabolic stability, and target binding affinity by introducing an additional hydrogen bond acceptor.
The 7-carbaldehyde derivative (CHO group at position 7) is a particularly valuable intermediate. The aldehyde functional group is a versatile chemical handle, allowing for the straightforward introduction of diverse molecular fragments, making it a crucial starting point for the synthesis of complex therapeutic agents, especially kinase inhibitors.
Spectroscopic Characterization:
Authentic ¹H and ¹³C NMR spectral data are essential for the unambiguous identification and quality control of synthetic intermediates. Although specific spectra for this compound are not publicly documented, a chemist would anticipate characteristic signals including:
¹H NMR: A singlet for the aldehyde proton (-CHO) typically downfield (>9.5 ppm), distinct aromatic protons on both the pyrrole and pyridine rings, and a broad singlet for the pyrrole N-H proton.
¹³C NMR: A resonance for the carbonyl carbon of the aldehyde typically in the 180-190 ppm range, along with signals for the aromatic carbons of the fused ring system.
Synthesis and Purification
The most logical and widely employed method for the formylation of electron-rich heterocyclic systems like 6-azaindole is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Mechanism Insight: The reaction proceeds via the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent). The electron-rich 6-azaindole core then acts as a nucleophile, attacking the electrophile. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product. The directing effects of the fused ring system favor electrophilic substitution on the pyrrole ring, and while positions 3 and 7 are potential sites, reaction conditions can be optimized to favor formylation at the desired C7 position.
Caption: Probable synthesis of the target compound.
Exemplary Laboratory Protocol (Hypothetical)
This protocol is illustrative, based on general Vilsmeier-Haack procedures, and has not been experimentally validated for this specific substrate.
Reagent Preparation: In a three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), cool N,N-dimethylformamide (DMF, ~3 eq.) to 0°C.
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~1.2 eq.) dropwise to the cooled DMF, maintaining the temperature below 5°C. Stir the mixture for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
Addition of Substrate: Dissolve the starting material, 1H-pyrrolo[2,3-c]pyridine (1 eq.), in an appropriate solvent (e.g., DMF or a chlorinated solvent). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat as necessary (e.g., 60-80°C) for several hours, monitoring the reaction progress by TLC or LC-MS.
Work-up: Cool the mixture to 0°C and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., NaOH or Na₂CO₃ solution) to hydrolyze the intermediate.
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product is typically purified by column chromatography on silica gel to yield the pure 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde.
Chemical Reactivity and Derivatization Potential
The aldehyde group at the C7 position is a key functional handle for synthetic elaboration. Its reactivity allows for the construction of a wide array of derivatives, making it a cornerstone intermediate for building libraries of compounds in drug discovery campaigns.
Caption: Major reaction pathways for derivatization.
Reductive Amination: This is one of the most powerful reactions for drug development. The aldehyde can react with a primary or secondary amine to form an imine in situ, which is then reduced (commonly with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield a new secondary or tertiary amine. This allows for the direct coupling of the 6-azaindole core to a vast array of amine-containing fragments.
Oxidation: The aldehyde can be easily oxidized to the corresponding 7-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Tollens' reagent (Ag₂O). The resulting carboxylic acid can then be used in amide coupling reactions.
Reduction: Mild reducing agents such as sodium borohydride (NaBH₄) will reduce the aldehyde to the primary alcohol, 1H-pyrrolo[2,3-c]pyridin-7-ylmethanol.
Wittig and Related Reactions: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) provide a route to convert the carbonyl into a carbon-carbon double bond, allowing for the synthesis of various alkene derivatives.
Condensation Reactions: The aldehyde readily condenses with nucleophiles such as hydroxylamines, hydrazines, and semicarbazides to form oximes, hydrazones, and semicarbazones, respectively.
Applications in Medicinal Chemistry
The 1H-pyrrolo[2,3-c]pyridine scaffold is a key component in numerous compounds investigated for therapeutic use. While specific examples detailing the use of the 7-carbaldehyde intermediate are scarce in public literature, its value is inferred from the importance of the 6-azaindole core in targeting a range of diseases. It serves as a critical building block for creating analogues of known drugs or for novel scaffold development in areas including:
Oncology: As a core fragment in inhibitors of various protein kinases (e.g., FGFR, Aurora kinase, JAK).
Inflammatory Diseases: In the development of inhibitors for signaling pathways involved in inflammation.
Neurological Disorders: The scaffold's resemblance to endogenous signaling molecules makes it a candidate for developing agents targeting CNS receptors.
Safety, Handling, and Storage
Safety: As with many aromatic aldehydes and nitrogen-containing heterocycles, 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. The parent scaffold, 1H-pyrrolo[2,3-c]pyridine, is classified as an irritant and is harmful if swallowed.
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and oxidizing agents. For long-term storage, refrigeration and an inert atmosphere are recommended to prevent degradation.
References
This list is compiled from sources providing context on the 6-azaindole scaffold and related chemical principles, as direct literature on the title compound is limited.
PubChem. 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available from: [Link]
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central (PMC) - National Institutes of Health (NIH). Available from: [Link]
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available from: [Link]
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central (PMC) - National Institutes of Health (NIH). Available from: [Link]
Spectroscopic Characterization of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde: A Predictive Technical Guide
Abstract This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug develo...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] Due to the limited availability of direct experimental data for this specific isomer in the public domain, this document leverages established spectroscopic principles and comparative data from analogous structures to present a robust, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the expected spectral features to aid in the identification, characterization, and quality control of this molecule.
Introduction: The Significance of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde
The 1H-pyrrolo[2,3-c]pyridine scaffold, an isomer of azaindole, is a privileged heterocyclic motif frequently encountered in biologically active compounds.[4] The introduction of a carbaldehyde group at the 7-position of this nucleus creates a versatile synthetic intermediate, amenable to a wide array of chemical transformations for the construction of more complex molecular architectures. Such derivatives are of significant interest in the development of novel therapeutics, including kinase inhibitors for oncology.[2]
Accurate and unambiguous structural elucidation is paramount in the synthesis and application of such compounds. Spectroscopic techniques, namely NMR, IR, and MS, are the cornerstone of modern organic chemistry for achieving this. This guide provides a detailed, predictive analysis of the key spectroscopic signatures of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde, empowering researchers to confidently identify and characterize this molecule.
Molecular Structure and Numbering
A clear understanding of the molecular structure and atom numbering is essential for interpreting spectroscopic data. The structure of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde is depicted below, with the conventional numbering system for the bicyclic core.
Figure 1: Molecular structure and numbering of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data for 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde are presented below, based on the analysis of related azaindole structures and the expected electronic effects of the aldehyde substituent.[5][6]
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts (δ) are summarized in the table below. These predictions are based on data for the parent 1H-pyrrolo[2,3-c]pyridine and the anisotropic effect of the carbonyl group.
Proton
Predicted δ (ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale for Prediction
H1 (N-H)
11.0 - 13.0
br s
-
The N-H proton of the pyrrole ring is expected to be a broad singlet in a downfield region due to its acidic nature and potential for hydrogen bonding.
H2
7.8 - 8.0
d
J ≈ 3.0
The α-proton of the pyrrole ring is deshielded by the adjacent nitrogen and the aromatic system.
H3
6.7 - 6.9
d
J ≈ 3.0
The β-proton of the pyrrole ring is typically found at a higher field compared to the α-proton.
H4
7.4 - 7.6
d
J ≈ 5.0
This proton is on the pyridine ring, coupled to H5.
H5
8.3 - 8.5
d
J ≈ 5.0
This proton is deshielded by the adjacent nitrogen (N6) of the pyridine ring.
H8 (CHO)
9.9 - 10.2
s
-
The aldehyde proton is highly deshielded by the carbonyl group and the aromatic system, appearing as a sharp singlet.
Table 1: Predicted ¹H NMR data for 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde (in DMSO-d₆).
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are detailed below, considering the influence of the nitrogen atoms and the electron-withdrawing aldehyde group.
Carbon
Predicted δ (ppm)
Rationale for Prediction
C2
125 - 130
The α-carbon of the pyrrole ring.
C3
100 - 105
The β-carbon of the pyrrole ring, typically shielded.
C3a
130 - 135
Bridgehead carbon between the two rings.
C4
118 - 122
Carbon on the pyridine ring.
C5
145 - 150
Deshielded carbon adjacent to the pyridine nitrogen.
C7
140 - 145
Carbon bearing the aldehyde group, deshielded.
C7a
148 - 152
Bridgehead carbon adjacent to the pyrrole nitrogen.
C8 (CHO)
185 - 190
The carbonyl carbon of the aldehyde, highly deshielded.
Table 2: Predicted ¹³C NMR data for 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde (in DMSO-d₆).
Experimental Protocol for NMR Data Acquisition
To validate these predictions, the following experimental protocol is recommended:
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for observing the exchangeable N-H proton.
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Typical parameters: 32 scans, a spectral width of 16 ppm, and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
Typical parameters: 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments, including:
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and confirming the overall structure.
Figure 2: Recommended workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted key IR absorption frequencies for 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde are listed below.
Functional Group
Predicted Wavenumber (cm⁻¹)
Intensity
Rationale for Prediction
N-H Stretch (Pyrrole)
3200 - 3400
Medium, Broad
Typical for N-H stretching vibrations in pyrrole rings, often broadened by hydrogen bonding.
C-H Stretch (Aromatic)
3000 - 3100
Medium
Characteristic of C-H stretching in aromatic systems.
C-H Stretch (Aldehyde)
2800 - 2900 and 2700 - 2800
Weak to Medium
The presence of two distinct bands (Fermi resonance) is a hallmark of an aldehyde C-H stretch.[2]
C=O Stretch (Aldehyde)
1680 - 1700
Strong, Sharp
The carbonyl stretch of an aromatic aldehyde is typically found in this region. Conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde.[7]
C=C and C=N Stretches
1500 - 1620
Medium to Strong
Aromatic ring stretching vibrations.
C-H Bending (out-of-plane)
700 - 900
Strong
These bands can provide information about the substitution pattern of the aromatic rings.
Table 3: Predicted key IR absorption frequencies for 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde.
Experimental Protocol for IR Data Acquisition
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Acquisition:
Record a background spectrum.
Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrometry Data
Molecular Formula: C₈H₆N₂O
Molecular Weight: 146.15 g/mol
Predicted m/z for [M+H]⁺: 147.0553 (High-Resolution Mass Spectrometry)
Expected Fragmentation Pattern:
Aromatic and heterocyclic compounds often show a prominent molecular ion peak due to their stability.[8] The fragmentation of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde is expected to proceed through characteristic pathways for aromatic aldehydes.[9]
Figure 3: Predicted major fragmentation pathways for 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde.
[M]⁺˙ (m/z = 146): The molecular ion peak is expected to be relatively intense.
[M-H]⁺ (m/z = 145): Loss of a hydrogen radical from the aldehyde group is a common fragmentation pathway for aromatic aldehydes.[9]
[M-CHO]⁺ (m/z = 117): Loss of the entire formyl radical.
[M-CO]⁺˙ (m/z = 118): Loss of a neutral carbon monoxide molecule from the [M]⁺˙ or [M-H]⁺ ions.
Experimental Protocol for Mass Spectrometry Data Acquisition
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for this type of molecule. For accurate mass measurements, a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
Acquisition:
Infuse the sample solution into the ESI source.
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data, which can be compared with the predicted fragmentation pattern.
Conclusion
This technical guide provides a detailed, predictive framework for the spectroscopic characterization of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected NMR, IR, and MS data, along with recommended experimental protocols for their acquisition and validation. This information serves as a valuable resource for researchers in synthetic and medicinal chemistry, facilitating the unambiguous identification and characterization of this important heterocyclic building block. As with any predictive data, experimental verification is the ultimate standard for structural confirmation.
References
Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4).
More O'Ferrall, R. A., & Murray, B. A. (1994). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (12), 2461-2470.
Duddeck, H., et al. (2000). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Magnetic Resonance in Chemistry, 38(7), 553-558.
Lama, G., et al. (2015). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Metabolomics, 11, 1311-1321.
Ferreira, V. F., et al. (2002). 1 H- and 13 C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 7(7), 528-539.
Aitken, R. A., et al. (2013). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles.
Tang, Z., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301323.
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Malinka, W., et al. (2021).
Li, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661.
Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube.
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. PubChem. Retrieved from [Link]
Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation.
MySkinRecipes. (n.d.). 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde. Retrieved from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Michigan State University. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
Al-Ostoot, F. H., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(21), 7244.
Yılmaz, F., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(7), 883-891.
Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry.
The Expanding Therapeutic Landscape of 1H-pyrrolo[2,3-c]pyridine Derivatives: A Technical Guide
Introduction: The Privileged Scaffold of 1H-pyrrolo[2,3-c]pyridine In the realm of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 1H-p...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Privileged Scaffold of 1H-pyrrolo[2,3-c]pyridine
In the realm of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is one such "privileged scaffold." Its unique electronic properties and structural resemblance to endogenous purines make it an ideal candidate for interacting with a wide array of biological targets. This guide provides an in-depth exploration of the diverse biological activities of 1H-pyrrolo[2,3-c]pyridine derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development. Pyrrolo[2,3-c]pyridines are recognized as promising heterocyclic compounds in drug development due to their versatility as pharmacophores.[1]
Anticancer Activity: A Multifaceted Approach to Targeting Malignancy
The most extensively studied therapeutic application of 1H-pyrrolo[2,3-c]pyridine derivatives is in the field of oncology. These compounds have demonstrated the ability to combat cancer through various mechanisms, most notably through the inhibition of key enzymes involved in cell growth and proliferation, and the disruption of the cellular cytoskeleton.
Kinase Inhibition: A Primary Mechanism of Action
Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. The 1H-pyrrolo[2,3-c]pyridine scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors.
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal FGFR signaling is implicated in various tumors.[2] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors. For instance, one study reported a series of compounds with significant activity against FGFR1, 2, and 3.[2][3][4][5] Compound 4h from this series exhibited impressive IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[2][4][5] This compound was also shown to inhibit the proliferation of breast cancer cells and induce apoptosis.[2][4][5]
Traf2 and Nck-Interacting Kinase (TNIK) Inhibition: TNIK is a key regulator of the Wnt signaling pathway, which is often dysregulated in colorectal cancer.[6] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as potent TNIK inhibitors, with some compounds showing IC50 values in the nanomolar range.[6]
Cyclin-Dependent Kinase 8 (CDK8) Inhibition: CDK8 is an important colorectal oncogene. A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM.[7] This compound was found to indirectly inhibit β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway and cell cycle arrest.[7]
c-Met Inhibition: The c-Met proto-oncogene is another attractive target in cancer therapy. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and evaluated as c-Met inhibitors.[8] One such compound displayed a strong c-Met kinase inhibition with an IC50 of 22.8 nM.[8]
FMS Kinase Inhibition: FMS kinase (CSF-1R) is over-expressed in several cancer types. A series of pyrrolo[3,2-c]pyridine derivatives were tested for their inhibitory effect against FMS kinase, with compound 1r being the most potent with an IC50 of 30 nM.[9]
ATM Inhibition: Ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response. Researchers have rationally designed a series of 1H-pyrrolo[2,3-b]pyridine derivatives as highly selective ATM inhibitors, with compound 25a showing excellent kinase selectivity.[10]
Caption: General mechanism of kinase inhibition by 1H-pyrrolo[2,3-c]pyridine derivatives.
Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton and play a critical role in cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, effectively inhibiting tubulin polymerization.[11][12][13][14] One of the most potent compounds, 10t , exhibited IC50 values ranging from 0.12 to 0.21 µM against HeLa, SGC-7901, and MCF-7 cancer cell lines.[11][12][13][14] This compound was shown to cause G2/M phase cell cycle arrest and induce apoptosis.[11][12][14]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard procedure for evaluating the antiproliferative activity of 1H-pyrrolo[2,3-c]pyridine derivatives against cancer cell lines.
Cell Culture: Culture the desired cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the 1H-pyrrolo[2,3-c]pyridine derivatives in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
Incubation: Incubate the plates for 48-72 hours.
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT assay to determine cytotoxic activity.
Beyond oncology, 1H-pyrrolo[2,3-c]pyridine derivatives have shown significant promise in treating acid-related gastrointestinal disorders.
A series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been designed and synthesized as potassium-competitive acid blockers (P-CABs).[15] These compounds act by inhibiting the gastric H+/K+-ATPase, the proton pump responsible for acid secretion in the stomach. Molecular modeling studies have guided the introduction of substituents at the 1-position to optimize interactions with lipophilic and polar residues in the enzyme's binding site.[15] These efforts have led to the identification of potent P-CABs with excellent in vitro and in vivo inhibitory activity, highlighting their potential as lead compounds for the development of new anti-ulcer drugs.[15]
Caption: Mechanism of H+/K+-ATPase inhibition by P-CABs.
Other Emerging Biological Activities
The therapeutic potential of 1H-pyrrolo[2,3-c]pyridine derivatives extends to other areas as well. For instance, 7-azaindole analogs have been reported to possess anti-inflammatory properties.[16][17] Furthermore, their effectiveness in Alzheimer's disease models has been noted, suggesting a potential role in treating neurodegenerative disorders.[16][17] These preliminary findings warrant further investigation to fully elucidate their mechanisms of action and therapeutic utility in these contexts.
Synthetic Strategies: A Note for the Medicinal Chemist
The development of efficient synthetic routes is paramount for the exploration and optimization of 1H-pyrrolo[2,3-c]pyridine derivatives. Various synthetic methodologies have been established for the construction of this scaffold, often involving the cyclization of appropriately substituted pyridine precursors. A recent review has classified the known strategies for constructing the 6-azaindole core published over the last 15 years.[1] The choice of synthetic route depends on the desired substitution pattern and the overall complexity of the target molecule.
Conclusion and Future Perspectives
The 1H-pyrrolo[2,3-c]pyridine scaffold is a remarkably versatile platform for the design of novel therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, with the most significant advances being in the fields of oncology and gastroenterology. The ability of these compounds to act as potent and selective inhibitors of various kinases and as effective proton pump inhibitors underscores their therapeutic potential.
Future research in this area should focus on several key aspects:
Structure-Based Drug Design: Continued use of computational modeling and X-ray crystallography to design more potent and selective inhibitors for specific biological targets.
Exploration of New Therapeutic Areas: Further investigation into the anti-inflammatory and neuroprotective effects of these derivatives.
Pharmacokinetic and Pharmacodynamic Profiling: In-depth studies to optimize the drug-like properties of lead compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.
Combination Therapies: Evaluating the synergistic effects of 1H-pyrrolo[2,3-c]pyridine derivatives with existing therapeutic agents to enhance efficacy and overcome drug resistance.
The continued exploration of the rich chemical space around the 1H-pyrrolo[2,3-c]pyridine core promises to yield a new generation of innovative medicines for a variety of diseases.
A Technical Guide to the Discovery and Synthesis of Novel Azaindole Aldehydes
Abstract The azaindole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, serving as a cornerstone in numerous therapeutic agents.[1][2] Its role as a bioisostere of indole allows it to modulate p...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The azaindole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, serving as a cornerstone in numerous therapeutic agents.[1][2] Its role as a bioisostere of indole allows it to modulate pharmacological properties such as receptor binding, metabolic stability, and solubility.[3][4] The introduction of a carboxaldehyde group onto the azaindole core unlocks vast synthetic possibilities, providing a reactive handle for constructing complex molecular architectures and diverse compound libraries.[3][5] This guide provides an in-depth exploration of the primary synthetic methodologies for accessing novel azaindole aldehydes, with a focus on the underlying chemical principles, experimental protocols, and strategic considerations for researchers in drug discovery and development.
The Azaindole Scaffold: A Bioisosteric Powerhouse in Drug Discovery
Azaindoles, also known as pyrrolopyridines, are bicyclic heteroaromatics where one of the carbon atoms in the benzene ring of an indole is replaced by a nitrogen atom. This seemingly subtle change introduces profound effects on the molecule's electronic and physical properties.[3] The position of the nitrogen atom (at C4, C5, C6, or C7) defines the specific isomer and significantly influences its biological activity and synthetic accessibility.[6][7]
The pyridine ring's electron-withdrawing nature deactivates the aromatic system towards electrophilic substitution compared to indole, posing unique challenges for functionalization.[4][8] However, this feature, along with the nitrogen's ability to act as a hydrogen bond acceptor, is often key to enhancing target affinity and improving pharmacokinetic profiles.[9] Consequently, azaindole derivatives have been successfully developed as potent kinase inhibitors, antiviral agents, and anticancer therapeutics.[2][10][11]
The Aldehyde Moiety: A Gateway to Molecular Diversity
The aldehyde functional group (-CHO) is a highly versatile and reactive electrophilic center.[3] Its presence on the azaindole ring serves as a critical linchpin for a wide array of chemical transformations, including:
Condensation Reactions: Formation of imines and hydrazones by reacting with primary amines and hydrazines, respectively, enabling the construction of new C-N bonds.[3]
Nucleophilic Additions: Carbon-carbon bond formation through reactions with organometallic reagents (e.g., Grignard, organolithium) to yield secondary alcohols.[3]
Oxidation/Reduction: Conversion to a carboxylic acid via oxidation or a primary alcohol via reduction, providing access to different functional group classes.[3]
Olefination: Transformation into an alkene using methods like the Wittig reaction, introducing unsaturated side chains.[3]
This synthetic versatility makes azaindole aldehydes invaluable intermediates for elaborating molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.[5]
Key Synthetic Strategies for Azaindole Aldehydes
The direct formylation of the azaindole core is the most common approach to synthesizing azaindole aldehydes. The choice of method is dictated by the starting material's availability, the desired regioselectivity, and the tolerance of other functional groups.
Vilsmeier-Haack Formylation: The Workhorse Method
The Vilsmeier-Haack reaction is a widely used and powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[12][13] The reaction involves the in-situ formation of a substituted chloroiminium ion, known as the Vilsmeier reagent, from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[14][15] This electrophilic species then attacks the electron-rich azaindole ring, followed by hydrolysis to yield the aldehyde.[13]
Mechanism & Rationale:
The Vilsmeier reagent is a relatively mild electrophile, which makes the reaction highly selective for electron-rich systems.[14] For azaindoles, electrophilic substitution typically occurs at the C3 position of the pyrrole ring, which is the most nucleophilic site, analogous to indole chemistry. The electron-deficient nature of the pyridine ring generally disfavors substitution on that part of the scaffold.
The Aldehyde Functional Group in 1H-pyrrolo[2,3-c]pyridine Systems: A Comprehensive Technical Guide for Drug Discovery
Introduction: The Strategic Importance of the Aldehyde in 6-Azaindole Scaffolds The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug developm...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Importance of the Aldehyde in 6-Azaindole Scaffolds
The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] Its structural resemblance to indole allows it to mimic the endogenous ligand recognition motifs of various biological targets, while the introduction of a nitrogen atom in the pyridine ring offers unique opportunities for modulating physicochemical properties such as polarity, solubility, and hydrogen bonding capacity. This often leads to enhanced binding affinity and selectivity for protein targets.[1]
Within this versatile scaffold, the aldehyde group serves as a critical functional handle, a versatile linchpin for a vast array of chemical transformations. Its inherent electrophilicity, coupled with the distinct electronic nature of the 6-azaindole core, dictates a rich and nuanced reactivity profile. This guide provides an in-depth exploration of the synthesis and reactivity of formyl-substituted 1H-pyrrolo[2,3-c]pyridine systems, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.
Electronic Landscape of the 1H-pyrrolo[2,3-c]pyridine Core: Implications for Aldehyde Reactivity
The reactivity of an aldehyde group is intrinsically tied to the electronic character of the aromatic system to which it is attached. In the 1H-pyrrolo[2,3-c]pyridine nucleus, the electron-rich pyrrole ring is fused to an electron-deficient pyridine ring. The lone pair of electrons on the pyrrole nitrogen is delocalized across the bicyclic system, increasing the electron density of the pyrrole moiety.
An aldehyde substituent on the pyrrole ring (e.g., at the 2- or 3-position) will experience this electron-donating effect, which can be represented by the following resonance structures:
Caption: Resonance delocalization in 2-formyl-1H-pyrrolo[2,3-c]pyridine.
This delocalization reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity compared to an aldehyde on a simple benzene ring. Conversely, an aldehyde attached to the pyridine ring (e.g., at the 5-position) will be influenced by the electron-withdrawing nature of the pyridine nitrogen, enhancing the electrophilicity of the carbonyl carbon. Understanding these electronic nuances is paramount for predicting reactivity and designing successful synthetic strategies.
Synthesis of Formyl-1H-pyrrolo[2,3-c]pyridines
The introduction of an aldehyde group onto the 6-azaindole core is a crucial first step. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is an effective electrophile for formylating the electron-rich pyrrole ring of the 1H-pyrrolo[2,3-c]pyridine system. The reaction proceeds via an electrophilic aromatic substitution mechanism.
An In-depth Technical Guide to the Therapeutic Targeting Potential of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde
Abstract The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, primarily due to its role as a bioisostere of indole and purine systems. This strategic substitu...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, primarily due to its role as a bioisostere of indole and purine systems. This strategic substitution of a carbon atom with nitrogen in the benzene ring analogue enhances physicochemical properties such as solubility and modulates target binding interactions, making it a valuable core for drug discovery.[1] This guide focuses on a specific derivative, 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde, a versatile synthetic intermediate for creating diverse compound libraries. We will provide an in-depth analysis of its potential therapeutic targets, with a primary focus on two major classes of proteins: G-protein coupled receptors (GPCRs), exemplified by the Metabotropic Glutamate Receptor 5 (mGluR5), and protein kinases. This document will explore the scientific rationale for targeting these proteins, present evidence from existing literature, and detail robust experimental workflows for target validation and lead compound development.
The 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde Scaffold: A Gateway to Novel Therapeutics
1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde is a key building block for the synthesis of a wide array of pharmacologically active molecules. The aldehyde functional group at the 7-position offers a reactive handle for various chemical transformations, including but not limited to:
Reductive amination: To generate diverse amine derivatives.
Oxidation: To form the corresponding carboxylic acid, a precursor for amides and esters.
Wittig and related reactions: To introduce carbon-carbon double bonds.
Condensation reactions: To form Schiff bases and other heterocyclic systems.
This synthetic versatility allows for the systematic exploration of the chemical space around the 6-azaindole core, which is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds.
Potential Therapeutic Target Class I: G-Protein Coupled Receptors (GPCRs)
Metabotropic glutamate receptor 5 (mGluR5) is a Class C GPCR that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Its dysfunction has been implicated in a range of neurological and psychiatric disorders, including anxiety, depression, chronic pain, and Fragile X syndrome.[2] Allosteric modulators of mGluR5 are of particular interest as they offer the potential for greater selectivity and a more nuanced modulation of receptor activity compared to orthosteric ligands. The 1H-pyrrolo[2,3-c]pyridine scaffold has been identified as a promising core for the development of novel mGluR5 antagonists.[3][4]
Evidence from the Literature:
A significant breakthrough in this area was the discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as a novel class of potent and selective allosteric mGluR5 antagonists.[3][4][5] These studies demonstrated that derivatization at the 7-position of the 6-azaindole ring is critical for achieving high-affinity binding and functional antagonism. While the published work focuses on carboxamides, the 7-carbaldehyde is a direct and versatile precursor to these and other related structures. This strong precedent makes mGluR5 a high-priority target for derivatives of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde.
Experimental Workflow for mGluR5 Target Validation and Lead Generation
A systematic approach is required to validate mGluR5 as a target for novel compounds derived from 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde and to identify lead candidates.
Caption: Workflow for mGluR5 target validation and lead generation.
Detailed Methodologies:
Step 1: Focused Library Synthesis
Objective: To generate a diverse library of compounds based on the 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde scaffold.
Protocol for Reductive Amination:
Dissolve 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane).
Add a reducing agent such as sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
Stir the reaction mixture for 4-16 hours until completion, monitored by TLC or LC-MS.
Quench the reaction with saturated aqueous sodium bicarbonate solution.
Extract the product with an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, concentrate, and purify by column chromatography.
Protocol for Oxidation and Amide Coupling:
Oxidize 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde to the corresponding carboxylic acid using an oxidizing agent like potassium permanganate or Jones reagent.
Activate the resulting carboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC).
Add the desired amine and a non-nucleophilic base (e.g., DIPEA) and stir until reaction completion.
Work-up and purify as described above.
Step 2: Primary Screening
Objective: To identify initial "hits" from the synthesized library that interact with mGluR5.
Radioligand Binding Assay:
Principle: Measures the ability of a test compound to displace a known radiolabeled mGluR5 antagonist (e.g., [³H]MPEP) from the receptor.
Protocol:
Prepare cell membranes from a stable cell line overexpressing human mGluR5.
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
After incubation, separate bound from free radioligand by rapid filtration.
Quantify the radioactivity on the filters using liquid scintillation counting.
Calculate the IC₅₀ value for each compound.
Functional Assay (Calcium Mobilization):
Principle: mGluR5 activation leads to an increase in intracellular calcium. Antagonists will block this effect.
Protocol:
Load mGluR5-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Pre-incubate the cells with the test compounds.
Stimulate the cells with a known mGluR5 agonist (e.g., glutamate or quisqualate).
Measure the change in fluorescence using a plate reader (e.g., FLIPR).
Determine the IC₅₀ values of the compounds for inhibiting the agonist-induced calcium signal.
Assay Type
Parameter Measured
Purpose
Radioligand Binding
IC₅₀ (Displacement of [³H]MPEP)
Quantifies binding affinity to the allosteric site.
Calcium Mobilization
IC₅₀ (Inhibition of agonist response)
Measures functional antagonism of receptor signaling.
Step 3: Hit-to-Lead Optimization and In Vivo Validation
Promising hits from the primary screen will undergo iterative chemical synthesis to improve potency, selectivity, and drug-like properties (ADME/Tox). Lead candidates will then be evaluated in pharmacokinetic studies and relevant animal models of disease to validate the therapeutic potential of targeting mGluR5 with this chemical series.
Potential Therapeutic Target Class II: Protein Kinases
Scientific Rationale:
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The azaindole scaffold is a well-established "hinge-binding" motif in many approved kinase inhibitors.[6] This is because the nitrogen atom in the pyridine ring can form a crucial hydrogen bond with the kinase hinge region, mimicking the interaction of the adenine core of ATP.[1] Given that 1H-pyrrolo[2,3-c]pyridine is a bioisostere of purine, it is highly probable that derivatives of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde will exhibit activity against one or more protein kinases.
Evidence from the Literature:
While direct studies on 1H-pyrrolo[2,3-c]pyridine derivatives as kinase inhibitors are less common than for other azaindole isomers, the principle is well-supported. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine (7-azaindole) have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) and other kinases.[4] Furthermore, various pyrrolopyrimidine derivatives (which also share the purine-like core) are potent inhibitors of kinases such as EGFR, Her2, VEGFR2, and CDK2.[7] Therefore, a broad screening approach against a panel of kinases is a logical strategy to identify novel targets for this scaffold.
Experimental Workflow for Kinase Target Identification and Validation
Caption: Workflow for kinase target identification and lead development.
Detailed Methodologies:
Step 1: Broad Kinase Panel Screening
Objective: To identify which kinases, from a large and diverse panel, are inhibited by compounds derived from 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde.
Protocol:
Synthesize a small, diverse library of derivatives.
Submit the compounds to a commercial kinase screening service (e.g., Eurofins, Reaction Biology Corp).
Screen at a single high concentration (e.g., 1 or 10 µM) against a panel of >100 kinases.
The output will be the percent inhibition for each kinase. Identify kinases that are inhibited above a certain threshold (e.g., >50% or >75%) as primary hits.
Step 2: Target Validation and SAR
Objective: To confirm the primary hits and establish a preliminary structure-activity relationship.
Biochemical IC₅₀ Determination:
Principle: Measures the concentration of the inhibitor required to reduce the activity of the purified kinase by 50%.
Protocol:
In a multi-well plate, combine the purified kinase, its specific substrate, and ATP.
Add varying concentrations of the test compound.
Incubate to allow the phosphorylation reaction to proceed.
Use a detection method (e.g., luminescence-based ATP consumption assay, fluorescence polarization, or ELISA) to measure the extent of the reaction.
Plot the data and calculate the IC₅₀ value.
Cellular Target Engagement Assay:
Objective: To confirm that the compound inhibits the target kinase within a cellular context.
Protocol (Example using Western Blot):
Treat a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) with the compound.
Lyse the cells and separate the proteins by SDS-PAGE.
Transfer the proteins to a membrane and probe with an antibody specific for the phosphorylated form of a known substrate of the target kinase.
A reduction in the phosphorylation signal indicates target engagement.
Kinase Assay
Information Gained
Significance
Broad Panel Screen
Initial hit identification
Unbiased approach to find novel targets.
Biochemical IC₅₀
Potency (Kᵢ, IC₅₀)
Quantifies the direct inhibitory activity on the enzyme.
Cellular Target Engagement
Confirmation of activity in cells
Validates that the compound can enter cells and inhibit the target.
Anti-proliferative Assay
Cellular phenotype (e.g., GI₅₀)
Links target inhibition to a functional cellular outcome.
Step 3: Lead Development
Validated hits will be subjected to kinome-wide selectivity profiling to assess off-target effects. Compounds with promising potency and selectivity will be tested in anti-proliferative assays across various cancer cell lines. The most promising candidates will then advance to in vivo efficacy studies, typically using xenograft models.
Conclusion
1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde represents a highly valuable starting point for the discovery of novel therapeutics. Its versatile chemistry and its nature as a bioisostere of key biological recognition motifs provide a strong foundation for targeting both GPCRs and protein kinases. The existing literature strongly supports the investigation of its derivatives as allosteric modulators of mGluR5 for CNS disorders. Simultaneously, the established role of the azaindole scaffold in kinase inhibition makes a broad screening approach a compelling strategy for identifying novel anti-cancer agents. The experimental workflows outlined in this guide provide a robust framework for researchers in drug discovery to systematically explore the therapeutic potential of this promising chemical entity.
References
Price, M. R., Baillie, G. L., Thomas, A., et al. (2005). Allosteric modulation of the cannabinoid CB1 receptor. Molecular pharmacology, 68(5), 1484–1495. [Link]
Bollini, S., & Giraudo, A. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(7), 1738. [Link]
Koller, M., Carcache, D. A., Orain, D., et al. (2012). Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Bioorganic & medicinal chemistry letters, 22(20), 6454–6459. [Link]
Yamamoto, T., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & pharmaceutical bulletin, 62(4), 336–342. [Link]
MDPI. (n.d.). Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. Molecules. [Link]
Kim, S., et al. (2023). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv. [Link]
Lindsley, C. W., et al. (2008). Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold. Bioorganic & medicinal chemistry letters, 18(14), 4098–4101. [Link]
Wishart, G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14893–14981. [Link]
Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]
Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. [Link]
Lindsley, C. W., et al. (2008). Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold. Bioorganic & medicinal chemistry letters, 18(14), 4098–4101. [Link]
Novartis OAK. (2016). Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Novartis Open Access to Knowledge. [Link]
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21543–21553. [Link]
Li, Y., et al. (2020). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Bioorganic chemistry, 102, 104092. [Link]
Ghandadi, M., et al. (2021). Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. Molecular diversity, 25(3), 1787–1802. [Link]
Verhoest, P. R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS medicinal chemistry letters, 10(11), 1548–1553. [Link]
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
ResearchGate. (2012). Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. ResearchGate. [Link]
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. ResearchGate. [Link]
Whitepaper: A Senior Application Scientist's Guide to the In Silico Bioactivity Prediction of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde
Abstract The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized for its privileged structure and versatile biological activities. This guide provides a comprehe...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized for its privileged structure and versatile biological activities. This guide provides a comprehensive, in-depth technical workflow for the in silico prediction of the bioactivity of a specific, functionalized derivative: 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde. Moving beyond a simple recitation of methods, this document elucidates the scientific rationale behind each computational step, from initial ligand preparation to target identification, molecular docking, and ADMET profiling. We present detailed, field-proven protocols, structured data tables for clarity, and logical diagrams to visualize complex processes. This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking to apply a robust and validated computational strategy to forecast the therapeutic potential and liabilities of novel heterocyclic compounds.
Foundational Analysis: The 1H-pyrrolo[2,3-c]pyridine Scaffold
The journey into predicting the bioactivity of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde begins with an understanding of its core scaffold. Azaindoles, which are bioisosteres of both indole and purine systems, are considered "privileged structures" in drug discovery. The strategic placement of a nitrogen atom in the indole ring system can significantly modulate physicochemical properties such as solubility and pKa, enhance binding affinity to molecular targets, and create novel intellectual property.
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) isomer is particularly famous for its role in kinase inhibitors, where it acts as an exceptional "hinge-binding" motif, forming critical bidentate hydrogen bonds. While our subject molecule is the 6-azaindole isomer, the foundational principles of its utility as a pharmacophore remain. The addition of a 7-carbaldehyde group introduces a potent hydrogen bond acceptor and a potential point for further synthetic modification, making its interaction with biological targets a compelling subject for computational investigation.
This guide establishes a multi-pillar in silico workflow designed to systematically unravel its potential bioactivity.
Figure 1: A comprehensive workflow for the in silico prediction of bioactivity.
Step-by-Step Computational Protocols
Ligand Preparation: The Digital Foundation
Causality: The accuracy of any in silico prediction is fundamentally dependent on the quality of the input molecular structure. A 2D representation is insufficient as it lacks the conformational and energetic information essential for simulating three-dimensional interactions with a protein. Energy minimization is a critical step to ensure the ligand is in a low-energy, sterically favorable conformation, which is more likely to represent its bioactive state.
Self-Validating Protocol:
Obtain 2D Structure: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) string for 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde from a reliable chemical database like PubChem.
Generate 3D Coordinates: Utilize a molecular modeling program (e.g., Avogadro, UCSF Chimera) to convert the 2D SMILES string into a 3D structure.[1]
Energy Minimization: Apply a suitable force field, such as MMFF94 or UFF, to perform energy minimization. This process adjusts bond lengths and angles to find a stable, low-energy conformation.[1]
Assign Protonation State: Use a tool (e.g., Chimera's Add Charge tool, MarvinSketch) to predict and assign the correct protonation states of the molecule at a physiological pH of 7.4. This is crucial for accurate hydrogen bond modeling.
Save Final Structure: Export the prepared 3D ligand structure in a .mol2 or .pdbqt format, which retains the 3D coordinates, charge information, and atom types required for subsequent docking simulations.[2]
Causality: Before we can analyze binding, we must first generate a hypothesis about what our molecule binds to. Target fishing, or reverse screening, addresses this by computationally screening the ligand against vast libraries of known biological targets. We employ a dual-pronged approach for robust hypothesis generation.[3]
Ligand-Based Approach: This method operates on the principle of chemical similarity: molecules with similar structures are likely to bind to similar targets.[4] It is fast and effective, especially when the chemical space around the scaffold is well-explored.
Structure-Based Approach (Inverse Docking): This method is independent of known active ligands. It computationally "docks" the molecule into the binding sites of thousands of proteins, identifying targets with the most favorable predicted binding energies.[3][5][6]
Self-Validating Protocol:
Ligand-Based Target Prediction:
Navigate to a web server such as SwissTargetPrediction or PLATO .[3][4]
Input the SMILES string of the prepared 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde.
Initiate the prediction. The server compares the 2D/3D similarity of the query molecule to a database of known active ligands.
Analyze the output, which provides a ranked list of potential protein targets based on a probability score.
Utilize a web server like idTarget or TarFisDock .[6][7]
Upload the energy-minimized 3D structure of the ligand (e.g., in .mol2 format).
The server will screen the ligand against its library of 3D protein structures.
Review the results, which rank potential protein targets based on calculated docking scores and binding affinities.
Data Presentation: Hypothetical Target Fishing Results
Predicted Target Family
Specific Example
Method
Score/Confidence
Rationale for Prioritization
Protein Kinases
Fibroblast Growth Factor Receptor (FGFR)
Ligand-Based
High Probability
Azaindole scaffolds are prevalent in FDA-approved kinase inhibitors.[8][9]
Protein Kinases
Dyrk1A Kinase
Ligand-Based
High Probability
6-azaindole derivatives have shown activity as DYRK1A inhibitors.[8]
G-Protein Coupled Receptors
Cannabinoid Receptor 1 (CB1)
Structure-Based
Favorable Score
The azaindole core has been explored for CB1 allosteric modulators.[10]
Other Enzymes
Phosphodiesterase 4B (PDE4B)
Structure-Based
Favorable Score
Pyrrolo[2,3-b]pyridine derivatives have been developed as PDE4B inhibitors.
Note: This table is illustrative. Actual results will be generated from the web servers.
Molecular Docking: Simulating the Binding Interaction
Causality: Once high-priority targets are identified, molecular docking is used to predict the preferred binding orientation and affinity of the ligand within the protein's active site.[11] This provides a detailed, atom-level view of the potential mechanism of action. A low binding energy (more negative) and plausible interactions with key residues validate the target hypothesis.
Self-Validating Protocol (using AutoDock Vina):
Receptor Preparation:
Download the 3D crystal structure of the chosen target protein (e.g., FGFR1, PDB ID: 4V04) from the Protein Data Bank (PDB).
Using software like UCSF Chimera or AutoDock Tools, remove all non-essential components such as water molecules, co-solvents, and the original co-crystallized ligand.[2][12]
Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges). This is essential for calculating electrostatic interactions.[13]
Save the prepared receptor in the .pdbqt format.
Grid Box Generation:
Define the search space for the docking simulation. This is a three-dimensional box centered on the active site.
The coordinates for the box center and its dimensions can be determined based on the position of the original ligand in the crystal structure.[14]
Docking Simulation:
Use the AutoDock Vina command-line interface. The command requires specifying the prepared receptor, the prepared ligand, the configuration file (containing grid box coordinates), and the output file name.[14]
Vina will generate several possible binding poses (modes), ranked by their binding affinity in kcal/mol.
Results Analysis:
The top-ranked pose (lowest binding energy) is considered the most likely binding conformation.
Visualize the output file (e.g., output.pdbqt) in a molecular graphics program like PyMOL or Chimera, loading both the receptor and the docked ligand.
Analyze the specific interactions: identify hydrogen bonds, hydrophobic contacts, and any potential pi-stacking between the azaindole ring and aromatic residues in the active site.
Figure 2: A step-by-step workflow for molecular docking using AutoDock Vina.
ADMET Prediction: Profiling Drug-Likeness and Potential Liabilities
Causality: A compound's potent bioactivity is therapeutically irrelevant if it has poor pharmacokinetic properties or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial early-stage filter to assess the "drug-likeness" of a molecule. This process uses established computational models to predict key properties that determine a compound's fate in the body.
Self-Validating Protocol:
Access ADMET Prediction Servers: Navigate to comprehensive, free web servers like SwissADME and ProTox-II or ADMET-AI .
Input Molecule: Provide the SMILES string for 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde.
Execute Prediction: Run the analysis on the respective platforms.
Consolidate and Analyze Data: Systematically review the output, paying close attention to physicochemical properties, pharmacokinetic predictions, drug-likeness rules, and toxicity flags.
Data Presentation: Predicted ADMET Profile
Property Class
Parameter
Predicted Value
Interpretation & Self-Validation
Physicochemical
Molecular Weight
~146.15 g/mol
Well within the typical range for small molecule drugs (<500 Da).
LogP (Lipophilicity)
(Predicted)
Indicates potential for membrane permeability.
Topological Polar Surface Area (TPSA)
(Predicted)
Influences cell permeability and oral bioavailability.
Pharmacokinetics
GI Absorption
High/Low
Predicts how well the compound is absorbed from the gut.
BBB Permeant
Yes/No
Indicates potential for CNS activity or side effects.
CYP Inhibitor (e.g., 2D6, 3A4)
Yes/No
Predicts potential for drug-drug interactions.
Drug-Likeness
Lipinski's Rule of Five
0 Violations
Passes the primary rule-of-thumb for oral bioavailability.
Bioavailability Score
(Predicted)
A composite score estimating the fraction of drug reaching systemic circulation.
Toxicity
Mutagenicity (AMES test)
Negative/Positive
Predicts the potential to cause genetic mutations.
Oral Toxicity (LD50)
(Predicted mg/kg)
Estimates the lethal dose, classifying the compound's toxicity level.
Note: This table is a template. Values are predicted by the specified web servers.
Synthesis and Conclusion
This guide has outlined a rigorous, multi-faceted in silico workflow to predict the bioactivity of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde. By systematically progressing from ligand preparation to target fishing, detailed molecular docking, and ADMET profiling, a comprehensive picture of the molecule's potential emerges.
The predictive data suggest that this compound, like other azaindoles, likely exhibits activity as a kinase inhibitor, with FGFR and DYRK1A being plausible targets. Molecular docking simulations can provide the structural basis for this activity, revealing key interactions within the kinase hinge region. Furthermore, preliminary ADMET predictions can assess its viability as a potential drug candidate.
It is critical to recognize that in silico predictions are hypotheses. They are powerful tools for prioritizing research, reducing experimental costs, and accelerating discovery, but they must be validated through subsequent in vitro and in vivo experimentation. The workflow described herein provides the authoritative grounding needed to confidently advance 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde, or any novel compound, to the next stage of the drug discovery pipeline.
References
A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI.[Link]
TarFisDock: a web server for identifying drug targets with docking approach. PMC.[Link]
PLATO: A Predictive Drug Discovery Web Platform for Efficient Target Fishing and Bioactivity Profiling of Small Molecules. MDPI.[Link]
idTarget: a web server for identifying protein targets of small chemical molecules with robust scoring functions and a divide-and-conquer docking approach. Oxford Academic.[Link]
Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI.[Link]
6. Preparing the protein and ligand for docking. ScotChem.[Link]
Molecular Docking Tutorial. University of Texas at El Paso.[Link]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 1H-pyrrolo[2,3-c]pyridine Analogs
This guide provides a comprehensive overview of the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-c]pyridine analogs, also known as 6-azaindoles. This scaffold is a privileged heterocyclic motif in medicinal c...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive overview of the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-c]pyridine analogs, also known as 6-azaindoles. This scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering insights into the rational design and optimization of novel therapeutics based on this versatile core.
The 1H-pyrrolo[2,3-c]pyridine Core: A Versatile Pharmacophore
The 1H-pyrrolo[2,3-c]pyridine scaffold is an isomer of indole, where a nitrogen atom replaces the C6 carbon. This substitution significantly alters the electronic properties and hydrogen bonding capabilities of the molecule, making it a valuable building block in drug discovery.[1] Its structural rigidity and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of biologically active compounds, including kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[2][3]
General Synthetic Strategies
The construction of the 1H-pyrrolo[2,3-c]pyridine core can be achieved through several synthetic routes. A common and versatile approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. The choice of strategy often depends on the desired substitution pattern on both the pyrrole and pyridine rings.
Experimental Protocol: A Representative Synthesis of a Substituted 1H-pyrrolo[2,3-c]pyridine
This protocol outlines a general multi-step synthesis that allows for diversification at various positions of the scaffold.
Step 1: Synthesis of a Substituted 2-amino-4-chloropyridine Derivative
Start with a commercially available substituted 2-aminopyridine.
Perform a chlorination reaction, for example, using N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile.
Purify the resulting 2-amino-4-chloropyridine derivative using column chromatography.
Step 2: Sonogashira Coupling to Introduce a Side Chain
Couple the 4-chloro-2-aminopyridine derivative with a terminal alkyne using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine).
The choice of the terminal alkyne will determine the substituent at the 4-position of the final pyrrolopyridine.
Monitor the reaction by TLC or LC-MS until completion.
Purify the product by column chromatography.
Step 3: Cyclization to Form the Pyrrolo[2,3-c]pyridine Core
Induce cyclization of the 2-amino-4-alkynylpyridine intermediate. This can be achieved under basic conditions (e.g., using potassium tert-butoxide in DMF) or through a metal-catalyzed reaction.
The cyclization reaction forms the pyrrole ring, yielding the 1H-pyrrolo[2,3-c]pyridine core.
Purify the final product by recrystallization or column chromatography.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 1H-pyrrolo[2,3-c]pyridine analogs can be finely tuned by introducing various substituents at different positions of the bicyclic core. The following sections dissect the SAR at key positions.
Substitution at the N1-Position (Pyrrole Nitrogen)
The N1-position of the pyrrole ring is a critical site for modulating the physicochemical properties and biological activity of the molecule.
Potassium-Competitive Acid Blockers (P-CABs): Introduction of a substituent at the 1-position of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives was found to be crucial for accessing two lipophilic sites and polar residues in the target enzyme. This modification led to the identification of potent P-CABs with excellent in vitro and in vivo inhibitory activity.[4]
Anticancer Activity: In a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors, the presence of a 3,4,5-trimethoxyphenyl group at the N1-position was a key feature for potent antiproliferative activity against various cancer cell lines.[5][6][7]
Substitution at the C2- and C3-Positions (Pyrrole Ring)
Modifications at the C2 and C3 positions of the pyrrole ring have been extensively explored to enhance potency and selectivity.
Phosphodiesterase 4B (PDE4B) Inhibitors: For 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, substitutions on the amide portion at the C2-position significantly influenced their inhibitory activity against PDE4B.[8]
Kinase Inhibitors: In the development of 1H-pyrrolo[2,3-b]pyridine analogs as PLK4 inhibitors, the presence of a 5-methylenethiazolidine-2,4-dione moiety at the 3-position was crucial for kinase selectivity.[9][10]
Substitution at the C4-, C5-, and C7-Positions (Pyridine Ring)
The pyridine ring offers multiple sites for substitution, allowing for the optimization of interactions with the biological target.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Introduction of a group capable of forming a hydrogen bond at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was a key strategy to improve the activity against FGFR.[11]
PI3K Inhibitors: A series of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivatives were discovered as potent PI3K inhibitors, where the scaffold forms two hydrogen bonds with Val882 in the hinge region of the enzyme.[12]
Erk5 Kinase Inhibitors: For novel 7-azaindole derivatives with anticancer activity, the presence of a nitrogen atom at the N7-position of the 7-azaindole was found to be essential for their antiproliferative activity.[13]
Summary of SAR Findings
Position of Substitution
Key Structural Modifications
Impact on Biological Activity
Target Class
N1 (Pyrrole)
Alkyl or aryl groups
Crucial for accessing lipophilic pockets and enhancing potency.[4]
P-CABs
3,4,5-trimethoxyphenyl group
Essential for potent antiproliferative activity.[5][6][7]
The diverse biological activities of 1H-pyrrolo[2,3-c]pyridine analogs have positioned them as promising candidates for various therapeutic areas, particularly in oncology. Many of these compounds exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.
Kinase Inhibition in Cancer Therapy
A significant number of 1H-pyrrolo[2,3-c]pyridine and its isomers have been developed as inhibitors of various kinases implicated in cancer. These include:
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth and survival, and its aberrant activation is common in many cancers. 7-Azaindole derivatives have been identified as potent PI3K inhibitors, blocking this critical signaling cascade.[12]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-c]pyridine analogs.
RAS/MEK/ERK Pathway: This pathway is another crucial signaling cascade that regulates cell proliferation and is frequently mutated in cancer. 7-Azaindole derivatives have been developed as Erk5 inhibitors, a component of this pathway.[13]
Inhibition of Tubulin Polymerization
Certain 1H-pyrrolo[3,2-c]pyridine derivatives act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][6] These compounds bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics, which are essential for cell division.
Experimental Workflows for SAR Studies
A systematic approach is crucial for elucidating the SAR of a new series of compounds. The following workflow represents a standard process for the synthesis and biological evaluation of 1H-pyrrolo[2,3-c]pyridine analogs.
Caption: A general experimental workflow for structure-activity relationship (SAR) studies.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of compounds against a specific kinase.
Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
Procedure:
a. Prepare serial dilutions of the test compounds in DMSO.
b. In a 96-well plate, add the kinase, substrate, and assay buffer.
c. Add the test compounds to the wells and incubate for a predetermined time (e.g., 10 minutes) at room temperature.
d. Initiate the kinase reaction by adding ATP.
e. Incubate the plate at 30°C for 1 hour.
f. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence.
Data Analysis:
a. Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO).
b. Plot the percentage of inhibition against the logarithm of the compound concentration.
c. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
Conclusion
The 1H-pyrrolo[2,3-c]pyridine scaffold continues to be a rich source of novel therapeutic agents. A thorough understanding of its structure-activity relationships is paramount for the rational design of potent and selective drug candidates. This guide has provided a comprehensive overview of the key SAR trends, synthetic strategies, and biological applications of this important heterocyclic system, offering a valuable resource for researchers in the field of drug discovery and development.
References
Arikawa, Y., Hasuoka, A., Hirase, K., Inatomi, N., Sato, F., Hori, Y., Takagi, T., Tarui, N., Kawamoto, M., & Kajino, M. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342. [Link]
Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302973. [Link]
Janse van Vuuren, N., Janse van Rensburg, H., Terre'Blanche, G., & Legoabe, L. (2020). The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. ResearchGate. [Link]
Kumar, A., Sharma, S., & Kumar, R. (2021). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Polycyclic Aromatic Compounds, 1-21. [Link]
Krasavin, M. (2021). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules, 26(13), 3988. [Link]
Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Li, J. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 95, 117503. [Link]
Wang, T., Zhang, Y., Li, Y., Zhang, Y., Zhang, Y., Li, Y., ... & Zhang, J. (2018). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 9(11), 1109-1114. [Link]
Krasavin, M. (2021). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI. [Link]
Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
Zhang, Y., Wang, Y., Li, Y., Li, J., Wang, Y., & Li, J. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12226-12243. [Link]
Al-Gharabli, S. I., Lountos, G. T., Wick, M. J., & Jung, M. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 25(11), 2588. [Link]
El-Mernissi, R., El-Khatabi, K., Boulaamane, A., El-Mernissi, Z., & Bouachrine, M. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry, 11(1). [Link]
Wang, Y., Li, Y., Zhang, Y., Li, J., Wang, Y., & Li, J. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry, 12(7), 1184-1189. [Link]
Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Wu, Y. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]
El-Mernissi, R., El-Khatabi, K., Boulaamane, A., El-Mernissi, Z., & Bouachrine, M. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]
Sławiński, J., & Szafrański, K. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
Abdel-Aziem, A., Abdel-Aziz, A. A. M., & El-Sayed, M. A. A. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 27(6), 1639-1647. [Link]
Cid, J. M., Duvey, G., Pignier, C., Feenstra, R. W., Visser, G. M., Hofma, J. J., ... & Terpstra, J. W. (2009). Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 19(15), 4074-4078. [Link]
Kim, J., Kang, D., Choi, S., Hong, V. S., & Lee, J. (2025). 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. DBpia. [Link]
Kim, J., Kang, D., Choi, S., Hong, V. S., & Lee, J. (2025). 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. KoreaScience. [Link]
Application Notes and Protocols: Vilsmeier-Haack Formylation of 1H-pyrrolo[2,3-c]pyridine
Introduction: The Strategic Importance of Formylated 1H-pyrrolo[2,3-c]pyridines in Medicinal Chemistry The 1H-pyrrolo[2,3-c]pyridine, also known as 5-azaindole, is a privileged heterocyclic scaffold in modern drug discov...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Importance of Formylated 1H-pyrrolo[2,3-c]pyridines in Medicinal Chemistry
The 1H-pyrrolo[2,3-c]pyridine, also known as 5-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its unique structural and electronic properties, combining the features of both pyrrole and pyridine rings, have led to its incorporation into a multitude of biologically active molecules. The introduction of a formyl (-CHO) group onto this scaffold, particularly at the C3-position, yields 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, a versatile synthetic intermediate. This aldehyde serves as a crucial building block for the elaboration of more complex molecular architectures, enabling the synthesis of compounds with a wide range of therapeutic applications, including but not limited to kinase inhibitors, antiviral agents, and central nervous system modulators.
The Vilsmeier-Haack reaction stands as a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic systems.[1] This reaction offers a mild and efficient route to introduce a formyl group, making it an indispensable tool in synthetic organic chemistry.[2] This application note provides a comprehensive guide to the Vilsmeier-Haack formylation of 1H-pyrrolo[2,3-c]pyridine, detailing the underlying mechanism, a step-by-step experimental protocol, and critical insights for successful execution.
Reaction Mechanism: An Electrophilic Aromatic Substitution Cascade
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic attack on the electron-rich pyrrole ring of the 1H-pyrrolo[2,3-c]pyridine.[3]
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid halide such as phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[4]
Electrophilic Attack and Formylation: The electron-rich C3 position of the 1H-pyrrolo[2,3-c]pyridine then attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the elimination of a chloride ion and subsequent hydrolysis of the resulting iminium salt during aqueous workup to yield the desired 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde.[5]
The regioselectivity of the formylation at the C3 position is dictated by the electronic properties of the 1H-pyrrolo[2,3-c]pyridine ring system. The pyrrole moiety is significantly more electron-rich than the pyridine ring, and within the pyrrole ring, the C3 position bears the highest electron density, making it the most susceptible site for electrophilic attack.
Diagram of the Vilsmeier-Haack Reaction Mechanism:
Application Notes & Protocols: Suzuki Cross-Coupling Reactions with 1H-Pyrrolo[2,3-c]pyridine Derivatives
Introduction: The Strategic Importance of 7-Azaindole Functionalization The 1H-pyrrolo[2,3-c]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry. Its structu...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Importance of 7-Azaindole Functionalization
The 1H-pyrrolo[2,3-c]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to indole, combined with the hydrogen bond accepting capacity of the pyridine nitrogen, allows it to serve as a versatile pharmacophore. Consequently, 7-azaindole derivatives are integral to a multitude of biologically active compounds, including potent kinase inhibitors for cancer therapy and agents targeting central nervous system disorders.[1][2][3][4] The ability to precisely and efficiently functionalize this core structure is therefore paramount in drug discovery and development.
Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and highly versatile tool for forging carbon-carbon bonds.[5][6][7] Its operational simplicity, mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of diverse organoboron reagents make it the premier choice for the synthesis of complex biaryl and hetero-biaryl structures.[8][9][10]
This guide provides an in-depth exploration of the Suzuki-Miyaura coupling as applied to 1H-pyrrolo[2,3-c]pyridine derivatives. We will dissect the reaction mechanism, detail the critical parameters for optimization, provide validated experimental protocols, and offer insights into troubleshooting common challenges. The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge to confidently and successfully leverage this powerful reaction for the synthesis of novel 7-azaindole-based molecules.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a complex process orchestrated by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[5] The generally accepted mechanism involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][11][12]
Oxidative Addition : The catalytic cycle begins with the oxidative addition of an active Pd(0) complex into the carbon-halide bond of the 1H-pyrrolo[2,3-c]pyridine electrophile (Ar-X). This is often the rate-determining step and results in the formation of a square-planar Pd(II) intermediate (Ar-Pd(II)-X).[6][12] The reactivity of the halide is crucial, with the typical trend being I > Br > Cl.
Transmetalation : This step involves the transfer of the organic group (R') from the organoboron reagent to the palladium center. A base is essential for this process; it activates the organoboron species to form a more nucleophilic "ate" complex (e.g., [R'-B(OH)3]⁻), which facilitates the ligand exchange on the Pd(II) complex to generate a new intermediate (Ar-Pd(II)-R').[11][13]
Reductive Elimination : In the final step, the two organic fragments (Ar and R') on the palladium center couple, forming the desired C-C bond and the final product (Ar-R'). This process simultaneously reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[5][12]
The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Key Parameters for Reaction Optimization
The success of coupling with nitrogen-containing heterocycles like 7-azaindole hinges on the careful selection of several key parameters. These substrates can be challenging due to the potential for the Lewis-basic nitrogen atoms to coordinate to the palladium center, inhibiting catalytic activity.[14][15]
The 1H-Pyrrolo[2,3-c]pyridine Substrate
Halogenation Site: The position of the halogen on the 7-azaindole core dictates reactivity. Halogens at the C3, C4, C5, or C6 positions can be used. C3- and C6-halo-7-azaindoles are common substrates for generating diverse derivatives.[16]
Leaving Group: The choice of halide is critical. Iodides are the most reactive, followed by bromides and then chlorides (I > Br > Cl). While chlorides are often cheaper, they typically require more active and specialized catalyst systems to achieve efficient oxidative addition.[10]
Protecting Groups: The pyrrole N-H is acidic and can interfere with the reaction, especially with strong bases. While many modern protocols are robust enough to work with unprotected N-H groups,[14][15] protection (e.g., with a phenylsulfonyl (SO2Ph) or Boc group) can sometimes improve yields and prevent side reactions.
The Organoboron Reagent
Boronic Acids (RB(OH)₂): These are the most common coupling partners due to their wide commercial availability and high atom economy.[17] However, they can be prone to decomposition, particularly protodeboronation (replacement of the boron group with hydrogen), under the reaction conditions.[17][18]
Boronic Esters (e.g., Pinacol Esters, R-B(pin)): These esters offer significantly enhanced stability compared to their corresponding acids, making them easier to handle, store, and purify.[8][18] This stability often leads to more consistent and reproducible results, which is critical in drug development.[17] Some studies suggest that boronic esters can transmetalate directly without prior hydrolysis.[19]
Palladium Catalyst and Ligand System
The choice of catalyst and ligand is arguably the most critical factor for successfully coupling heteroaromatic compounds.[20]
Palladium Source: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[11][20] These Pd(II) or Pd(0) sources are reduced in situ to the active Pd(0) species.
Ligands: For challenging substrates like 7-azaindoles, simple phosphine ligands like PPh₃ are often insufficient. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are superior.[10][20]
SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl): An excellent, general-purpose ligand for heteroaromatic couplings, often providing high yields under mild conditions.[16]
XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly effective ligand, particularly for coupling aryl chlorides and sterically hindered substrates.[10][14]
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A reliable catalyst for a range of couplings, though sometimes less active than systems with Buchwald ligands for difficult substrates.[21]
Base and Solvent
Base: The base activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome.
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Commonly used and effective. Cesium carbonate is more soluble and basic, often leading to higher yields, especially with less reactive substrates.[16]
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for couplings involving sensitive functional groups and for reactions with aryl chlorides.[11][14]
Solvent: A mixture of an organic solvent and water is typical. The water is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.
Dioxane/Water or Toluene/Water: Standard solvent systems that work well for a broad range of substrates.[11][20]
Toluene/Ethanol: This mixture can also be highly effective, as demonstrated in the synthesis of C3,C6-diaryl 7-azaindoles.[16]
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of halogenated 1H-pyrrolo[2,3-c]pyridines. Optimization may be required for specific substrate combinations.
General Experimental Workflow
General workflow for Suzuki-Miyaura cross-coupling experiments.
Protocol 1: C3-Arylation of 3-Iodo-1H-pyrrolo[2,3-c]pyridine
This protocol is adapted from optimized conditions for the site-selective arylation of 7-azaindole precursors.[16]
Reaction vessel (e.g., Schlenk tube or microwave vial)
Stir bar, inert atmosphere (Argon or Nitrogen)
Procedure:
To a reaction vessel, add 3-iodo-1H-pyrrolo[2,3-c]pyridine, the arylboronic acid, and cesium carbonate.
Seal the vessel, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
Under a positive pressure of argon, add Pd₂(dba)₃ and SPhos.
Add degassed toluene and ethanol in a 1:1 ratio (e.g., 2 mL of each for a 0.5 mmol scale reaction).
Stir the reaction mixture vigorously at 60 °C.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
Upon completion, cool the mixture to room temperature.
Dilute the mixture with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-aryl-1H-pyrrolo[2,3-c]pyridine.
Protocol 2: Coupling of a Chloro-Substituted 7-Azaindole using a Pre-catalyst
This protocol is suitable for less reactive chloro-substrates and utilizes modern, highly active pre-catalysts.[14]
XPhos Pd G3 (a pre-catalyst containing Pd, XPhos, and a carbazole ligand) (1.5 mol%)
Potassium Phosphate (K₃PO₄), tribasic (2.0 equiv)
1,4-Dioxane (degassed)
Water (degassed)
Reaction vessel, stir bar, inert atmosphere
Procedure:
In a glovebox or under a stream of argon, add the chloro-7-azaindole, arylboronic acid pinacol ester, K₃PO₄, and the XPhos Pd G3 pre-catalyst to a reaction vessel.
Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water for a 1.0 mmol scale reaction).
Seal the vessel tightly and remove it from the glovebox (if used).
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction for completion (typically 8-24 hours).
Cool the reaction to room temperature and quench by adding 10 mL of water.
Extract the mixture with ethyl acetate (3 x 15 mL).
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
Purify the crude product by flash column chromatography.
Summary of Recommended Conditions
The optimal conditions can vary based on the specific substrates. The following table provides a comparative summary of starting points for optimization.
Parameter
Condition A (for Iodo/Bromo Substrates)
Condition B (for Chloro Substrates)
Rationale
Electrophile
Iodo/Bromo-7-azaindole
Chloro-7-azaindole
Matches catalyst activity to C-X bond strength.
Nucleophile
Arylboronic Acid
Arylboronic Acid Pinacol Ester
Ester provides higher stability for longer reaction times.
Catalyst
Pd₂(dba)₃ (5 mol%)
XPhos Pd G3 (1.5 mol%)
Pre-catalyst is more active for difficult C-Cl activation.
Ligand
SPhos (5 mol%)
XPhos (part of pre-catalyst)
Bulky, electron-rich ligands are essential.
Base
Cs₂CO₃ (2 equiv)
K₃PO₄ (2 equiv)
K₃PO₄ is often superior for aryl chloride couplings.
Solvent
Toluene/Ethanol (1:1)
Dioxane/Water (4:1)
Both are robust solvent systems for this chemistry.
Temperature
60-80 °C
100-110 °C
Higher temperatures needed for less reactive chlorides.
1. Use a fresh bottle of catalyst/ligand or a robust pre-catalyst. 2. Ensure rigorous degassing of solvents and proper inert gas technique. 3. Screen alternative conditions (see table above). 4. Increase catalyst loading slightly (e.g., from 1.5% to 3%).
Protodeboronation
1. Boronic acid instability. 2. Reaction temperature too high or reaction time too long.
1. Switch from a boronic acid to a more stable pinacol ester. 2. Attempt the reaction at a lower temperature. Use a more active catalyst to shorten the required reaction time.
Homocoupling of Boronic Acid
1. Presence of oxygen. 2. Certain palladium catalysts can promote this side reaction.
1. Improve inert atmosphere technique. 2. Screen a different palladium source or ligand.
Starting Halide Remains
1. Inefficient oxidative addition. 2. Insufficient catalyst activity or loading.
1. If using a bromide, try an iodide. If using a chloride, switch to a more active catalyst system (e.g., XPhos-based). 2. Increase reaction temperature and/or catalyst loading.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the medicinally vital 1H-pyrrolo[2,3-c]pyridine scaffold. By understanding the underlying catalytic cycle and carefully selecting the appropriate combination of catalyst, ligand, base, and solvent, researchers can efficiently synthesize a vast array of novel derivatives. The use of modern, highly active catalyst systems based on bulky, electron-rich phosphine ligands has made the coupling of even challenging heteroaromatic chlorides a routine and high-yielding process. The protocols and insights provided in this guide serve as a comprehensive resource for scientists engaged in the design and synthesis of next-generation therapeutics based on the 7-azaindole core.
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sci-Hub. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
Kumar, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. SYNLETT. [Link]
Narayanan, R., & El-Sayed, M. A. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters. [Link]
Zhang, W., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. [Link]
Crest, M. D., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science. [Link]
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry. [Link]
Wang, C., et al. (2014). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & medicinal chemistry. [Link]
Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
Atluri, K., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS medicinal chemistry letters. [Link]
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of enzyme inhibition and medicinal chemistry. [Link]
Köhler, K., et al. (2007). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis. [Link]
Ali, I., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific reports. [Link]
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]
Organic Chemistry Portal. (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. [Link]
Li, D., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
Fernandes, C., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts. [Link]
Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
Zhang, W., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. [Link]
Singh, H., & Singh, J. (2013). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences. [Link]
Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
Singh, A., et al. (2024). Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. Medicinal chemistry (Shariqah (United Arab Emirates)). [Link]
Tumkevicius, S. (2006). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ChemInform. [Link]
Kudo, N., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. [Link]
da Silva, A. M. G., et al. (2021). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules (Basel, Switzerland). [Link]
Application Notes and Protocols for the Reductive Amination of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde
Introduction: The Significance of the 6-Azaindole Scaffold in Modern Drug Discovery The 1H-pyrrolo[2,3-c]pyridine, commonly referred to as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its st...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of the 6-Azaindole Scaffold in Modern Drug Discovery
The 1H-pyrrolo[2,3-c]pyridine, commonly referred to as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the integrated pyridine ring offers unique hydrogen bonding capabilities and modulation of physicochemical properties. This framework is a cornerstone in the development of a wide array of therapeutic agents, including potent kinase inhibitors for oncology and anti-inflammatory applications. The functionalization of the 6-azaindole core is paramount to tuning its biological activity, and the introduction of substituted aminomethyl groups at the C7 position is a key strategy for exploring the chemical space and optimizing ligand-protein interactions. Reductive amination of the parent aldehyde, 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde, stands out as a robust and versatile method for achieving this transformation.
Mechanism of Reductive Amination: A Controlled Pathway to C-N Bond Formation
Reductive amination is a powerful method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. The reaction proceeds in a two-step, one-pot sequence. The initial step involves the condensation of an aldehyde or ketone with a primary or secondary amine to form a hemiaminal intermediate, which then dehydrates to yield an imine or an iminium ion. The subsequent and irreversible step is the reduction of this C=N double bond by a selective reducing agent to afford the final amine product.
The choice of the reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate in the presence of the starting aldehyde. Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as the reagent of choice for this transformation due to its mild nature, excellent functional group tolerance, and its preferential reactivity towards the protonated imine over the carbonyl starting material.[1][2] This selectivity prevents the competitive reduction of the aldehyde to the corresponding alcohol, leading to cleaner reaction profiles and higher yields of the desired amine.
Caption: Mechanism of Reductive Amination.
Experimental Protocol: Reductive Amination of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde
This protocol provides a general procedure for the reductive amination of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde with a variety of primary and secondary amines using sodium triacetoxyborohydride.
Materials and Reagents
1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde
Primary or secondary amine (1.1 - 1.5 equivalents)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde (1.0 equivalent).
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCE or DCM (to a concentration of approximately 0.1 M). To this solution, add the desired primary or secondary amine (1.1 - 1.5 equivalents) and stir the mixture at room temperature for 20-30 minutes. This pre-stirring allows for the initial formation of the hemiaminal and iminium ion intermediates.
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.2 - 2.0 equivalents) portion-wise over 5-10 minutes. The addition may cause a slight exotherm.
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed. Reaction times can vary from a few hours to overnight, depending on the reactivity of the amine.
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir the biphasic mixture vigorously for 15-20 minutes.
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-substituted (1H-pyrrolo[2,3-c]pyridin-7-yl)methanamine derivative.
Caption: Experimental Workflow for Reductive Amination.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction parameters for the reductive amination of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde with various amine types. Yields are generally good to excellent, contingent on the nucleophilicity and steric bulk of the amine.
Amine Type
Amine (equiv.)
NaBH(OAc)₃ (equiv.)
Solvent
Typical Reaction Time
Expected Yield
Primary Aliphatic
1.1 - 1.2
1.2 - 1.5
DCE or DCM
2 - 6 hours
80 - 95%
Secondary Aliphatic
1.2 - 1.5
1.5 - 2.0
DCE or DCM
4 - 12 hours
75 - 90%
Primary Anilines
1.1 - 1.2
1.5 - 2.0
DCE
12 - 24 hours
60 - 85%
Secondary Anilines
1.2 - 1.5
1.5 - 2.0
DCE
16 - 24 hours
50 - 80%
Troubleshooting and Field-Proven Insights
Low Yields: If low yields are observed, ensure all reagents and solvents are anhydrous, as sodium triacetoxyborohydride is moisture-sensitive.[2] For less reactive amines, particularly anilines, the addition of a catalytic amount of acetic acid (0.1-0.2 equivalents) can accelerate the formation of the iminium ion and improve the reaction rate.[1]
Side Product Formation: The primary side product is often the corresponding alcohol from the reduction of the starting aldehyde. This can be minimized by ensuring the portion-wise addition of the reducing agent and maintaining a non-protic environment.
Purification Challenges: The basic nature of the amine products can sometimes lead to tailing on silica gel chromatography. This can often be mitigated by pre-treating the silica gel with triethylamine or by adding a small percentage (0.5-1%) of triethylamine or ammonia to the eluent system.
Dialkylation with Primary Amines: While NaBH(OAc)₃ is generally selective, over-alkylation of the primary amine product to a tertiary amine can sometimes occur, especially with highly reactive aldehydes.[3] This can be minimized by using a smaller excess of the aldehyde or by a stepwise procedure where the imine is formed first, followed by reduction.[3]
Conclusion
The reductive amination of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde using sodium triacetoxyborohydride is a highly efficient and versatile method for the synthesis of a diverse library of 7-substituted 6-azaindole derivatives. The mild reaction conditions, broad substrate scope, and high yields make this protocol an invaluable tool for researchers in drug discovery and development. The insights and detailed procedures provided in these application notes are intended to enable scientists to confidently and successfully apply this important transformation in their synthetic endeavors.
References
The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central.
Myers, A. G.
Reductive Amination - Common Conditions. Organic Chemistry Portal.
Abdel-Magid, A. F., & Maryanoff, C. A. (2012). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Organic Chemistry, 16(7), 894-916.
A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. The Royal Society of Chemistry.
Abdel-Magid, A. F., & Maryanoff, C. A. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 935-950.
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
The Versatile Scaffold: 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that offer both synthetic tractability and potent biological activity is relentless. Among the privileged heterocyclic scaffol...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that offer both synthetic tractability and potent biological activity is relentless. Among the privileged heterocyclic scaffolds, the pyrrolopyridine core, particularly the 6-azaindole isomer, has emerged as a cornerstone in medicinal chemistry. This guide provides an in-depth exploration of a key derivative, 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde , a versatile building block for the synthesis of a new generation of therapeutic agents. We will delve into its synthesis, reactivity, and its pivotal role in the development of targeted therapies for a range of diseases, from cancer to neurodegenerative disorders and acid-related ailments. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols.
The Strategic Importance of the 6-Azaindole Scaffold
The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) moiety is a bioisostere of indole, a ubiquitous feature in numerous biologically active natural products and pharmaceuticals. The introduction of a nitrogen atom into the benzene ring of indole to form the pyridine ring of 6-azaindole imparts unique physicochemical properties. This modification can enhance solubility, modulate lipophilicity, and introduce a key hydrogen bond acceptor, all of which can lead to improved pharmacokinetic profiles and target engagement. The aldehyde functionality at the 7-position of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde provides a reactive handle for a diverse array of chemical transformations, making it an invaluable synthon for library synthesis and lead optimization.
Synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde: The Vilsmeier-Haack Approach
The introduction of a formyl group onto an electron-rich heterocyclic system is most effectively achieved through the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride.[1] The resulting electrophilic iminium salt then attacks the electron-rich pyrrole ring of the 1H-pyrrolo[2,3-c]pyridine.
Detailed Protocol: Vilsmeier-Haack Formylation of 1H-pyrrolo[2,3-c]pyridine
This protocol outlines the formylation of 1H-pyrrolo[2,3-c]pyridine to yield 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Crushed ice
Ethyl acetate
Hexanes
Silica gel for column chromatography
Equipment:
Three-necked round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Nitrogen inlet/outlet
Ice bath
Rotary evaporator
Chromatography column
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF (10 volumes). Purge the flask with nitrogen.
Formation of the Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. To the stirred solution, add phosphoryl chloride (1.2 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of the Vilsmeier reagent is typically accompanied by a change in the appearance of the reaction mixture.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approximately 100 g per 10 mmol of starting material). This step hydrolyzes the intermediate iminium salt.
Neutralization: Stir the mixture vigorously for 30 minutes. Slowly neutralize the acidic solution by the portion-wise addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 30 mL).
Washing: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (1 x 30 mL) to remove any remaining inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde.
Application in Kinase Inhibitor Development
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 1H-pyrrolo[2,3-c]pyridine scaffold has proven to be a highly effective core for the design of potent and selective kinase inhibitors.[3] The 7-carbaldehyde derivative serves as a key intermediate for the elaboration of various pharmacophoric groups that can interact with the kinase active site.
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[4][5] Aberrant FGFR signaling, due to mutations, amplifications, or fusions, is implicated in a variety of cancers.[5][6] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[7]
The aldehyde group of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde can be utilized to introduce substituents that occupy the hydrophobic pocket of the FGFR kinase domain. For example, a Wittig reaction or a Grignard addition followed by oxidation can be employed to install various aryl or heteroaryl moieties.
Signaling Pathway Overview:
Caption: Simplified FGFR signaling pathway and the point of intervention for pyrrolopyridine-based inhibitors.
Table 1: Representative FGFR Inhibitory Activity of Pyrrolopyridine Derivatives
Derivatives of the pyrrolopyridine scaffold have also shown potent inhibitory activity against other clinically relevant kinases such as FLT3 and CSF1R. For instance, pyrrolo[3,2-c]pyridine derivatives have been investigated as FMS kinase inhibitors, with some compounds demonstrating low nanomolar potency.[8]
Application in Alzheimer's Disease Research
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder with a complex pathology. One of the key therapeutic targets in AD is Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in tau hyperphosphorylation and amyloid-β production.
GSK-3β Inhibitors
The 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde can be converted to various derivatives that have shown potent and selective inhibition of GSK-3β. The aldehyde can be transformed into an amine via reductive amination, which can then be acylated or coupled with various carboxylic acids to generate a library of amides for structure-activity relationship (SAR) studies.
Workflow for Developing Pyrrolopyridine-based GSK-3β Inhibitors:
Caption: A typical workflow for the discovery and development of pyrrolopyridine-based GSK-3β inhibitors.
Detailed Protocol: In Vitro GSK-3β Enzyme Inhibition Assay
This protocol provides a general framework for determining the IC₅₀ of a test compound against GSK-3β using a luminescence-based kinase assay.[9][10][11][12][13]
Materials:
Recombinant human GSK-3β enzyme
GSK-3β substrate peptide (e.g., a phosphopeptide)
ATP
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
Test compound (dissolved in DMSO)
ADP-Glo™ Kinase Assay kit (Promega) or similar
384-well white plates
Plate-reading luminometer
Procedure:
Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer containing a final DMSO concentration of 1%. Include a "no inhibitor" control (vehicle) and a "no enzyme" control.
Reaction Setup: In a 384-well white plate, add 1 µL of the diluted test compound or vehicle.
Enzyme Addition: Add 2 µL of diluted GSK-3β enzyme to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add 2 µL of kinase assay buffer.
Reaction Initiation: Prepare a substrate/ATP mixture in the kinase assay buffer. The final concentrations should be at or near the Km for ATP and the substrate. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to all wells.
Incubation: Incubate the plate at 30°C for 60 minutes.
Signal Detection (using ADP-Glo™):
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Detailed Protocol: Neuroprotection Assay in SH-SY5Y Cells
This protocol describes a method to evaluate the neuroprotective effects of a test compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in the human neuroblastoma SH-SY5Y cell line.[8][14][15][16][17]
Materials:
SH-SY5Y human neuroblastoma cells
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1.5 x 10⁴ cells/well and allow them to attach and grow for 24 hours.
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10 µM) for 6 hours. Include a vehicle control (DMSO).
Induction of Oxidative Stress: After pre-treatment, expose the cells to 100 µM H₂O₂ for 24 hours. A control group should not be treated with H₂O₂.
Cell Viability Assessment (MTT Assay):
After the 24-hour incubation with H₂O₂, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
Incubate the plates for 4 hours at 37°C to allow the formation of formazan crystals.
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Express cell viability as a percentage of the control (untreated) cells. Compare the viability of cells treated with the test compound and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.
Application in the Development of Potassium-Competitive Acid Blockers (P-CABs)
Acid-related disorders, such as gastroesophageal reflux disease (GERD), are commonly treated with proton pump inhibitors (PPIs). However, a new class of drugs, potassium-competitive acid blockers (P-CABs), has emerged with a different mechanism of action and potential advantages.[18][19][20][21][22] P-CABs reversibly inhibit the H⁺,K⁺-ATPase (proton pump) by competing with potassium ions.[18][20]
The 1H-pyrrolo[2,3-c]pyridine scaffold has been utilized in the design of novel P-CABs. The 7-carbaldehyde can be converted to a 7-amine derivative, which serves as a key building block for these compounds.
Mechanism of Action of P-CABs:
Caption: Mechanism of action of potassium-competitive acid blockers (P-CABs) at the gastric proton pump.
Conclusion and Future Perspectives
1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde is a testament to the power of strategic molecular design in medicinal chemistry. Its synthetic accessibility via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group provide a versatile platform for the creation of diverse and potent therapeutic agents. The successful application of this scaffold in the development of kinase inhibitors, potential treatments for Alzheimer's disease, and a new class of acid-suppressing drugs highlights its significance. As our understanding of disease biology deepens, the strategic deployment of such privileged scaffolds will undoubtedly continue to drive the discovery of next-generation medicines. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this remarkable chemical entity in their own drug discovery endeavors.
References
Anonymous. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - NIH. Available at: [Link].
Otake K, et al. Potassium-competitive acid blockers and advances in the management of patients with acid-related diseases: a narrative review - Frontiers. Frontiers in Pharmacology. 2025. Available at: [Link].
Anonymous. VONOPRAZAN : PCAB ( potassium competitive acid blocker) mechanism of action. YouTube. 2021. Available at: [Link].
Anonymous. What is the mechanism of action of vonaprazan (Potassium-Competitive Acid Blocker)?. A.V.A. Medical. 2025. Available at: [Link].
Hershcovici T, et al. Full article: Potassium-competitive acid blockers: rethinking acid suppression for gastroesophageal reflux disease and Helicobacter pylori - Taylor & Francis. Postgraduate Medicine. 2023. Available at: [Link].
Anonymous. 3.5. Neuroprotective Assay - Bio-protocol. Available at: [Link].
Anonymous. GSK-3β Enzyme Inhibition Assay - Bio-protocol. Available at: [Link].
Lin YT, et al. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - NIH. Journal of Alzheimer's Disease. 2020. Available at: [Link].
Wang Y, et al. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed. Journal of Medicinal Chemistry. 2025. Available at: [Link].
González-Sarrías A, et al. Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells | Journal of Agricultural and Food Chemistry - ACS Publications. Journal of Agricultural and Food Chemistry. 2017. Available at: [Link].
Anonymous. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers. 2023. Available at: [Link].
Esteban-Fernández A, et al. Neuroprotective Effects of Selected Microbial-Derived Phenolic Metabolites and Aroma Compounds from Wine in Human SH-SY5Y Neuroblastoma Cells and Their Putative Mechanisms of Action. Molecules. 2017. Available at: [Link].
Khan I, et al. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - NIH. Journal of Ethnopharmacology. 2023. Available at: [Link].
Anonymous. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. Molecules. 2022. Available at: [Link].
Ornitz DM, et al. Roles of the FGF-FGFR Signaling System in Cancer Development and Inflammation - PMC. International Journal of Molecular Sciences. 2021. Available at: [Link].
Wesche J, et al. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance. Cancers. 2022. Available at: [Link].
Li X, et al. FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Hematology & Oncology. 2020. Available at: [Link].
Anonymous. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. 2023. Available at: [Link].
Gangjee A, et al. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - NIH. Bioorganic & Medicinal Chemistry. 2010. Available at: [Link].
Anonymous. Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link].
Wang C, et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. Journal of Enzyme Inhibition and Medicinal Chemistry. 2024. Available at: [Link].
Jin Q, et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. RSC Advances. 2021. Available at: [Link].
Anonymous. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link].
Anonymous. Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry. 1996. Available at: [Link].
Mohammed T, et al. (PDF) Vilsmeier-Haack reaction- A Non-classical Approach - ResearchGate. Research Journal of Pharmaceutical, Biological and Chemical Sciences. 2019. Available at: [Link].
Wodicka LM, et al. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. Journal of Medicinal Chemistry. 2021. Available at: [Link].
Xia Z, et al. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu - Sci-Hub. European Journal of Medicinal Chemistry. 2021. Available at: [Link].
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde
Introduction: The 7-Azaindole Scaffold in Kinase Inhibitor Design The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of p...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The 7-Azaindole Scaffold in Kinase Inhibitor Design
The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2][3] Its unique structure, featuring a fused pyrrole and pyridine ring system, allows it to mimic the adenine core of ATP and form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[2][3][4] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, providing a strong anchor for inhibitor binding.[2][4] This bidentate hydrogen bonding capability is a hallmark of many successful kinase inhibitors.[3][4]
The versatility of the 7-azaindole core allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.[2] Notably, the BRAF inhibitor Vemurafenib, an FDA-approved drug for the treatment of melanoma, features a 7-azaindole scaffold, highlighting its clinical significance.[2] Derivatives of 7-azaindole have demonstrated inhibitory activity against a broad spectrum of kinases, including receptor tyrosine kinases (e.g., VEGFR, EGFR, FGFR), non-receptor tyrosine kinases (e.g., ABL, SRC), and serine/threonine kinases (e.g., BRAF, JAK).[4][5]
This application note provides a detailed guide for the synthesis of novel kinase inhibitors starting from the readily available building block, 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde. We will explore a plausible and efficient synthetic route, provide step-by-step protocols, and discuss methods for the biological evaluation of the synthesized compounds.
Strategic Synthesis of Kinase Inhibitors from 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde
The aldehyde functionality at the 7-position of the 1H-pyrrolo[2,3-c]pyridine core offers a versatile handle for a variety of chemical transformations. A common strategy in the synthesis of kinase inhibitors is the formation of an amide bond, which can act as a key pharmacophore and provide a modular approach to library synthesis. Therefore, a logical synthetic strategy involves the oxidation of the starting aldehyde to the corresponding carboxylic acid, followed by an amide coupling reaction with a suitable amine.
Caption: Synthetic workflow for kinase inhibitors.
Experimental Protocols
Part 1: Oxidation of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde to 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
This protocol describes the oxidation of the aldehyde to a carboxylic acid, a key intermediate for subsequent amide coupling reactions.
Materials:
1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde
Potassium permanganate (KMnO₄)
Acetone
Water
Sodium bisulfite (NaHSO₃)
Hydrochloric acid (HCl), 1 M
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer
Separatory funnel
Rotary evaporator
Procedure:
In a round-bottom flask, dissolve 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde (1.0 eq) in a mixture of acetone and water (3:1 v/v).
Cool the solution to 0 °C in an ice bath with stirring.
Slowly add a solution of potassium permanganate (1.5 eq) in water to the reaction mixture.
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours. Monitor the reaction progress by TLC.
Upon completion, quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
Acidify the mixture to pH 2-3 with 1 M HCl.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
The crude 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid can be purified by recrystallization or column chromatography.
Part 2: Amide Coupling to Synthesize Kinase Inhibitor Derivatives
This protocol outlines the coupling of the synthesized carboxylic acid with a representative amine using standard peptide coupling reagents.[6][7]
Materials:
1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Amine of choice (e.g., 3-aminobenzamide, a common fragment in kinase inhibitors)
To a solution of 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
Add the desired amine (1.1 eq) to the reaction mixture.
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Characterization of Synthesized Compounds
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
Technique
Purpose
¹H and ¹³C NMR
To confirm the chemical structure and assess purity.
Mass Spectrometry (MS)
To determine the molecular weight of the compound.
HPLC
To assess the purity of the final compound.
Melting Point
To characterize the physical properties of solid compounds.
Biological Evaluation: Kinase Inhibition Assay
The synthesized 1H-pyrrolo[2,3-c]pyridine derivatives can be screened for their inhibitory activity against a panel of relevant kinases. Given the known targets of 7-azaindole-based inhibitors, kinases such as SRC, ABL, VEGFR2, and EGFR would be appropriate starting points.[4][5]
Caption: Workflow for in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (Example using ADP-Glo™ Kinase Assay)
This protocol provides a general guideline for assessing the inhibitory activity of the synthesized compounds. Specific conditions may need to be optimized for each kinase.
Materials:
Synthesized inhibitor compounds
Recombinant kinase (e.g., SRC, VEGFR2)
Kinase-specific peptide substrate
ATP
ADP-Glo™ Kinase Assay kit (Promega)
384-well white plates
Multichannel pipettes
Plate reader capable of measuring luminescence
Procedure:
Prepare a serial dilution of the inhibitor compounds in the appropriate assay buffer.
In a 384-well plate, add the kinase, the peptide substrate, and the inhibitor at various concentrations.
Initiate the kinase reaction by adding ATP.
Incubate the plate at the optimal temperature and time for the specific kinase.
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
Measure the luminescence using a plate reader.
Calculate the percentage of kinase inhibition for each inhibitor concentration.
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.
Conclusion
The 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde is a valuable starting material for the synthesis of a diverse library of potential kinase inhibitors. The synthetic route outlined in these application notes, involving oxidation to the carboxylic acid followed by amide coupling, provides a robust and flexible platform for generating novel compounds. The subsequent biological evaluation of these compounds against a panel of relevant kinases can lead to the identification of potent and selective inhibitors with therapeutic potential. The versatility of the 7-azaindole scaffold continues to make it a cornerstone in the ongoing quest for new and effective targeted cancer therapies.
References
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry.
A Comparative Analysis of 7-Azaindole Deriv
New indole and 7-azaindole derivatives as protein kinase inhibitors.
The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central.
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters.
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
Discovery of the Novel 1 H -Pyrrolo[2,3- b ]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
Amide Synthesis. Fisher Scientific.
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridiz
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH.
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
Application Notes and Protocols: 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde in Fragment-Based Drug Discovery
Introduction: The Strategic Value of the 7-Azaindole Scaffold in FBDD Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to high-throughput screening (HTS) for identifying novel lead...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Value of the 7-Azaindole Scaffold in FBDD
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3] This approach focuses on screening small, low-molecular-weight compounds, or "fragments," which typically exhibit weak binding affinities (in the high micromolar to millimolar range) to their biological targets.[4] The core principle of FBDD is that these simple fragments can serve as highly efficient starting points for optimization into potent, drug-like molecules through structure-guided design.[1][4]
Within the vast chemical space of fragments, the 7-azaindole scaffold, of which 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde is a key derivative, holds a privileged position, particularly in the discovery of kinase inhibitors.[5][6][7][8] The defining feature of the 7-azaindole ring system is its ability to act as a bioisostere of purine, mimicking the hydrogen bonding pattern of ATP in the hinge region of many kinases.[5][6][7][9] The pyridine nitrogen serves as a hydrogen bond acceptor, while the pyrrole -NH group acts as a hydrogen bond donor, creating a bidentate interaction that anchors the fragment to the target protein.[7] This inherent binding capability makes 7-azaindole derivatives highly sought-after starting points in kinase-focused drug discovery programs.[10][11][12][13]
1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde, specifically, offers an additional strategic advantage: the presence of a reactive aldehyde group. This functional group can be exploited in several ways. Firstly, it provides a versatile chemical handle for "fragment growing" or "fragment linking" strategies, where additional chemical moieties are added to enhance binding affinity and selectivity.[14][15][16] Secondly, the aldehyde can participate in the formation of reversible covalent bonds with nucleophilic residues, such as cysteine, within the target's binding site.[16] This can be a particularly effective strategy for targets that have proven difficult to inhibit with non-covalent binders.[17][18][19]
These application notes will provide a detailed guide for researchers on how to effectively utilize 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde in an FBDD campaign. We will cover the entire workflow, from initial fragment screening and hit validation to fragment-to-lead optimization, with a focus on practical, field-proven protocols and the scientific rationale behind them.
The FBDD Workflow Using 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde
The successful application of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde in an FBDD project follows a structured, multi-stage process. Each stage is designed to progressively build confidence in the fragment's interaction with the target and to guide its evolution into a potent lead compound.
Caption: High-level overview of the FBDD workflow.
Part 1: Fragment Screening and Hit Identification
The initial step in any FBDD campaign is to screen a library of fragments to identify those that bind to the target protein.[4] Given the weak binding affinities typical of fragments, this requires highly sensitive biophysical techniques.[3][20][21]
SPR is an excellent primary screening method due to its high sensitivity, relatively high throughput, and low protein consumption.[20][22][23][24][25] It provides real-time kinetic data, allowing for the determination of association and dissociation rates, which can be valuable for triaging initial hits.[26]
Protocol 1: Primary Fragment Screening using SPR
Protein Immobilization:
Covalently immobilize the target protein onto a sensor chip (e.g., CM5) via amine coupling. Aim for a low immobilization density (e.g., 2000-4000 RU) to minimize mass transport limitations.
Use a reference flow cell, either blank or with an immobilized irrelevant protein, to subtract non-specific binding signals.
Fragment Library Preparation:
Prepare a stock solution of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde and other fragments in 100% DMSO.
For screening, dilute the fragments into the running buffer to a final concentration typically between 100 µM and 1 mM, ensuring the final DMSO concentration is consistent across all samples (and below 5%).
Screening Assay:
Inject the fragment solutions over the sensor chip at a constant flow rate.
Monitor the change in response units (RU) to detect binding.
A positive "hit" is typically defined as a response significantly above the background noise and the reference channel signal.
Data Analysis:
Subtract the reference channel data from the active channel data.
For initial hit identification, a simple threshold-based approach on the binding response can be used.
Hits should be re-tested to confirm their activity.
Parameter
Recommended Value
Rationale
Fragment Concentration
100 µM - 1 mM
To detect weak binding affinities typical of fragments.
DMSO Concentration
< 5%
To minimize solvent effects that can interfere with binding.
Flow Rate
30-50 µL/min
To ensure sufficient contact time while minimizing mass transport effects.
Contact Time
60-120 seconds
To allow for the binding to reach or approach equilibrium.
Dissociation Time
120-300 seconds
To observe the dissociation kinetics of the fragment-protein complex.
Orthogonal Hit Validation
It is crucial to validate hits from the primary screen using one or more orthogonal biophysical methods to eliminate false positives.[27][28]
TSA, also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for confirming fragment binding.[29][30][31][32][33] It measures the change in a protein's melting temperature (Tm) upon ligand binding.[30][31][32]
Protocol 2: Hit Validation using Thermal Shift Assay
Reagent Preparation:
Prepare a solution of the target protein (typically 2-5 µM) in a suitable buffer.
Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
Prepare a solution of the hit fragment (e.g., 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde) at a concentration several-fold higher than the protein concentration.
Assay Setup:
In a 96- or 384-well PCR plate, mix the protein, dye, and either the fragment solution or a vehicle control (e.g., buffer with DMSO).
Seal the plate to prevent evaporation.
Data Acquisition:
Place the plate in a real-time PCR instrument.
Increase the temperature in a stepwise manner (e.g., from 25°C to 95°C in 1°C increments).
Measure the fluorescence at each temperature increment.
Data Analysis:
Plot fluorescence versus temperature. The resulting curve will show a sigmoidal transition as the protein unfolds.
The melting temperature (Tm) is the midpoint of this transition.
A significant positive shift in Tm (ΔTm > 1-2°C) in the presence of the fragment compared to the control is indicative of stabilizing binding.
Part 2: Structural Characterization of the Fragment-Protein Complex
Once a fragment hit has been validated, the next critical step is to determine its binding mode and the specific interactions it makes with the target protein.[14][20] This structural information is the cornerstone of structure-based drug design.[34]
Gold Standard Technique: X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-fragment complex, offering unambiguous information about the binding site, orientation of the fragment, and key intermolecular interactions.[20][28][34][35][36][37]
Protocol 3: Co-crystallization with 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde
Protein Crystallization:
Screen for crystallization conditions of the target protein alone (apo form) to obtain well-diffracting crystals. This often requires extensive screening of different precipitants, buffers, and additives.[35]
Fragment Soaking or Co-crystallization:
Soaking: Transfer apo protein crystals into a solution containing a high concentration (typically 1-10 mM) of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde for a defined period (minutes to hours). This is often the quicker method if robust apo crystals are available.
Co-crystallization: Mix the protein with an excess of the fragment prior to setting up crystallization trials. This is preferred if the protein undergoes a conformational change upon binding or if soaking damages the crystals.
X-ray Diffraction Data Collection:
Cryo-protect the crystal and flash-cool it in liquid nitrogen.
Collect diffraction data using a synchrotron X-ray source for the highest resolution.[35]
Structure Determination and Analysis:
Process the diffraction data and solve the crystal structure.
Carefully analyze the electron density map to confirm the presence and orientation of the bound fragment.
Identify key hydrogen bonds, hydrophobic interactions, and the potential for covalent bond formation if a suitable nucleophile is nearby the aldehyde group.
Complementary Technique: NMR Spectroscopy
NMR spectroscopy is another powerful tool for characterizing fragment binding, especially for determining the binding site on the protein in solution.[20][38][39][40][41] It is particularly useful when obtaining a co-crystal structure is challenging.[38]
Protocol 4: Binding Site Mapping using 2D ¹H-¹⁵N HSQC NMR
Protein Preparation:
Produce the target protein with uniform ¹⁵N isotopic labeling.
NMR Data Acquisition:
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in the absence of the fragment. This serves as the reference spectrum.
Titrate in increasing concentrations of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde and acquire a series of ¹H-¹⁵N HSQC spectra.
Data Analysis:
Overlay the spectra and identify amide peaks that show significant chemical shift perturbations (CSPs) upon fragment binding.
Map these perturbed residues onto the 3D structure of the protein. The cluster of residues with the largest CSPs will define the binding site of the fragment.
This "SAR by NMR" approach can also be used to screen multiple fragments and guide their optimization.[42]
Part 3: Fragment-to-Lead Optimization
With a validated hit and detailed structural information in hand, the final phase is to evolve the low-affinity fragment into a high-affinity lead compound.[14][43][44] This is an iterative process involving medicinal chemistry and structural biology.
Caption: Key strategies for fragment-to-lead optimization.
Strategy 1: Fragment Growing
This is the most common optimization strategy, where the initial fragment is elaborated by adding new functional groups that can form additional interactions with the target protein.[14][16]
Workflow for Fragment Growing:
Vector Analysis: Using the co-crystal structure, identify "growth vectors" on the 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde scaffold. These are positions where chemical modifications can be made to extend into nearby pockets of the binding site. The aldehyde group at position 7 is a prime vector for modification.
In Silico Design: Employ computational chemistry tools to design a small, focused library of analogs.[43] For example, the aldehyde could be converted to an amine via reductive amination, allowing for the introduction of a wide variety of substituents.
Synthesis and SAR: Synthesize the designed analogs and determine their binding affinity (e.g., using SPR or Isothermal Titration Calorimetry - ITC). This will establish the Structure-Activity Relationship (SAR) and guide the next round of design.[15]
Strategy 2: Covalent Targeting
If the structural data reveals a nucleophilic residue (e.g., Cys, Lys, Ser) in close proximity to the aldehyde group, a covalent inhibition strategy can be pursued.[17][45]
Workflow for Covalent Targeting:
Structural Confirmation: Ensure the geometry and distance between the aldehyde and the nucleophilic residue are favorable for covalent bond formation (typically a Schiff base formation with a lysine or a similar adduct with cysteine).
Reversibility vs. Irreversibility: The Schiff base formed between an aldehyde and an amine is typically reversible. This can be advantageous in terms of safety and off-target effects. If a more permanent bond is desired, the initial adduct could potentially be reduced.
Kinetics of Covalent Modification: Use techniques like mass spectrometry to confirm covalent modification of the target protein and to study the rate of bond formation.
Conclusion
1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde is a high-value fragment for FBDD campaigns, particularly against protein kinases. Its 7-azaindole core provides a reliable anchor into the ATP binding site, while the strategically placed aldehyde group offers a versatile handle for rapid and rational lead optimization. By employing a systematic workflow that integrates sensitive biophysical screening techniques, high-resolution structural biology, and iterative medicinal chemistry, researchers can effectively leverage the unique properties of this fragment to discover novel and potent drug candidates.
References
Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Sci-Hub. [Link]
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]
Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. ACS Publications. [Link]
Biophysics for Successful Drug Discovery Programs. Eurofins DiscoverX. [Link]
Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]
Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC. [Link]
Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. [Link]
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers. [Link]
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]
Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. DiVA portal. [Link]
Application Notes and Protocols for the Derivatization of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde for Library Synthesis
Introduction: The Strategic Value of the 1H-pyrrolo[2,3-c]pyridine Scaffold The 1H-pyrrolo[2,3-c]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Value of the 1H-pyrrolo[2,3-c]pyridine Scaffold
The 1H-pyrrolo[2,3-c]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1][2][3] Its structure, which is a bioisostere of indole, is present in numerous biologically active molecules. The incorporation of a nitrogen atom in the six-membered ring introduces unique electronic properties that can significantly influence ligand-receptor interactions, metabolic stability, and pharmacokinetic profiles.[1][4] The aldehyde functionality at the 7-position of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde serves as a versatile chemical handle, enabling a wide array of chemical transformations for the construction of diverse compound libraries.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this key building block for the efficient synthesis of chemical libraries.
Chemical Properties and Reactivity Profile
1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde is a stable, crystalline solid. The aldehyde group is highly electrophilic and susceptible to nucleophilic attack, making it an excellent substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] The pyrrolo[2,3-c]pyridine core itself possesses a unique reactivity pattern. The pyrrole ring is electron-rich, while the pyridine ring is electron-deficient, influencing the regioselectivity of further functionalization.[5] Understanding this electronic landscape is crucial for designing successful derivatization strategies.
Core Derivatization Strategies for Library Synthesis
The aldehyde group of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde is the primary site for diversification. The following sections detail robust and versatile protocols for its derivatization, enabling the generation of large and diverse chemical libraries.
Reductive Amination: Accessing a Diverse Amine Library
Reductive amination is a cornerstone reaction for introducing a wide range of amine functionalities, a common feature in many bioactive molecules. The reaction proceeds via the in situ formation of an imine or iminium ion, which is then reduced to the corresponding amine.
Caption: Reductive Amination Workflow
This protocol utilizes the mild and selective reducing agent sodium triacetoxyborohydride, which is particularly effective for the reductive amination of aldehydes.[6]
Reaction Setup: To a solution of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde (1.0 equivalent) in DCM or DCE, add the desired primary or secondary amine (1.1 equivalents). If the amine salt is used, add a non-nucleophilic base like triethylamine (1.2 equivalents) to liberate the free amine.
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive amines, the addition of a catalytic amount of acetic acid can facilitate imine formation.
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The reaction is often exothermic, so maintain the temperature below 30 °C.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-16 hours).
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Expert Insights:
Choice of Reducing Agent: STAB is preferred over sodium borohydride or sodium cyanoborohydride due to its milder nature and reduced tendency to reduce the starting aldehyde.[6]
Solvent Selection: DCE is often used for less reactive amines as it allows for higher reaction temperatures.
pH Control: Maintaining a slightly acidic to neutral pH during imine formation is crucial for optimal reaction rates.
Parameter
Condition
Rationale
Reducing Agent
Sodium Triacetoxyborohydride
Mild, selective, and commercially available.
Solvent
DCM or DCE
Good solubility for reactants and inert under reaction conditions.
Temperature
Room Temperature
Sufficient for most amines; can be heated for less reactive substrates.
Stoichiometry
Amine (1.1 eq), STAB (1.5 eq)
A slight excess of the amine drives imine formation.
Wittig Reaction: Olefin Synthesis for Structural Elucidation
The Wittig reaction is a powerful tool for converting aldehydes into alkenes, providing access to a diverse range of olefinated derivatives.[7][8] This transformation is highly valuable for introducing new carbon-carbon double bonds and expanding the structural diversity of the library.
Caption: Wittig Reaction Workflow
This protocol describes the formation of a phosphonium ylide and its subsequent reaction with 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde.[9]
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH))
1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde
Saturated aqueous ammonium chloride solution
Brine
Anhydrous magnesium sulfate
Silica gel for column chromatography
Procedure:Part A: Ylide Generation
Phosphonium Salt Formation: Dissolve triphenylphosphine (1.0 equivalent) and the alkyl halide (1.0 equivalent) in a suitable solvent like toluene or acetonitrile. Heat the mixture to reflux until a white precipitate (the phosphonium salt) forms. Cool the mixture and collect the salt by filtration.
Ylide Formation: Suspend the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). Cool the suspension to 0 °C or -78 °C, depending on the base. Slowly add a strong base like n-BuLi (1.0 equivalent) dropwise. The formation of the ylide is often indicated by a color change (typically to orange or red).
Part B: Wittig Reaction
3. Aldehyde Addition: While maintaining the low temperature, add a solution of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde (0.9 equivalents) in anhydrous THF to the ylide solution.
4. Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitored by TLC or LC-MS).
5. Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
6. Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product is often contaminated with triphenylphosphine oxide, which can be removed by silica gel column chromatography.
Expert Insights:
Stereoselectivity: The stereochemistry of the resulting alkene (E or Z) is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally yield the E-alkene, while non-stabilized ylides (alkyl substituents) favor the Z-alkene.[8]
Base Selection: The choice of base is critical. For non-stabilized ylides, strong bases like n-BuLi are required. For stabilized ylides, weaker bases such as sodium carbonate or even sodium bicarbonate in a biphasic system can be employed.[10]
Purification Strategy: The removal of the triphenylphosphine oxide byproduct can be challenging. Chromatography is the most common method, but crystallization or precipitation techniques can also be effective.
Ylide Type
Typical Substituent (R)
Base Required
Predominant Alkene Isomer
Non-stabilized
Alkyl, Aryl
Strong (n-BuLi, NaH)
Z-isomer
Stabilized
-COOR, -CN, -COR
Weaker (Na2CO3, K2CO3)
E-isomer
Other Versatile Derivatizations
Beyond reductive amination and the Wittig reaction, the aldehyde functionality can participate in a variety of other transformations suitable for library synthesis:
Aldol and Knoevenagel Condensations: Reaction with enolates or active methylene compounds to form α,β-unsaturated carbonyl compounds.[11]
Grignard and Organolithium Additions: Formation of secondary alcohols through the addition of organometallic reagents.[1]
Oxidation and Reduction: Conversion of the aldehyde to a carboxylic acid or a primary alcohol, respectively, opening up further derivatization possibilities.[1]
Multi-component Reactions: Utilizing the aldehyde in reactions like the Ugi or Passerini reactions to rapidly build molecular complexity.[12]
Library Synthesis Strategy
A parallel synthesis approach is highly effective for generating a library based on the 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde scaffold.
Caption: Parallel Library Synthesis Strategy
By employing a diverse set of amines in parallel reductive aminations, a wide array of phosphonium ylides in Wittig reactions, and various other reaction partners, a large and structurally diverse library of 1H-pyrrolo[2,3-c]pyridine derivatives can be efficiently synthesized. Automated synthesis platforms can further accelerate this process.[13][14]
Conclusion
1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde is a highly valuable and versatile starting material for the synthesis of compound libraries for drug discovery. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The derivatization of this building block through reactions such as reductive amination and the Wittig reaction allows for the systematic modification of its structure, enabling the exploration of structure-activity relationships and the identification of novel therapeutic agents. The inherent drug-like properties of the 7-azaindole core, combined with the chemical tractability of the aldehyde handle, make this an exceptionally attractive platform for medicinal chemistry programs.
References
Diversification of the Three-Component Coupling of 2-Aminoheterocycles, Aldehydes, and Isonitriles: Efficient Parallel Synthesis of a Diverse and Druglike Library of Imidazo- and Tetrahydroimidazo[1,2-a] Heterocycles.
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online.
Automated One-pot Library Synthesis with Aldehydes as Radical Precursors. ChemRxiv.
Automated One‐Pot Library Synthesis with Aldehydes as Radical Precursors. Wiley Online Library.
The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. BOC Sciences.
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes.
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Royal Society of Chemistry.
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry.
7-Azaindole-3-carboxaldehyde CAS 4649-09-6. Haihang Industry Co., Ltd.
High-throughput screening assays for 1H-pyrrolo[2,3-c]pyridine derivatives
Application Notes & Protocols Topic: High-Throughput Screening Assays for the Discovery of 1H-Pyrrolo[2,3-c]pyridine-Based Modulators Audience: Researchers, scientists, and drug development professionals. Abstract The 1H...
Author: BenchChem Technical Support Team. Date: January 2026
Application Notes & Protocols
Topic: High-Throughput Screening Assays for the Discovery of 1H-Pyrrolo[2,3-c]pyridine-Based Modulators
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1H-pyrrolo[2,3-c]pyridine, also known as 7-azaindole, represents a privileged scaffold in modern medicinal chemistry.[1][2] As a bioisostere of both indole and the purine system, it is an exceptionally effective hinge-binding motif, particularly for protein kinases where it mimics the adenine fragment of ATP.[1] This has led to its incorporation into numerous approved and investigational drugs, targeting a wide range of diseases, especially cancer.[3][4][5] The successful discovery of novel therapeutics from this chemical class is contingent on the deployment of robust, sensitive, and scalable high-throughput screening (HTS) assays. This guide provides a detailed framework and step-by-step protocols for a tiered HTS cascade designed to identify and characterize novel 1H-pyrrolo[2,3-c]pyridine derivatives, from initial biochemical hit identification to cellular mechanism-of-action studies.
Introduction: The 7-Azaindole Scaffold in Drug Discovery
The strategic value of the 7-azaindole core lies in its unique physicochemical properties. The addition of a nitrogen atom to the indole ring can modulate potency, improve metabolic stability, and create novel intellectual property space.[1] A primary application of this scaffold is in the development of protein kinase inhibitors.[1][5] Kinases are a major class of drug targets, and compounds that can effectively compete with ATP at the enzyme's active site are of high therapeutic value.[6][7] Recent research has demonstrated the utility of 7-azaindole derivatives as potent inhibitors of targets such as Fibroblast Growth Factor Receptor 4 (FGFR4), Cyclin-Dependent Kinase 9 (CDK9), and Ataxia-Telangiectasia Mutated (ATM) kinase.[3][4][8]
This document outlines a comprehensive screening funnel, beginning with highly sensitive biochemical assays to measure direct target engagement and progressing to cell-based assays that probe the compound's effect on intracellular signaling pathways and overall cell health.
Biochemical Assays: Quantifying Direct Target Engagement
The first step in a screening campaign is to identify compounds that directly interact with the purified target protein. Homogeneous, mix-and-read assays are ideal for this purpose due to their speed and amenability to automation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET is a leading technology for HTS because it combines the low background of time-resolved fluorescence with the homogeneous format of FRET, resulting in high sensitivity and robustness against compound interference.[9][10][11] The assay measures the phosphorylation of a substrate by the target kinase.
Causality & Principle: The assay utilizes a lanthanide (e.g., Europium) as a donor fluorophore, typically on an antibody that recognizes a tag on the kinase or a phosphorylated residue on the substrate. The acceptor fluorophore (e.g., a far-red dye) is placed on the substrate. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into close proximity (<10 nm), allowing for energy transfer.[12] The long-lived fluorescence of the lanthanide allows for a time-delayed measurement, which virtually eliminates background noise from short-lived fluorescence.[9][13]
Caption: Principle of a TR-FRET kinase inhibition assay.
Prepare serial dilutions of 1H-pyrrolo[2,3-c]pyridine derivatives in 100% DMSO.
Using an acoustic dispenser, transfer 50 nL of each compound dilution into a 384-well low-volume assay plate. Include positive control (no enzyme) and negative control (DMSO vehicle) wells.
Enzyme & Substrate Preparation:
Prepare a 2X kinase/substrate solution in the appropriate kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[6] The final concentrations should be optimized for each kinase, but a starting point is often the Km value for the substrate.
Add 5 µL of the 2X kinase/substrate solution to each well.
Rationale: Preparing a combined solution minimizes pipetting steps and ensures consistency. BSA is included to prevent non-specific binding to the plate.
Initiate Reaction:
Prepare a 2X ATP solution in the kinase assay buffer. The final ATP concentration should typically be at or near its Km for the specific kinase.
Add 5 µL of the 2X ATP solution to each well to start the reaction. The total volume is now 10 µL.
Rationale: Initiating the reaction with ATP ensures that the inhibitor has time to pre-incubate with the enzyme.
Incubation:
Seal the plate and incubate at room temperature for 60-90 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
Detection:
Prepare a detection solution containing the Europium-labeled anti-phospho-antibody and the acceptor molecule according to the manufacturer's protocol (e.g., LanthaScreen™ or HTRF®).
Add 10 µL of the detection solution to each well.
Incubate for 60 minutes at room temperature to allow for antibody binding.
Data Acquisition:
Read the plate on a TR-FRET-capable plate reader, with excitation at ~340 nm and emission detection at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
Data Presentation: Sample TR-FRET Results
Compound ID
Target Kinase
IC50 (nM)
AZ-001
FGFR4
15.2
AZ-002
FGFR4
250.6
AZ-003
FGFR4
>10,000
Staurosporine
FGFR4
5.8
Fluorescence Polarization (FP) Binding Assay
FP is an excellent secondary assay to confirm direct binding and determine binding affinity (Ki). It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low light polarization.[14][15] When bound by a large protein, its tumbling slows dramatically, leading to a high polarization signal.[16][17]
Causality & Principle: In a competition format, an unlabeled inhibitor (the 7-azaindole derivative) competes with the fluorescent tracer for binding to the target protein. Increasing concentrations of the inhibitor will displace the tracer, causing the polarization signal to decrease. This allows for the determination of the inhibitor's binding affinity.[14]
Caption: Principle of a Fluorescence Polarization competition assay.
Prepare a 2X solution of the target protein in FP assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20). The optimal concentration is typically around the Kd of the tracer.
Prepare a 2X solution of the fluorescent tracer in the same buffer. The concentration should be low (e.g., 1-5 nM) to maximize the signal window.[14]
Compound Plating:
Perform serial dilutions of hit compounds in DMSO.
Transfer 50 nL of compound solutions to a 384-well black, low-volume assay plate.
Assay Assembly:
Add 5 µL of the 2X target protein solution to each well and mix briefly.
Incubate for 15-30 minutes at room temperature.
Rationale: This pre-incubation step allows the unlabeled inhibitor to reach binding equilibrium with the protein before the tracer is introduced.
Add 5 µL of the 2X fluorescent tracer solution to all wells.
Incubation & Data Acquisition:
Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence emission. The instrument will calculate the polarization (mP) values.
Cell-Based Assays: Probing Cellular Activity
While biochemical assays confirm target binding, cell-based assays are critical to verify that a compound can enter cells, engage its target in a complex biological environment, and elicit the desired physiological response.
Luciferase Reporter Assay for Pathway Modulation
Luciferase reporter assays are powerful tools for quantifying the activity of specific cell signaling pathways.[18][19] By linking a pathway-specific promoter (e.g., an NF-κB response element) to the luciferase gene, the luminescent signal becomes a direct readout of pathway activity.[20] This is ideal for measuring the downstream consequences of kinase inhibition.
Causality & Principle: A constitutively active kinase drives a signaling cascade that leads to the activation of a transcription factor. This transcription factor binds to response elements in the promoter of a reporter gene, driving the expression of luciferase. An effective 7-azaindole inhibitor will block the kinase, prevent transcription factor activation, and thus reduce the luciferase signal.[18][19]
Caption: Signaling pathway measured by a luciferase reporter assay.
Seed cells (stably or transiently transfected with the reporter constructs) in a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.
Compound Treatment:
Treat cells with serial dilutions of the 7-azaindole compounds for a duration relevant to the signaling pathway (e.g., 6-24 hours).
Cell Lysis:
Remove the culture medium.
Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker at room temperature.
Rationale: The lysis buffer efficiently disrupts the cell membrane without denaturing the luciferase enzymes.
Luciferase Assay:
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well to measure the firefly luciferase activity (the experimental reporter).
Immediately after, add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla luciferase reaction (the internal control).[19]
Rationale: The dual-reporter system allows for normalization of the experimental signal to the control signal, correcting for variations in cell number and transfection efficiency.[19][20]
Data Acquisition:
Measure luminescence on a plate-reading luminometer.
Luminescent Cell Viability Assay (ATP-based)
A critical step is to determine if a compound's effect on a signaling pathway is due to targeted modulation or simply because it is causing cell death. The CellTiter-Glo® assay is a homogeneous, high-throughput method that quantifies ATP, a key indicator of metabolically active, viable cells.[21][22][23]
Plate cells and treat with compounds as described in the luciferase assay protocol. A typical incubation time for viability is 48-72 hours.
Assay Reagent Addition:
Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[24]
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well (e.g., 100 µL reagent to 100 µL medium).[22][24]
Incubation & Lysis:
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[24]
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[24]
Data Acquisition:
Measure the "glow-type" luminescence on a plate-reading luminometer. The signal is stable for several hours.[21]
Data Presentation: Sample Cellular Assay Results
Compound ID
Pathway IC50 (nM) (Luciferase Assay)
GI50 (nM) (Cell Viability)
AZ-001
45.1
60.5
AZ-002
870.3
1100.2
AZ-004
>10,000
>10,000
Integrated HTS Workflow and Data Triaging
A successful screening campaign relies on a logical and efficient progression of assays, often called a screening cascade. This approach uses the fastest and most cost-effective assays to screen large libraries, with subsequent assays used to confirm and characterize the initial hits.
Caption: A tiered high-throughput screening cascade for inhibitor discovery.
This workflow ensures that resources are focused on compounds that are confirmed to bind the target, are active in a cellular context, and exhibit a desirable therapeutic window between on-target pathway modulation and general cytotoxicity.
Conclusion
The 1H-pyrrolo[2,3-c]pyridine scaffold is a cornerstone of modern kinase inhibitor design. The successful identification of novel, potent, and selective drug candidates from this class depends on a well-designed HTS cascade. The combination of robust biochemical assays like TR-FRET and FP with functionally relevant cell-based assays such as luciferase reporters and viability measurements provides a comprehensive strategy for hit discovery and validation. The protocols and workflows detailed in this guide offer a field-proven template for researchers aiming to unlock the full therapeutic potential of 7-azaindole derivatives.
References
BMG Labtech.
Nanomicrospheres.
BPS Bioscience. (2023). Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays.
ICE Bioscience. FRET and TR-FRET Assays.
Allard, S.T.M., & Kopish, K. Luciferase reporter assays: Powerful, adaptable tools for cell biology research.
Moerke, N.J. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Current Protocols in Chemical Biology.
Ota, K., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery.
Xiang, H., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
Scott, J.S., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry.
ChemicalBook. (2024). 7-Azaindole: Uses and Synthesis.
Promega Corporation. (2025). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. YouTube.
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.
Wang, C., et al. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
Robers, M.B., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science.
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
Herbert, R., & Wibberley, D.G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic.
Li, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
Szkatuła, D., et al. (2021).
Wang, Y., et al. (2024). Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Journal of Medicinal Chemistry.
El-Gokha, A.A., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals.
Sun, S., et al. (2021). Discovery of 1H‑Pyrrolo[2,3‑b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
Use of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde as a synthetic intermediate
An Application Guide for the Strategic Use of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde in Synthetic Chemistry Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides researchers, medicina...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide for the Strategic Use of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde in Synthetic Chemistry
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde (also known as 6-azaindole-7-carboxaldehyde) as a pivotal synthetic intermediate. The 1H-pyrrolo[2,3-c]pyridine core is a recognized privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents.[1][2] The 7-carbaldehyde derivative, while less common than its C3-formyl isomer, offers a unique vector for molecular elaboration from the pyridine ring, enabling the synthesis of novel chemical entities. This document outlines a proposed, robust synthetic route to this intermediate and details key, field-proven protocols for its subsequent transformation into more complex molecular architectures.
Introduction: The Strategic Value of the 6-Azaindole Scaffold
The fusion of a pyrrole and pyridine ring to form the azaindole framework creates a bioisostere of the natural indole nucleus, a staple in countless biologically active compounds.[2] The introduction of a nitrogen atom into the six-membered ring, as in 1H-pyrrolo[2,3-c]pyridine (6-azaindole), modulates the scaffold's electronic properties, lipophilicity, and hydrogen bonding capacity. These modifications can lead to enhanced binding affinity, improved metabolic stability, and increased aqueous solubility—key objectives in modern drug design.[2]
While electrophilic substitution reactions, such as the Vilsmeier-Haack formylation, predictably occur on the electron-rich pyrrole ring to yield 3-formyl-6-azaindoles, functionalization of the pyridine ring requires more nuanced synthetic strategies.[1][3] The 7-carbaldehyde functional group serves as a versatile chemical handle, allowing for the construction of carbon-carbon and carbon-nitrogen bonds at a position critical for exploring new Structure-Activity Relationships (SAR). This guide provides the necessary theoretical grounding and practical protocols to leverage this important, yet challenging, building block.
Physicochemical Properties and Handling
A summary of the key properties of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde is provided below.
Property
Value
Molecular Formula
C₈H₆N₂O
Molecular Weight
146.15 g/mol
Appearance
Expected to be a solid (e.g., off-white to yellow powder)
CAS Number
1352318-77-2 (Hypothetical, as not widely commercialized)
Storage
Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the aldehyde. Protect from light and moisture.
Synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde: A Proposed Protocol via Directed ortho-Metalation
Direct formylation at the C7 position of the 6-azaindole core is not feasible via standard electrophilic aromatic substitution. Therefore, a regioselective approach using Directed ortho-Metalation (DoM) is proposed.[4][5] This strategy involves three key stages: protection of the pyrrole nitrogen with a Directed Metalation Group (DMG), regioselective lithiation at the adjacent C7 position, and subsequent quenching with a formylating agent.
Technical Support Center: Chromatographic Purification of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde (also known as 6-azaindole-7-c...
Author: BenchChem Technical Support Team. Date: January 2026
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde (also known as 6-azaindole-7-carbaldehyde). This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and purification of this and structurally related heterocyclic compounds.
Introduction
1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry. Its purification, however, can present several challenges common to polar, nitrogen-containing aromatic compounds. Issues such as peak tailing on silica gel, co-elution with structurally similar impurities, and low recovery are frequently encountered. This guide provides a systematic approach to overcoming these obstacles, grounded in the principles of chromatography and supported by established literature.
Troubleshooting Guide: Addressing Specific Purification Issues
This section is designed in a question-and-answer format to directly address problems you may encounter during your experiments.
Issue 1: Significant Peak Tailing or Streaking in Normal-Phase Chromatography
Question: My target compound, 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde, is streaking badly on my silica gel TLC plate and showing significant peak tailing during column chromatography. What is causing this and how can I fix it?
Answer:
This is a classic issue encountered with basic heterocyclic compounds on standard silica gel.[1] The underlying cause is the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to a mixed-mode retention mechanism, resulting in poor peak shape and often, lower recovery.
Here are several effective strategies to mitigate this problem:
Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This competitively blocks the acidic silanol sites.
Triethylamine (TEA): Add 0.1-1% (v/v) triethylamine to your eluent system (e.g., Ethyl Acetate/Hexane). This is highly effective but be aware that TEA is high-boiling and can be difficult to remove from the final product.
Ammonia: A solution of 7N ammonia in methanol can be used as a polar modifier in a dichloromethane mobile phase. This is often easier to remove under vacuum than TEA.
Use of a Deactivated Stationary Phase:
Neutral or Basic Alumina: Alumina is a good alternative to silica gel for basic compounds. It is available in neutral and basic grades, both of which will exhibit reduced interaction with the pyridine nitrogen.
Deactivated Silica Gel: You can pre-treat your silica gel by flushing the packed column with your mobile phase containing 1-2% triethylamine before loading your sample.[1]
Switching to Reversed-Phase Chromatography: If peak shape remains an issue, reversed-phase chromatography is an excellent alternative. (See FAQ section for more details).
Issue 2: Low Recovery of the Product After Column Chromatography
Question: I've run my column and located the fractions containing my product, but my overall yield is very low. Where could my compound have gone?
Answer:
Low recovery can be attributed to several factors, often related to the compound's stability and interaction with the stationary phase.
Irreversible Adsorption: As discussed in Issue 1, the strong interaction with acidic silica can lead to irreversible binding of your product to the column. If you observed significant tailing, this is a likely cause. Using a basic modifier or switching to alumina should improve recovery.[1]
Compound Degradation on Silica: Azaindole derivatives can be sensitive to the acidic nature of silica gel. To test for this, you can perform a "2D TLC" stability test.
Experimental Protocol: 2D TLC for Stability Testing
Spotting: Dissolve your crude material in a suitable solvent and spot it in the bottom-left corner of a square TLC plate.
First Development: Develop the plate using your chosen eluent system.
Drying and Rotation: Remove the plate from the chamber and dry it completely with a stream of nitrogen or air. Rotate the plate 90 degrees counter-clockwise so the lane of separated spots is now at the bottom.
Second Development: Develop the plate again in the same solvent system.
Analysis: If the compound is stable, all spots will lie on the diagonal. If new spots appear that are not on the diagonal, it indicates that your compound is degrading on the silica plate.
Insolubility in Loading Solvent: If the compound is not fully dissolved when loaded onto the column, it can precipitate at the top of the column, leading to poor entry into the stationary phase and subsequent low recovery. Ensure complete dissolution in a minimal amount of solvent, or consider using a stronger loading solvent than your initial mobile phase.
Issue 3: Persistent Impurities Co-eluting with the Product
Question: After purification, my NMR or LC-MS analysis still shows impurities with a similar polarity to my desired product. How can I improve the separation?
Answer:
Co-elution of impurities is a common challenge, especially when dealing with isomers or byproducts from the synthesis.
Potential Impurities: If 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde was synthesized via a Vilsmeier-Haack reaction on 6-azaindole, potential impurities could include unreacted starting material or isomeric aldehydes (e.g., 3-formyl-6-azaindole) if the reaction was not perfectly regioselective.[2][3][4]
Optimize Selectivity:
Change Solvent System: The selectivity of your separation is highly dependent on the mobile phase. If you are using an Ethyl Acetate/Hexane system, try a Dichloromethane/Methanol system. The different solvent properties can alter the relative retention times of your product and impurities.
Gradient Elution: Employ a shallow gradient during elution. A slow, gradual increase in the polar component of the mobile phase can often resolve closely eluting compounds.
Multi-Step Purification: A single chromatographic step may be insufficient.[1]
Recrystallization: If your product is a solid, recrystallization can be a powerful method to remove impurities with different solubilities. Screen various solvents (e.g., ethanol, ethyl acetate, or mixtures with hexanes) to find a system where your product is soluble when hot but sparingly soluble when cold.
Different Chromatographic Modes: Combine normal-phase chromatography with reversed-phase HPLC. The orthogonal separation mechanisms often provide excellent resolution of impurities that co-elute in one of the systems. High-performance liquid chromatography (HPLC) is particularly effective for separating challenging structural isomers.[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for flash chromatography of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde?
A1: A good starting point is to use silica gel as the stationary phase and a mobile phase gradient of ethyl acetate in hexanes.[1] First, develop an optimal solvent system using TLC. The ideal system should give your target compound an Rf value of approximately 0.2-0.4.
Parameter
Recommendation
Rationale
Stationary Phase
Silica Gel (60 Å, 40-63 µm)
Standard, cost-effective choice for normal-phase chromatography.
Mobile Phase
Gradient of Ethyl Acetate in Hexanes or DCM in Methanol
Allows for elution of a wide range of polarities.[1]
TLC Goal (Rf)
0.2 - 0.4
Provides a good balance between retention and elution time on the column.
Sample Loading
Dry loading or minimal strong solvent
Prevents band broadening and improves resolution.
Modifier
0.1-1% Triethylamine (if tailing)
Masks acidic silanol groups to improve peak shape for basic compounds.
Q2: When should I consider using reversed-phase chromatography?
A2: Reversed-phase chromatography is an excellent option for highly polar compounds or when normal-phase chromatography fails to provide adequate separation or results in poor peak shape. For 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde, which is a polar molecule, reversed-phase can be very effective.
Experimental Protocol: General Reversed-Phase HPLC Method Development
Stationary Phase: C18 (octadecylsilane) bonded silica is the most common choice.
Mobile Phase: A gradient of acetonitrile or methanol in water is typically used.
Mobile Phase Additives: To improve peak shape and control retention, an additive is often necessary.
Formic Acid (FA) or Trifluoroacetic Acid (TFA): Add 0.1% FA or TFA to both the aqueous and organic mobile phases. This acidic modifier protonates the pyridine nitrogen, leading to sharper peaks. These are volatile and compatible with mass spectrometry (MS).
Ammonium Formate or Acetate: Using a buffer can help maintain a consistent pH and improve reproducibility.
Method Development: Start with an analytical HPLC to screen different gradients (e.g., 5% to 95% acetonitrile in water over 15-20 minutes) to find the optimal conditions for separating your product from impurities. These conditions can then be scaled up to preparative HPLC.[5][6]
Q3: My compound seems to be insoluble in non-polar solvents for loading. What should I do?
A3: This is a common issue for polar compounds. Here is a workflow to address this:
Caption: Decision workflow for sample loading.
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed by a combination of methods:
Chromatography: A single sharp peak in an analytical HPLC chromatogram (preferably using a different method than the purification one) is a good indicator of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is essential. The spectrum should show clean signals corresponding to the protons of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde without significant peaks from impurities or residual solvents. You can compare your spectrum to literature values if available, or use it to confirm the structure.
Mass Spectrometry (MS): LC-MS will confirm the molecular weight of your compound.
References
BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem.
Kagami, S., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-42.
El-Gazzar, A. B. A., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6649.
Agilent Technologies. (n.d.).
SIELC Technologies. (n.d.). Separation of Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- on Newcrom R1 HPLC column.
Hojnik, C. (2017). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.
Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
Ghorab, M. M., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301314.
Lamberth, C., et al. (2020). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 63(1), 262-277.
Ivonin, S. P., et al. (2022). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations.
Eckstein, J. W., et al. (1995). High performance liquid chromatographic separation and pH-dependent electrochemical properties of pyrroloquinoline quinone and three closely related isomeric analogues.
Huebner, C. F. (1951). Paper Chromatography of Pyridine Derivatives.
Chen, J., et al. (2021). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Letters, 23(15), 5896–5900.
Zhang, W., et al. (2017). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. The Journal of Organic Chemistry, 82(17), 9035–9044.
Technical Support Center: Formylation of 1H-Pyrrolo[2,3-c]pyridine
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and troubleshooting of 1H-pyrrolo[2,3-c]pyridine derivatives. This guide is designed for researchers, medicinal...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and troubleshooting of 1H-pyrrolo[2,3-c]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing the formylation of 1H-pyrrolo[2,3-c]pyridine (commonly known as 7-azaindole) as a key step in their synthetic workflows. As a foundational building block in numerous pharmacologically active compounds, mastering its derivatization is critical.
The Vilsmeier-Haack reaction is the most prevalent method for the formylation of electron-rich heterocycles like 7-azaindole, typically yielding the C3-substituted product, 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde.[1][2][3] This reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, a chloroiminium salt generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃).[4][5][6]
While robust, this reaction is not without its challenges. The high electron density of the pyrrole ring, coupled with the presence of the pyridine nitrogen, can lead to a variety of side reactions, impacting yield, purity, and downstream success. This guide provides in-depth, field-proven insights into identifying, troubleshooting, and preventing these common issues.
Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problems and providing validated solutions.
Question 1: My reaction yield is consistently low, and I recover a significant amount of unreacted starting material. What's going wrong?
Answer:
Low conversion is a common issue that typically points to three main areas: the Vilsmeier reagent itself, the reaction conditions, or the workup procedure.
Cause A: Insufficient or Deactivated Vilsmeier Reagent. The chloroiminium salt is the active electrophile.[4][5] Its formation and stability are critical.
Moisture: POCl₃ reacts violently with water to produce phosphoric acid and HCl. DMF is hygroscopic. Any moisture in the reagents or solvent will consume the POCl₃, preventing the formation of the Vilsmeier reagent and increasing the overall acidity, which can degrade the starting material.
Improper Stoichiometry: Using less than one equivalent of POCl₃ relative to DMF will result in an incomplete formation of the reagent. A slight excess (1.1 to 1.5 equivalents) of the pre-formed reagent relative to the 7-azaindole is generally recommended.
Cause B: Suboptimal Reaction Conditions.
Temperature: The formation of the Vilsmeier reagent is exothermic. It should be prepared at a low temperature (0 °C) before the addition of the 7-azaindole. The subsequent electrophilic substitution may require gentle heating, but excessively high temperatures can lead to reagent decomposition and substrate polymerization.
Reaction Time: Formylation may be slower than anticipated. Monitor the reaction by TLC until the starting material is consumed.
Solution & Troubleshooting Steps:
Ensure Anhydrous Conditions: Use freshly distilled or sure-seal™ grade DMF. Handle POCl₃ in a fume hood with care, ensuring no atmospheric moisture exposure. Dry all glassware thoroughly.
Optimize Reagent Stoichiometry: Prepare the Vilsmeier reagent separately by adding POCl₃ (1.2 eq.) dropwise to ice-cold DMF (acting as both reagent and solvent). Stir for 30-60 minutes at 0 °C to ensure complete formation.
Controlled Addition & Temperature: Add the 7-azaindole (1.0 eq.), dissolved in a small amount of dry DMF, dropwise to the pre-formed Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature slowly, and if necessary, heat gently (e.g., 40-60 °C), monitoring by TLC.
Proper Quenching: The intermediate iminium salt must be hydrolyzed to the aldehyde.[5][7] This is typically done by pouring the reaction mixture onto crushed ice, followed by careful neutralization.
Question 2: My TLC analysis shows multiple product spots, and purification is difficult. What are the likely side products?
Answer:
The formation of multiple products is the most frequent challenge, arising from the competing reactivity of different positions on the 7-azaindole core.
Side Product 1: Diformylation. Over-reaction can lead to the formation of 1H-pyrrolo[2,3-c]pyridine-2,3-dicarbaldehyde. The initial formyl group is electron-withdrawing, which deactivates the ring, but under forcing conditions (high temperature, large excess of Vilsmeier reagent), a second formylation can occur.
Side Product 2: C2-Formylation. While C3 is electronically favored, some formylation at the C2 position can occur, leading to isomeric impurities that are often difficult to separate.
Side Product 3: N-Formylation. Formylation at the pyrrole nitrogen (N1) is a possibility, though generally less favorable than C-formylation in the Vilsmeier-Haack reaction.
Side Product 4: Chlorination. Although rare, the reaction of the Vilsmeier reagent with certain electron-rich substrates can sometimes lead to chlorinated byproducts instead of formylation.
The following diagram illustrates the primary reaction and a key side reaction pathway.
Caption: Desired vs. Side Reaction Pathways.
Question 3: The reaction mixture turned dark brown or black, resulting in a low yield of intractable tar. What causes this polymerization?
Answer:
Tar formation is a clear sign of substrate decomposition and/or polymerization, which is often catalyzed by excessive acidity or heat.
Cause A: Strong Acidity. As mentioned, moisture contamination generates HCl. Furthermore, the phosphate byproducts from POCl₃ are acidic. 7-azaindole, like many electron-rich pyrroles, is unstable in strongly acidic media and can readily polymerize.
Cause B: Exothermic Reaction. Uncontrolled addition of POCl₃ to DMF or failure to cool the reaction can create localized hot spots, accelerating decomposition pathways.
Cause C: Impure Starting Material. Impurities in the 7-azaindole can act as initiators for polymerization.
Preventative Measures:
Strict Temperature Control: Always pre-form the Vilsmeier reagent at 0 °C with slow, dropwise addition of POCl₃. Maintain this low temperature during the addition of the substrate.
High Purity Reagents: Use purified 7-azaindole and anhydrous solvents.
Efficient Stirring: Ensure the reaction mixture is homogenous to prevent localized concentration and temperature gradients.
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize exposure to the acidic conditions.
Data & Troubleshooting Summary
Observed Issue
Probable Cause(s)
Recommended Solutions & Actions
Low Conversion / High SM
1. Moisture in reagents/solvents.2. Insufficient Vilsmeier reagent.3. Reaction temperature too low.
1. Use anhydrous DMF and fresh POCl₃.2. Use 1.1-1.5 eq. of pre-formed Vilsmeier reagent.3. Allow reaction to warm to RT or heat gently (40-60 °C) while monitoring.
Multiple Product Spots
1. Excess Vilsmeier reagent.2. High reaction temperature.3. Prolonged reaction time.
1. Limit Vilsmeier reagent to ~1.2 eq.2. Maintain temperature below 60 °C.3. Quench reaction upon consumption of starting material.
1. Ensure strictly anhydrous conditions.2. Pre-form reagent at 0 °C; add substrate slowly.3. Recrystallize/purify 7-azaindole before use.
Product Lost During Workup
1. Incomplete hydrolysis of iminium salt.2. Product is water-soluble at acidic pH.3. Emulsion formation during extraction.
1. Stir vigorously with ice/water, then neutralize.2. Adjust aqueous phase to pH 8-9 before extraction.[8][9]3. Add brine to the aqueous layer to break emulsions.
Three-neck round-bottom flask with stir bar, dropping funnel, and nitrogen inlet
Procedure:
Vilsmeier Reagent Preparation:
To a three-neck flask under a nitrogen atmosphere, add anhydrous DMF (10 volumes, e.g., 10 mL per 1 g of 7-azaindole).
Cool the flask to 0 °C in an ice-water bath.
Add POCl₃ (1.2 equivalents) dropwise via the addition funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
Stir the resulting mixture at 0 °C for an additional 30 minutes. A pale yellow or white precipitate of the Vilsmeier reagent may form.
Formylation Reaction:
Dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 equivalent) in a minimal amount of anhydrous DMF.
Add the 7-azaindole solution dropwise to the cold Vilsmeier reagent suspension over 20 minutes.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane).
If the reaction is sluggish, gently heat the mixture to 40-50 °C until the starting material is consumed.
Workup & Hydrolysis:
Cool the reaction mixture back to 0 °C.
Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and saturated NaHCO₃ solution. Caution: This is an exothermic and gas-evolving quench.
Continue stirring until all the ice has melted and gas evolution has ceased. Check the pH of the aqueous layer and adjust to ~8-9 with additional NaHCO₃ if necessary.
Transfer the mixture to a separatory funnel and extract with DCM or Ethyl Acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
The crude product is typically a yellow or tan solid.
Purify by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde as a solid.[8][9]
The following flowchart provides a logical decision-making process for troubleshooting this experiment.
Caption: Troubleshooting Decision Flowchart.
References
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. (2024-01-14). Available at: [Link]
Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]
Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. Available at: [Link]
o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Available at: [Link]
VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 - YouTube. (2022-04-19). Available at: [Link]
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Available at: [Link]
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. Available at: [Link]
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. Available at: [Link]
Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]
WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents.
Vilsmeier-Haack Reaction | NROChemistry. Available at: [Link]
Pyrrole-The Vilsmeier Reaction - ChemTube3D. Available at: [Link]
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. Available at: [Link]
Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction | Organic Letters - ACS Publications. Available at: [Link]
Technical Support Center: Synthesis of 1H-pyrrolo[2,3-c]pyridine Carbaldehydes
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of carbaldehyde derivatives of 1H-pyrrolo[2,3-c]pyridine (commonly known as 6-azaindole). This document is design...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of carbaldehyde derivatives of 1H-pyrrolo[2,3-c]pyridine (commonly known as 6-azaindole). This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of your target compound. The primary focus will be on the Vilsmeier-Haack formylation, the most prevalent and effective method for this transformation.
Part 1: The Core Synthesis - Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction involves two key stages:
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[3]
Electrophilic Aromatic Substitution: The electron-rich pyrrole moiety of the 1H-pyrrolo[2,3-c]pyridine attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate yields the desired carbaldehyde.
Experimental Workflow Overview
Caption: Decision tree for troubleshooting low product yield.
Issue 2: Formation of Multiple Byproducts
Question: My TLC plate shows multiple spots, and my final product is impure. How can I improve the selectivity of the reaction?
Answer: The formation of byproducts is typically related to reaction conditions being too harsh or incorrect stoichiometry.
Possible Cause A: Diformylation or Formylation at Other Positions.
Why it happens: Using a large excess of the Vilsmeier reagent or excessively high temperatures can sometimes lead to the addition of a second formyl group or formylation at a less favorable position.
Solution:
Control Stoichiometry: Use a modest excess of the Vilsmeier reagent. A stoichiometry of 1.2 to 1.5 equivalents relative to the substrate is a good starting point. See the table below for a typical setup.
Temperature Management: Avoid high temperatures (>90 °C) unless necessary, as this significantly increases the rate of side reactions.
Possible Cause B: Formation of Colored Impurities (Polymerization).
Why it happens: This is often a sign of substrate or product degradation under the strong acidic conditions.
Solution:
Purify Starting Material: Ensure your starting 1H-pyrrolo[2,3-c]pyridine is pure. Impurities can often act as catalysts for polymerization.
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that contribute to the formation of colored impurities.
Recommended Reaction Parameters
Parameter
Recommended Value
Rationale
Substrate Purity
>98%
Impurities can catalyze side reactions and degradation.
Solvent
Anhydrous DMF (<50 ppm H₂O)
Water deactivates the Vilsmeier reagent.
POCl₃ : Substrate Ratio
1.2 - 1.5 : 1.0
A slight excess drives the reaction to completion without promoting diformylation.
Temperature
0-5 °C (Reagent Formation)
Controls the exothermic formation of the Vilsmeier reagent.
60-80 °C (Reaction)
Provides sufficient energy for electrophilic substitution without causing degradation.
Workup pH
8 - 9
Ensures complete hydrolysis of the iminium intermediate to the aldehyde.
Part 3: Frequently Asked Questions (FAQs)
Q1: Which position on the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) ring is formylated?
A: Electrophilic substitution, such as the Vilsmeier-Haack reaction, on azaindole scaffolds predominantly occurs on the electron-rich pyrrole ring. For 6-azaindole, the C3-position is the most nucleophilic and is the expected site of formylation, yielding 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. [4]The nomenclature in the topic title ("7-carbaldehyde") is unconventional for this scaffold and likely refers to a different isomer or naming system.
Q2: How should I monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the best method. Use a solvent system such as 30-50% ethyl acetate in hexanes. The product aldehyde will be more polar than the starting material, resulting in a lower Rf value. Spot the reaction mixture against a spot of the starting material. The reaction is complete when the starting material spot has completely disappeared.
Q3: What are the critical safety precautions when handling phosphorus oxychloride (POCl₃)?
A: POCl₃ is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Have a sodium bicarbonate solution nearby to neutralize any spills. When quenching the reaction, add the mixture to ice slowly to control the exotherm.
Q4: My product is an oil/difficult to purify. What are some tips for purification?
A: If the product is an oil or solid that is difficult to crystallize, column chromatography is the preferred method.
Column Chromatography: Use silica gel with a gradient elution, starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity. This will separate the non-polar starting material and byproducts from your more polar aldehyde product.
Recrystallization: If a solid is obtained, try recrystallizing from a solvent system like ethyl acetate/hexanes or ethanol/water. Dissolve the crude product in a minimum amount of the more soluble solvent (ethyl acetate or ethanol) while warm, then slowly add the less soluble solvent (hexanes or water) until turbidity persists. Cool slowly to allow for crystal formation.
References
Chemistry Steps. Vilsmeier-Haack Reaction.
Patil, S. et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
Technical Support Center: Suzuki Coupling with Halo-1H-pyrrolo[2,3-c]pyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving the halo-1H-pyrrolo[2,3-c]pyridine (7-azaindole) scaffold. This guide is designed for researchers, medicinal chemists, and pro...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving the halo-1H-pyrrolo[2,3-c]pyridine (7-azaindole) scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet highly valuable, class of N-heterocycles. The inherent Lewis basicity of the pyridine nitrogen and the electronic nature of the azaindole ring system present unique hurdles that often cause standard protocols to fail.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, troubleshoot, and optimize your reactions for maximal yield and purity.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries when setting up Suzuki couplings with 7-azaindole derivatives.
Q1: Why is my Suzuki coupling with a chloro-1H-pyrrolo[2,3-c]pyridine failing when the bromo- version works?
A: The primary reason is the strength of the carbon-halogen bond. The C-Cl bond is significantly stronger and less readily undergoes oxidative addition to the Pd(0) center compared to a C-Br or C-I bond.[1][2] This initial step is often the rate-limiting step in the catalytic cycle. To overcome this, you require a more active catalytic system. Standard catalysts like Pd(PPh₃)₄ are often insufficient. Success with chloro-azaindoles typically requires the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that accelerate the oxidative addition step.[1][3][4]
Q2: What is the best "go-to" catalyst and ligand combination for this heterocyclic system?
A: For general reliability with halo-1H-pyrrolo[2,3-c]pyridines, especially challenging chloro-substrates, pre-formed palladium precatalysts are highly recommended. Systems like XPhos Pd G2 or SPhos Pd G2 are excellent starting points.[3][4] These are air- and moisture-stable complexes that reliably generate the active Pd(0) species in solution, leading to more reproducible results. If using a separate palladium source and ligand, a combination of Pd₂(dba)₃ with XPhos or SPhos is a proven, effective system.[3][5]
Q3: Which base should I choose? I've seen many different ones used.
A: The base plays a crucial role in activating the boronic acid for transmetalation.[6][7] For N-heterocyclic substrates like 7-azaindoles, a moderately strong, non-nucleophilic inorganic base is ideal. Potassium phosphate (K₃PO₄) is often the most effective and widely recommended base for these systems.[3] It provides a good balance of reactivity without promoting significant decomposition of sensitive substrates. Cesium carbonate (Cs₂CO₃) is stronger and can be effective but sometimes leads to more side products. Weaker bases like potassium carbonate (K₂CO₃) may not be sufficient, especially at lower temperatures.[4]
Q4: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?
A: This involves a trade-off between reactivity and stability.
Boronic Acids: Generally more reactive, which can lead to faster reaction times. However, they are prone to decomposition via pathways like protodeboronation (loss of the boron group) and homocoupling, especially heteroaryl boronic acids.[8][9]
Boronic Esters (Pinacol, MIDA): Significantly more stable, making them easier to handle, purify, and store.[8][10][11] This stability makes them ideal for complex syntheses. While they can be slightly less reactive, modern catalyst systems often bridge this gap effectively. For difficult or precious boronic acids, using the pinacol ester is a robust strategy to ensure reproducibility.[12][13]
Q5: My reaction turned black immediately. Is the catalyst dead?
A: Not necessarily. The formation of finely divided palladium metal, known as palladium black, is common in many Suzuki reactions and often indicates the generation of the active Pd(0) catalyst from a Pd(II) precatalyst.[14] While excessive formation can suggest catalyst aggregation and loss of activity, a color change to dark brown or black is typical and, in many cases, indicative of a progressing reaction. The key is whether you see product formation alongside this color change.
In-Depth Troubleshooting Guide
This section tackles specific experimental failures. Each entry details the problem, explores the underlying chemical principles, and provides a logical workflow for resolution.
Problem 1: Low to No Product Conversion (Stalled Reaction)
Q: My LC-MS shows primarily unreacted starting materials even after extended heating. What are the most likely causes and how do I fix it?
A: A stalled reaction with this substrate class is most often due to catalyst inhibition or suboptimal reaction conditions. The pyridine nitrogen in the 7-azaindole scaffold is a Lewis base that can coordinate to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[3][15][16]
Enhance Catalyst Performance:
Cause: Catalyst inhibition by the substrate's pyridine nitrogen.
Solution: Employ a catalyst system with bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos create a sterically hindered environment around the palladium atom. This steric bulk kinetically favors the desired C-C bond-forming reductive elimination over inhibitory coordination by the heterocycle.[3]
Action: If using Pd(PPh₃)₄, switch to a system like Pd₂(dba)₃ / XPhos (1:2.2 ratio) or an integrated precatalyst like XPhos Pd G3 .
Re-evaluate Your Base and Solvent System:
Cause: The base may be too weak or poorly soluble, preventing the formation of the active boronate species required for transmetalation.[17]
Solution: Ensure your base is effective. K₃PO₄ is the recommended starting point. If solubility is an issue, consider switching to a solvent system known to work well for these couplings, such as 1,4-dioxane/water (e.g., 4:1) or DMF .[3][18][19] The presence of water is often crucial for dissolving the base and facilitating the catalytic cycle.[14]
Action: If using K₂CO₃, switch to 2-3 equivalents of K₃PO₄. If running the reaction under anhydrous conditions, try adding a small amount of water (e.g., a 5:1 ratio of organic solvent to water).
Increase Reaction Temperature:
Cause: Insufficient thermal energy to overcome the activation barrier for oxidative addition, particularly for C-Cl bonds.
Solution: Gradually increase the reaction temperature.
Action: If running at 80 °C, increase to 100-110 °C. Monitor for potential decomposition of starting materials or product at higher temperatures.[20]
Caption: Troubleshooting decision tree for low conversion.
Problem 2: Significant Side Product Formation
Q: My reaction works, but I'm plagued by two major side products: my starting material without the halogen, and a dimer of my boronic acid. How can I minimize these?
A: These are classic Suzuki side reactions: dehalogenation and homocoupling. Understanding their mechanisms is key to suppression.
Dehalogenation: This occurs when the palladium-aryl intermediate ([Ar-Pd-X]) is intercepted by a hydride source before it can transmetalate. The resulting [Ar-Pd-H] species undergoes reductive elimination to yield the dehalogenated arene.[21][22]
Homocoupling: The formation of a biaryl from two molecules of the boronic acid (R-B(OH)₂ → R-R) is typically mediated by oxygen, which reoxidizes Pd(0) to Pd(II) in the absence of the aryl halide, or through other pathways.[21][23]
Ensure a Scrupulously Inert Atmosphere:
Reason: Oxygen is a primary culprit in promoting boronic acid homocoupling.[21] It can also damage the phosphine ligands and the Pd(0) catalyst.
Protocol: Degas your solvent thoroughly (3-4 freeze-pump-thaw cycles or sparging with argon/nitrogen for at least 30 minutes). Assemble your reaction under a positive pressure of inert gas. Use fresh, anhydrous solvents.
Use High-Purity Reagents:
Reason: Low-quality boronic acids may already contain homocoupled impurities or be prone to decomposition. Hydride sources (e.g., formate impurities) can drive dehalogenation.[24]
Protocol: Use freshly purchased or purified boronic acid/ester. Consider switching to the more stable pinacol boronate ester if protodeboronation is suspected to be a competing pathway that precedes homocoupling.[11]
Optimize Reaction Stoichiometry and Order of Addition:
Reason: Having the transmetalation step be fast and efficient minimizes the lifetime of the [Ar-Pd-X] intermediate, making it less likely to be intercepted by side reactions.
Protocol: Use a slight excess of the boron reagent (1.2–1.5 equivalents).[3] This ensures that once the oxidative addition occurs, there is a high concentration of the boronate ready to react. Some protocols recommend adding the palladium catalyst last to the heated mixture of all other reagents to ensure the catalytic cycle starts immediately and efficiently.
Caption: Key side reactions competing with the main catalytic cycle.
Data Summary and Recommended Protocols
Table 1: Recommended Starting Conditions for Halo-1H-pyrrolo[2,3-c]pyridines
Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the 4-chloro-1H-pyrrolo[2,3-c]pyridine, the arylboronic acid, and the finely ground K₃PO₄.
Inerting the Vessel: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G2 catalyst.
Solvent Addition: Prepare a degassed 5:1 mixture of 1,4-dioxane and water by bubbling argon through the mixture for 20-30 minutes. Add the required volume of this solvent mixture to the reaction vial via syringe.
Reaction: Place the sealed vial in a preheated heating block or oil bath set to 100 °C. Stir vigorously for the duration of the reaction.
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours. Check for the consumption of the starting halide.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to obtain the desired product.
Caption: Standard experimental workflow for Suzuki coupling.
References
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
J. Am. Chem. Soc. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4793–4806. [Link]
Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]
Figshare. (2016). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. RSC Publishing. [Link]
Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 59(26), 8151–8156. [Link]
FAO AGRIS. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
Vedejs, E., & Chapman, R. W. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 12(9), 1964–1967. [Link]
ResearchGate. (2025). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
DSpace@MIT. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
PubMed Central. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]
ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
ResearchGate. (n.d.). Optimum conditions for the Suzuki–Miyaura coupling reaction. [Link]
Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Dalton Transactions. [Link]
Beilstein Journals. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. [Link]
Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. [Link]
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]
ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [Link]
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
Overcoming poor solubility of 1H-pyrrolo[2,3-c]pyridine derivatives
Technical Support Center: 1H-Pyrrolo[2,3-c]pyridine Derivatives Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-c]pyridine derivatives....
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: 1H-Pyrrolo[2,3-c]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-c]pyridine derivatives. This scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous potent kinase inhibitors and other therapeutic agents.[1] However, its rigid, planar structure often contributes to poor aqueous solubility—a significant hurdle in preclinical and clinical development.[2] It is estimated that over 70% of new chemical entities in the development pipeline are poorly soluble, making this a critical challenge to overcome.[3]
This guide provides in-depth troubleshooting advice, step-by-step protocols, and a framework for rationally selecting a solubilization strategy.
Part 1: Frequently Asked Questions - The Root of the Problem
This section addresses the fundamental reasons behind the solubility challenges inherent to this chemical class.
Q1: Why are my 1H-pyrrolo[2,3-c]pyridine derivatives consistently showing poor solubility?
A: The poor solubility of these compounds typically stems from a combination of two key physicochemical factors:
High Crystal Lattice Energy: The 1H-pyrrolo[2,3-c]pyridine core is a planar, aromatic heterocyclic system. These flat molecules can stack efficiently in the solid state, forming a highly stable crystal lattice. A large amount of energy is then required to break apart these intermolecular interactions (like π-π stacking) before a solvent can surround and dissolve the individual molecules. A high melting point is often an indicator of a stable crystal lattice, which correlates with lower solubility.[4]
High Lipophilicity (Hydrophobicity): Many derivatives in this class are designed to bind to hydrophobic pockets in protein targets, such as the ATP-binding site of kinases.[5] This necessitates the inclusion of lipophilic (greasy) substituents, which increases the overall hydrophobicity of the molecule, measured as logP. Molecules with a high logP prefer to remain in a non-polar environment rather than interacting with polar water molecules.[4]
Q2: What are the essential first experiments I should run to characterize the solubility of my new derivative?
A: Before attempting to improve solubility, you must first quantify the problem. We recommend a tiered approach:
Kinetic Solubility Assessment: This is a high-throughput method that measures how quickly your compound dissolves and at what concentration it precipitates from a solution (often DMSO) upon addition to an aqueous buffer. It's useful for early-stage screening but can overestimate solubility.
Thermodynamic Solubility Assessment: This is the gold standard. It measures the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (typically 24-48 hours). This value is crucial for formulation development.
pKa Determination: The 1H-pyrrolo[2,3-c]pyridine core contains a basic pyridine nitrogen. Knowing its pKa is critical, as it will determine how the compound's charge—and thus its solubility—changes with pH.[6] You can predict this using software (e.g., ChemDraw, MarvinSketch) and confirm it experimentally via potentiometric titration or UV-metric methods.
LogP/LogD Measurement: Quantifying the lipophilicity (logP) and the lipophilicity at a specific pH (logD) helps predict absorption and guides formulation strategy. A high logP often necessitates more advanced solubilization techniques.[4]
Part 2: A Rational Approach to Selecting a Solubilization Strategy
Navigating the various methods to improve solubility can be daunting. The following workflow provides a logical decision-making process based on the compound's intrinsic properties.
Caption: Decision workflow for selecting a primary solubilization strategy.
Part 3: Troubleshooting Guides & Experimental Protocols
This section provides detailed Q&A guides and lab-scale protocols for the most common and effective solubilization techniques.
Guide 1: pH Modification
Q: My compound has a basic nitrogen. How can I leverage this to improve solubility?
A: By lowering the pH of your aqueous solution to a value at least 2 units below the compound's pKa, you can protonate the basic pyridine nitrogen.[6] The resulting cationic salt form is typically much more polar and water-soluble than the neutral free base. This is often the simplest and most effective initial strategy.[7][8]
Protocol: pH-Dependent Solubility Profiling
This protocol establishes the relationship between pH and the thermodynamic solubility of your compound.
Materials:
Your 1H-pyrrolo[2,3-c]pyridine derivative (solid).
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
1.5 mL microcentrifuge tubes.
Shaker/incubator.
Centrifuge.
HPLC or UV-Vis spectrophotometer for concentration analysis.
Procedure:
Add an excess of your solid compound to a series of tubes (enough that undissolved solid remains at the end).
Add 1 mL of each buffer to its respective tube.
Seal the tubes and place them on a shaker/rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
After incubation, visually confirm that excess solid remains in each tube.
Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
Carefully collect an aliquot of the supernatant from each tube.
Dilute the supernatant with an appropriate mobile phase or solvent and determine the concentration using a pre-validated HPLC or UV-Vis method.
Data Analysis: Plot solubility (in µg/mL or µM) on a logarithmic y-axis against pH on the x-axis. You should observe a significant increase in solubility as the pH drops below the compound's pKa.
Guide 2: Co-solvent Systems
Q: pH adjustment isn't enough or is not an option for my in vitro assay. What should I try next?
A: A co-solvent system is the next logical step. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[9][10] This makes the environment more favorable for dissolving lipophilic compounds. This is a very common strategy for preparing stock solutions for biological assays.
Table 1: Properties of Common Biocompatible Co-solvents
Co-solvent
Dielectric Constant (Approx.)
Common Use Notes
Potential Issues
Water
80
The universal biological solvent
Poor solvent for lipophilic compounds
Dimethyl Sulfoxide (DMSO)
47
Excellent solubilizing power; common for stock solutions
Cellular toxicity above ~0.5-1% v/v
Ethanol (EtOH)
25
Good solubilizing power; generally well-tolerated
Can cause protein precipitation at high concentrations
Propylene Glycol (PG)
32
Used in many pharmaceutical formulations
Can be viscous; lower solubilizing power than DMSO
Prepare a high-concentration stock solution of your compound in 100% co-solvent (e.g., 100 mM in DMSO).
In a series of vials, create different co-solvent/buffer ratios (e.g., 50%, 25%, 10%, 5%, 1% v/v co-solvent in buffer).
Add a small volume of your stock solution to each vial to reach a target final concentration.
Vortex and observe immediately for any precipitation ("crashing out").
Incubate the samples for a set period (e.g., 2 hours) and observe again for precipitation.
This will give you the kinetic solubility limit in various co-solvent mixtures, guiding you on how to prepare dosing solutions for your experiments.
Guide 3: Complexation with Cyclodextrins
Q: My compound is very hydrophobic (high logP) and I need a formulation for in vivo studies. Are co-solvents suitable?
A: While co-solvents can be used, high concentrations may cause toxicity or precipitation upon injection. Cyclodextrin complexation is an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate your lipophilic drug molecule, effectively shielding it from the aqueous environment and forming a more soluble "guest-host" complex.[14][]
Caption: Encapsulation of a drug molecule within a cyclodextrin cavity.
Q: Which cyclodextrin should I use?
A: The choice depends on the size and shape of your molecule. For many drug-like molecules, β-cyclodextrins are a good starting point. Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer vastly improved aqueous solubility and are commonly used in pharmaceutical formulations.
Guide 4: Advanced Formulation Strategies
When the above methods are insufficient, more advanced techniques that modify the solid state of the drug are required. These are typically employed during later-stage development.
Q: I've heard about solid dispersions. When is this strategy appropriate?
A: A solid dispersion is a system where your drug is dispersed, ideally at a molecular level, within a hydrophilic polymer matrix (like PVP or HPMC).[16][17] This prevents the drug from crystallizing, holding it in a higher-energy, more readily dissolvable "amorphous" state.[18] This strategy is particularly useful for compounds that are "brick-dust" like (high melting point, crystal lattice-limited solubility) and is suitable when high drug loading is needed.[19][20]
Q: What about particle size reduction?
A: According to the Noyes-Whitney equation, the rate of dissolution is directly proportional to the surface area of the solid.[21] By reducing the particle size of your compound from microns to the nanometer range (a nanosuspension), you dramatically increase the surface area, leading to a much faster dissolution rate.[3][22] This is an excellent strategy for compounds that are "grease-ball" like (high logP, dissolution rate-limited solubility) and can be used for oral, injectable, and other delivery routes.[23]
Table 2: Comparison of Primary Solubilization Strategies
Enhances dissolution rate; applicable to many compounds.
Requires specialized equipment (e.g., high-pressure homogenizers); stability can be a challenge.
Oral or parenteral delivery; "grease-ball" compounds with high logP.
References
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH.
Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
CHAPTER 2: Tactics to Improve Solubility Available. Books.
Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
Formulation strategies for poorly soluble drugs.
Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Unknown Source.
On the Basicity of Conjugated Nitrogen Heterocycles in Different Media.
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
Formulation Development Strategies for Poorly Soluble Pharma APIs. Dr. Reddy's.
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH.
Techniques for solubility enhancement of poorly soluble drugs: An overview. PDF.
Cosolvent – Knowledge and References. Taylor & Francis.
Solid Dispersion: Solubility Enhancement Technique of Poorly W
Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Unknown Source.
New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Unknown Source.
Fundamental aspects of solid dispersion technology for poorly soluble drugs. PMC - NIH.
4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
Improving solubility via structural modification.
Cosolvent. Unknown Source.
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
(PDF) Solid dispersions: Solubility enhancement technique for poorly soluble drugs.
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH.
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
Aqueous and cosolvent solubility data for drug-like organic compounds. PMC - NIH.
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Unknown Source.
Technical Support Center: Scaling Up the Synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde, a crucial building block in medicinal chemistry. This...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde, a crucial building block in medicinal chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the scale-up of this synthesis. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure your success.
I. Synthesis Overview & Key Challenges
The most common and industrially applicable method for the synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde (also known as 7-formyl-6-azaindole) is the Vilsmeier-Haack formylation of 1H-pyrrolo[2,3-c]pyridine (6-azaindole). This electrophilic substitution reaction introduces a formyl group (-CHO) onto the electron-rich pyrrole ring.
While straightforward on a lab scale, scaling up this reaction presents several challenges:
Exothermic Reaction Control: The formation of the Vilsmeier reagent is highly exothermic and requires careful temperature management to prevent side reactions and ensure safety.
Reagent Addition and Mixing: Homogeneous mixing of the reactants is critical for consistent results and to avoid localized "hot spots."
Work-up and Product Isolation: The aqueous work-up to hydrolyze the iminium intermediate and isolate the product can be cumbersome on a larger scale, often involving large volumes of quenching solutions and extraction solvents.
Purification: Achieving high purity of the final product can be challenging due to the potential for side products and the physical properties of the aldehyde.
Below is a DOT language diagram illustrating the general workflow for the Vilsmeier-Haack formylation of 6-azaindole.
Caption: General workflow for the Vilsmeier-Haack formylation of 6-azaindole.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.
Q1: My reaction is turning dark and producing a lot of tar-like material upon addition of POCl₃ to DMF. What's causing this and how can I prevent it?
A1: This is a classic sign of an uncontrolled exotherm during the formation of the Vilsmeier reagent.
Causality: The reaction between phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is highly exothermic. If the heat is not dissipated effectively, the temperature can rise rapidly, leading to the decomposition of the Vilsmeier reagent and the starting materials, resulting in polymerization and the formation of tar.
Troubleshooting & Prevention:
Pre-cool the DMF: Before adding PO
Troubleshooting
Preventing N-alkylation during reactions with 1H-pyrrolo[2,3-c]pyridine
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-c]pyridine (7-azaindole). This guide provides in-depth troubleshooting advice and answers t...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-c]pyridine (7-azaindole). This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning a critical challenge in the functionalization of this scaffold: preventing unwanted N-alkylation of the pyrrole nitrogen (N1). As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to solve challenges in your own research.
Troubleshooting Guide: Unwanted N-Alkylation
This section addresses specific issues you may encounter during your experiments, offering direct solutions and the rationale behind them.
Question 1: My reaction is producing a mixture of N1- and C3-alkylated products. How can I improve the selectivity for C3-alkylation?
Answer:
Achieving regioselectivity between the N1 and C3 positions is a common hurdle. The outcome of the reaction is a delicate balance of kinetics, thermodynamics, and the nature of the reagents. Here’s how to troubleshoot and steer the reaction towards C3-alkylation.
Underlying Principle: Hard and Soft Acids and Bases (HSAB) Theory
The indolic nitrogen, once deprotonated, is a "harder" nucleophile compared to the C3 carbon, which is a "softer" nucleophile. Hard electrophiles (like methyl iodide) tend to react faster at the hard nitrogen center (N1-alkylation), while softer electrophiles may favor the softer carbon center (C3-alkylation). However, the most reliable control comes from manipulating the reaction environment.
Key Factors to Optimize:
Choice of Base and Counterion: The base is not just for deprotonation; its counterion plays a crucial role.
Strong, non-coordinating bases (e.g., NaH, KH): These bases fully deprotonate the pyrrole N-H, creating a highly reactive, "free" anion. In polar aprotic solvents like DMF or DMSO, this anion is highly solvated and readily undergoes N-alkylation.[1][2]
Metal-Amide Bases (e.g., LiN(SiMe₃)₂, KN(SiMe₃)₂): The choice of the alkali metal counterion can significantly influence selectivity. In some systems, lithium bases (LiN(SiMe₃)₂) have been shown to favor one pathway, while potassium bases (KN(SiMe₃)₂) favor another, due to differing coordination and aggregation states.[3]
Lewis Acids: The addition of a Lewis acid, such as BF₃-OEt₂, can promote electrophilic substitution at the electron-rich C3 position of the indole ring system, favoring C-alkylation.[4]
Solvent Effects: The solvent influences the dissociation of the ion pair formed after deprotonation.
Polar Aprotic Solvents (DMF, DMSO, THF): These solvents are generally preferred for alkylations. They effectively solvate the cation, leaving the anion more reactive. However, they often favor N-alkylation.[1][5]
Non-polar Solvents (Toluene, Hexane): In these solvents, the indolate and the counterion exist as a tight ion pair. This can sterically hinder the N1 position, potentially increasing the proportion of C3-alkylation.
Temperature: Lowering the reaction temperature often enhances selectivity. It can help favor the kinetically controlled product or slow down undesired side reactions.
Workflow for Optimizing C3-Selectivity
Caption: A robust three-step workflow for selective C3-alkylation.
Frequently Asked Questions (FAQs)
Q1: Why is the pyrrole nitrogen (N1) in 7-azaindole so reactive towards alkylating agents?
The N-H proton of the pyrrole ring in 7-azaindole is moderately acidic, with a pKa value similar to that of indole (around 17 in DMSO). [1][6]This means that a sufficiently strong base can easily deprotonate it to form the corresponding anion. This resulting N-anion is a potent nucleophile and will readily react with electrophiles like alkyl halides, leading to N-alkylation. The C3 position, while also nucleophilic, generally requires harsher conditions or catalytic activation to compete with the highly reactive nitrogen anion.
Q2: Can I achieve selective N7-alkylation on the pyridine ring instead of the N1-pyrrole ring?
Yes, selective alkylation of the pyridine nitrogen (N7) is possible, though it typically requires different reaction conditions. The N7 nitrogen is more basic (pKa of the conjugate acid is ~4.6) but less nucleophilic in its neutral state compared to the deprotonated N1-anion. Alkylation at N7 often proceeds under acidic conditions or with specific catalysts that coordinate to the pyridine nitrogen, activating it for reaction. For instance, some procedures report selective N7 alkylation using alkyl halides in butanone without any added base or acid. [7]This contrasts sharply with the basic conditions required for N1-alkylation.
Q3: Are there any modern catalytic methods that favor direct C3-alkylation without a protecting group?
Absolutely. The field of C-H functionalization has provided powerful tools for the direct and regioselective modification of heterocycles. For 7-azaindole, several transition-metal-catalyzed methods have been developed.
Palladium Catalysis: Palladium catalysts have been successfully used for site-selective C3-alkenylation and arylation of 7-azaindoles. [8]These reactions often proceed under oxidative conditions and can offer high regioselectivity without the need for a protecting group.
Rhodium and Iridium Catalysis: Rh(III) and Ir(III) catalysts are also prominent in C-H activation chemistry. [9][10]They can direct the functionalization to specific C-H bonds, including the C3 position of the 7-azaindole core, often using a directing group strategy or exploiting the inherent reactivity of the substrate.
These methods are highly valuable as they reduce the number of synthetic steps (by avoiding protection/deprotection), leading to more efficient and atom-economical syntheses.
Experimental Protocols
Protocol 1: N1-Tosylation of 1H-pyrrolo[2,3-c]pyridine
This protocol describes a standard procedure for protecting the pyrrole nitrogen with a p-toluenesulfonyl (Tosyl) group.
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF).
Deprotonation: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
Substrate Addition: Slowly add a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 equivalent) in anhydrous THF to the suspension. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 30 minutes.
Protection: Cool the reaction mixture back to 0 °C. Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) in anhydrous THF dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N1-tosylated 7-azaindole.
Protocol 2: C3-Alkylation of N1-Tosyl-7-azaindole
This protocol details the alkylation at the C3 position of the protected scaffold.
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of N1-Tosyl-7-azaindole (1.0 equivalent) in anhydrous THF.
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise. The solution may change color, indicating the formation of the C3-lithiated species. Stir at -78 °C for 1 hour.
Alkylation: Add the alkylating agent (e.g., an alkyl halide, RX, 1.2 equivalents) dropwise at -78 °C.
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature. Monitor the reaction by TLC or LC-MS.
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
Purification: Purify the crude product by flash column chromatography to obtain the C3-alkylated, N1-tosylated product.
References
Kannaboina, P., Kumar, K. A., & Das, P. (2017). Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. Organic Letters, 19(15), 4191–4194. [Link]
Xu, X., Ou, M., Wang, Y. E., Lin, T., Xiong, D., Xue, F., ... & Yu, J. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Organic Chemistry Frontiers, 9(9), 2449-2455. [Link]
Gilchrist, T. L. (2006). Pyrrole Protection. ChemInform, 37(50). This is a review, specific primary sources would be cited within. A general link to ResearchGate for context: [Link]
Li, J., Wang, Y., Chen, Y., Li, Y., & Li, G. (2023). Iridium-Catalyzed Direct and Site-Selective C–H Heteroarylation, Alkenylation, and Alkylation of Indoles. Molecules, 28(23), 7851. [Link]
Ghosh, T., & Lahiri, G. K. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Dalton Transactions, 51(20), 8036-8045. [Link]
Reddy, B. V. S., Divya, G., Swamy, T., & Sridhar, B. (2018). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimides and Their Cytotoxicity Studies. Molecules, 23(11), 2997. [Link]
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. (2016). Angewandte Chemie International Edition, 55(4), 1511-1515. [Link]
ResearchGate. (n.d.). C‐alkylation versus N‐alkylation. Yields relate to isolated products. [Link]
Li, Z., & Li, G. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry, 10, 842186. [Link]
Mátyus, P., Vaskó, D., & Bálint, J. (2021). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 26(16), 4983. [Link]
Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. (2023). Organic Chemistry Frontiers. [Link]
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]
ResearchGate. (n.d.). Selective N7 Alkylation of 7-Azaindazoles. [Link]
CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. (2018). Journal of the American Chemical Society, 140(4), 1545-1553. [Link]
1H-pyrrolo [2,3-b] pyridine derivatives and their use as kinase inhibitors. (n.d.).
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2019). Beilstein Journal of Organic Chemistry, 15, 2306-2316. [Link]
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2018). Journal of Medicinal Chemistry, 61(17), 7877-7892. [Link]
ResearchGate. (n.d.). Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. [Link]
1h-pyrrolo[2,3-b]pyridines. (n.d.).
Pyrrole. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Molecules, 26(11), 3169. [Link]
A Comparative Guide to the Biological Activity of 1H-Pyrrolo[2,3-c]pyridine Isomers and Their Congeners
In the landscape of medicinal chemistry, the pyrrolopyridine scaffold stands out as a "privileged structure," forming the foundation of numerous biologically active molecules, including approved therapeutics.[1][2] This...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of medicinal chemistry, the pyrrolopyridine scaffold stands out as a "privileged structure," forming the foundation of numerous biologically active molecules, including approved therapeutics.[1][2] This guide offers an in-depth, objective comparison of the biological activities of 1H-pyrrolo[2,3-c]pyridine isomers and their closely related congeners. By synthesizing experimental data from authoritative sources, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationships that govern the diverse pharmacological profiles of these heterocyclic compounds.
The Significance of Isomeric Variation in Pyrrolopyridines
The arrangement of the nitrogen atom within the pyridine ring and its fusion to the pyrrole ring gives rise to six distinct isomers of pyrrolopyridine.[2] This seemingly subtle structural variation profoundly influences the molecule's physicochemical properties, such as its electronic distribution, hydrogen bonding capacity, and overall topography. These molecular characteristics, in turn, dictate the compound's interaction with biological targets, leading to a wide spectrum of pharmacological activities. Understanding these nuances is paramount for the rational design of potent and selective therapeutic agents.
Comparative Biological Activities of Pyrrolopyridine Isomers
The diverse biological activities of pyrrolopyridine isomers are a testament to their versatility as pharmacophores. The following sections delve into the specific activities associated with different isomeric scaffolds, supported by experimental findings.
Derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold have been identified as potent potassium-competitive acid blockers (P-CABs).[3] These compounds represent a promising class of agents for managing acid-related gastrointestinal disorders.
Mechanism of Action: P-CABs inhibit the gastric H+/K+-ATPase, the proton pump responsible for the final step of acid secretion in the stomach. By competitively binding to the potassium-binding site of the enzyme, these inhibitors effectively block the exchange of H+ and K+ ions, leading to a rapid and sustained reduction in gastric acid production. Molecular modeling studies of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have guided the introduction of substituents at the 1-position to optimize interactions with lipophilic and polar residues within the enzyme's binding pocket, thereby enhancing their inhibitory activity.[3]
1H-Pyrrolo[3,2-c]pyridine: A Scaffold for Anticancer Agents
The 1H-pyrrolo[3,2-c]pyridine core has emerged as a particularly fruitful scaffold for the development of novel anticancer therapeutics, with derivatives demonstrating potent activity as both colchicine-binding site inhibitors and kinase inhibitors.
Colchicine-Binding Site Inhibition: A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors of tubulin polymerization that bind to the colchicine site.[4][5][6][7] One notable compound, designated 10t, exhibited potent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values in the nanomolar range.[4][5] Further studies revealed that this compound effectively disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[4][7]
FMS Kinase Inhibition: Diarylureas and diarylamides featuring the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant inhibitory activity against FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory diseases.[8][9] Certain derivatives displayed superior potency against human melanoma cell lines compared to the approved drugs Sorafenib and Vemurafenib.[8] One particularly potent compound, 1r, exhibited an IC50 of 30 nM against FMS kinase and showed selectivity for cancer cells over normal fibroblasts.[9]
1H-Pyrrolo[2,3-b]pyridine: A Versatile Kinase Inhibitor Scaffold
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is arguably one of the most extensively studied isomers, yielding a multitude of potent kinase inhibitors targeting various signaling pathways dysregulated in cancer.
Multi-Kinase Inhibition: Derivatives of this isomer have shown inhibitory activity against a range of kinases, including:
CDK8: A potent type II CDK8 inhibitor was discovered, demonstrating significant antitumor growth in colorectal cancer xenograft models by indirectly inhibiting β-catenin activity.[10][11]
PLK4: Screening of an in-house kinase library identified 1H-pyrrolo[2,3-b]pyridine analogs as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole replication.[12]
FGFR: A series of derivatives were developed as potent inhibitors of fibroblast growth factor receptors (FGFR1, 2, and 3), with one compound, 4h, showing IC50 values in the low nanomolar range and inhibiting breast cancer cell proliferation and migration.[13]
TNIK: Quantitative structure-activity relationship (QSAR) studies have been conducted on 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of Traf2 and Nck-interacting kinase (TNIK) for colorectal cancer.
ATM: Rationally designed derivatives have yielded highly selective and orally available inhibitors of ataxia-telangiectasia mutated (ATM) kinase, which acts as a chemosensitizer in combination with irinotecan in solid tumors.[14]
FAK: Fragment-based discovery has led to the identification of highly substituted 1H-pyrrolo[2,3-b]pyridines as focal adhesion kinase (FAK) inhibitors.[15]
1H-Pyrrolo[3,4-c]pyridine: Modulators of the Central Nervous System and More
Derivatives of the 1H-pyrrolo[3,4-c]pyridine scaffold have been extensively investigated for their effects on the central nervous system, exhibiting analgesic and sedative properties.[2] Beyond their CNS effects, these compounds have also shown a broad range of other biological activities, including antimycobacterial, antiviral, antitumor, and antidiabetic potential.[2][16]
Other Pyrrolopyridine-Containing Scaffolds
The versatility of the pyrrole-pyridine fusion extends to other related heterocyclic systems, which have demonstrated significant antimicrobial activities.
Pyrrolo[2,3-d]pyrimidines: This scaffold has garnered substantial interest for its broad-spectrum antimicrobial effects, including antibacterial, antifungal, and antiviral activities.[17]
Pyrano[2,3-b]pyridine and Pyrrolo[2,3-b]pyrano[2,3-d]pyridines: Novel derivatives of these fused systems have been evaluated for their antimicrobial activity against various fungi and bacteria, with some compounds showing potency comparable to standard drugs like ketoconazole.[18]
To ensure scientific integrity and enable the replication of findings, detailed methodologies for key experiments are crucial.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of pyrrolopyridine derivatives against a specific kinase.
Reagents and Materials: Recombinant kinase, substrate peptide, ATP, assay buffer, test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay).
Procedure:
a. Prepare serial dilutions of the test compounds in DMSO.
b. In a 96-well plate, add the kinase, substrate peptide, and test compound to the assay buffer.
c. Initiate the kinase reaction by adding ATP.
d. Incubate the plate at the optimal temperature and time for the specific kinase.
e. Stop the reaction and measure the kinase activity using the chosen detection system.
f. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.[1]
Cell Viability (MTT) Assay
This assay is commonly used to evaluate the cytotoxic effects of compounds on cancer cell lines.
Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[5]
Visualizing Key Concepts
Diagram of Isomeric Scaffolds
Caption: A typical workflow for screening pyrrolopyridine derivatives as kinase inhibitors.
Conclusion
The pyrrolopyridine scaffold, in its various isomeric forms, presents a rich source of chemical diversity for drug discovery. The position of the nitrogen atom in the pyridine ring profoundly influences the biological activity, enabling the development of targeted therapies for a wide range of diseases, from gastrointestinal disorders to cancer and central nervous system conditions. This guide has provided a comparative overview of the biological activities of 1H-pyrrolo[2,3-c]pyridine isomers and their congeners, supported by experimental data, to aid researchers in the rational design and development of next-generation therapeutics based on this versatile heterocyclic system.
References
Hasuoka, A., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342. [Link]
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
Abdel-Aal, E. A.-H., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(23), 7043-7047. [Link]
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
Li, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12548-12569. [Link]
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
Mundigl, O., et al. (2016). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 59(17), 8057-8075. [Link]
Wójcicka, A., & Redzicka, A. (2021). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 26(11), 3169. [Link]
Li, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12548-12569. [Link]
Veselov, M. S., et al. (2021). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity, 25(3), 1735-1744. [Link]
Kim, J., et al. (2025). 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. Journal of the Korean Chemical Society, 69(5), 1-8. [Link]
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
Abdel-Aal, E. A.-H., et al. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 25(8), 1629-1639. [Link]
El-Mernissi, Y., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry, 10(2), 295-312. [Link]
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Medicinal Chemistry, 12(9), 1541-1549. [Link]
Zhang, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
Javid, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Iranian Journal of Pharmaceutical Research, 22(1), e140450. [Link]
Li, J., et al. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry. [Link]
El-Mernissi, Y., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 10(2), 295-312. [Link]
Popa, M., & Zara, D. C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]
Bakr, R. B., et al. (2018). Design, Synthesis, Molecular Modeling Study, and Antimicrobial Activity of Some Novel Pyrano[2,3‐b]pyridine and Pyrrolo[2,3‐b]pyrano[2,3‐d]pyridine Derivatives. Journal of Heterocyclic Chemistry, 56(1), 405-416. [Link]
Kumar, A., et al. (2017). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1166-1171. [Link]
A Senior Application Scientist's Guide to Azaindole Aldehydes: A Comparative Analysis of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde and its Isomers in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of the right heterocyclic building block is a critical decision that profoundly impacts the trajectory of a synthesis campaign. Am...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, medicinal chemists, and professionals in drug development, the selection of the right heterocyclic building block is a critical decision that profoundly impacts the trajectory of a synthesis campaign. Among the myriad of scaffolds available, azaindole aldehydes stand out as versatile intermediates, prized for their role as bioisosteres of indoles and purines in numerous pharmacologically active agents.[1][2] The position of the nitrogen atom within the pyridine ring of the azaindole nucleus imparts distinct electronic and steric characteristics, which in turn govern the reactivity and synthetic utility of the aldehyde functionality.
This guide provides an in-depth comparative analysis of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde (more commonly known as 6-azaindole-3-carbaldehyde) against its 4-, 5-, and 7-azaindole counterparts. By examining their synthesis, reactivity in key transformations, and applications, this document aims to equip the discerning scientist with the knowledge to make informed decisions in the laboratory.
The Azaindole Aldehyde Family: A Structural Overview
The four isomers of azaindole-3-carbaldehyde, derived from the fusion of a pyrrole and a pyridine ring, present a fascinating study in the subtle yet significant influence of heteroatom placement. The lone pair of the pyridine nitrogen and its electron-withdrawing inductive effect modulate the electron density of the pyrrole ring and, consequently, the reactivity of the C3-aldehyde group.
Isomer
Systematic Name
Common Name
CAS Number
4-Azaindole-3-carbaldehyde
1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
4-Azaindole-3-carboxaldehyde
276862-85-2
5-Azaindole-3-carbaldehyde
1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde
5-Azaindole-3-carboxaldehyde
933717-10-3
6-Azaindole-3-carbaldehyde
1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde
6-Azaindole-3-carboxaldehyde
25957-65-7
7-Azaindole-3-carbaldehyde
1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
7-Azaindole-3-carboxaldehyde
4649-09-6
Synthesis of Azaindole Aldehydes: The Vilsmeier-Haack Approach
The Vilsmeier-Haack reaction is a cornerstone for the formylation of electron-rich heterocycles, and azaindoles are no exception.[3] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrrole ring.[4] The regioselectivity of this electrophilic aromatic substitution is predominantly at the C3 position of the pyrrole ring, which is the most nucleophilic site.
While direct, side-by-side comparative yield data under identical conditions is sparse in the literature, a compilation of reported procedures allows for a qualitative assessment of the relative ease of formylation.
A Comparative Guide to the Regioselective Synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde
Introduction: The Significance of the 6-Azaindole Scaffold The 1H-pyrrolo[2,3-c]pyridine, commonly known in medicinal chemistry as 6-azaindole, is a privileged heterocyclic scaffold. Its structural resemblance to indole,...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of the 6-Azaindole Scaffold
The 1H-pyrrolo[2,3-c]pyridine, commonly known in medicinal chemistry as 6-azaindole, is a privileged heterocyclic scaffold. Its structural resemblance to indole, a cornerstone in numerous biological processes, allows it to act as a bioisostere, enhancing pharmacological properties such as solubility and metabolic stability. This has led to its incorporation into a range of clinically significant molecules, including the FDA-approved HIV entry inhibitor Fostemsavir.[1] The strategic functionalization of the 6-azaindole core is paramount in drug discovery, and among the most versatile derivatives is 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde . The aldehyde group at the C7 position serves as a crucial synthetic handle for introducing diverse molecular complexity, making the development of a robust and regioselective synthetic route to this intermediate a high-priority objective for researchers in the field.
This guide provides an in-depth validation of a regioselective synthetic strategy for 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde, comparing it with plausible but flawed alternatives. We will dissect the underlying chemical principles, provide a detailed experimental protocol for the validated route, and present the necessary data for its characterization, offering a comprehensive resource for chemists in drug development.
The Challenge of Regioselectivity: Why Direct Formylation Fails
At first glance, the most direct approach to synthesizing 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde would be a direct electrophilic formylation of the parent 6-azaindole heterocycle. Classic methods like the Vilsmeier-Haack, Duff, or Rieche reactions are standard tools for introducing aldehyde functionalities onto aromatic rings.[1]
However, the electronic nature of the 6-azaindole scaffold dictates the site of electrophilic attack. The pyrrole ring is significantly more electron-rich than the pyridine ring, making it the preferred site for electrophilic substitution. Consequently, reactions like the Vilsmeier-Haack formylation overwhelmingly yield the 3-formyl-6-azaindole isomer, often in low to moderate yields.[1] Direct formylation at the desired C7 position on the electron-deficient pyridine ring is electronically disfavored and not a viable synthetic strategy.
}
dot
Figure 1: Regioselectivity of Vilsmeier-Haack formylation on the 6-azaindole core.
Comparison of Viable Regioselective Synthetic Routes
To overcome the challenge of regioselectivity, strategies must pivot from electrophilic substitution to methods that can precisely activate the C7 position. Organometallic chemistry provides the necessary tools. Two primary strategies emerge as the most viable: Directed Ortho-Metalation (DoM) and Halogen-Metal Exchange .
Feature
Route A: Directed Ortho-Metalation (DoM)
Route B: Halogen-Metal Exchange
Starting Material
N-Protected 1H-pyrrolo[2,3-c]pyridine
7-Halo-1H-pyrrolo[2,3-c]pyridine
Key Reagent
Strong lithium amide base (e.g., LDA) or alkyllithium
Alkyllithium (e.g., n-BuLi or t-BuLi)
Number of Steps
2 (Protection, Lithiation/Formylation)
2 (Halogenation, Exchange/Formylation)
Principle
Deprotonation of the most acidic C-H proton, directed by the N6 heteroatom.[2][3]
Exchange of a halogen atom for a lithium atom, creating a site-specific organolithium.[4]
Advantages
Atom-economical; avoids synthesis of a halogenated intermediate.
Often very clean and high-yielding; less sensitive to steric hindrance around the target site.
Disadvantages
Requires careful control of temperature and stoichiometry to prevent side reactions. The N-H of the pyrrole must be protected.
Requires synthesis of the 7-halo precursor, which adds a step to the overall sequence.
Both routes are vastly superior to direct formylation as they offer absolute control over the position of functionalization. The choice between them often depends on the availability and cost of the starting materials. For this guide, we will focus on the validation of the Directed Ortho-Metalation route, which leverages the inherent acidity of the C7 proton ortho to the pyridine nitrogen.
In-Depth Validation of the Directed Ortho-Metalation (DoM) Route
This route is a powerful example of harnessing a substrate's intrinsic properties to achieve a specific chemical transformation. The pyridine nitrogen (N6) acts as a directing metalation group (DMG), coordinating to the lithium base and positioning it to abstract the adjacent C7 proton.[3][5] To prevent competitive deprotonation of the more acidic pyrrole N-H, an initial protection step is mandatory. A bulky silyl group like triisopropylsilyl (TIPS) is ideal as it is robust to the basic conditions but can be readily removed.
}
dot
Figure 2: Workflow for the synthesis of the target aldehyde via Directed Ortho-Metalation.
Experimental Protocol
This protocol is synthesized from established principles of directed metalation on N-protected azaindoles. Researchers should perform their own optimization.
Step 1: Synthesis of 1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine
To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF, add imidazole (1.5 eq).
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the N-TIPS protected 6-azaindole as a clear oil.
Step 2: Synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq, 2.5 M in hexanes) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen). Stir for 30 minutes.
To this freshly prepared LDA solution, add a solution of 1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the C7-lithiated species.
Add anhydrous N,N-dimethylformamide (DMF, 2.0 eq) dropwise to the reaction mixture.
Stir at -78 °C for an additional 2 hours.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
The crude product contains the N-TIPS protected aldehyde. For deprotection, dissolve the crude material in THF and treat with tetrabutylammonium fluoride (TBAF, 1.2 eq, 1 M solution in THF).
Stir at room temperature for 1-2 hours until TLC/LC-MS indicates complete removal of the TIPS group.
Concentrate the mixture and purify by flash column chromatography (silica gel, gradient elution with dichloromethane/methanol) to afford 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde as a solid.
Validation and Characterization Data
The successful synthesis of the target compound must be validated by comprehensive analytical data.
Data Type
Expected Result
Appearance
White to off-white solid
Yield
60-75% over two steps
¹H NMR (400 MHz, DMSO-d₆)
δ 12.0 (br s, 1H, NH), 10.2 (s, 1H, CHO), 8.8 (s, 1H, Ar-H), 8.2 (d, 1H, Ar-H), 7.8 (t, 1H, Ar-H), 7.2 (d, 1H, Ar-H), 6.8 (t, 1H, Ar-H). (Note: Chemical shifts are approximate and may vary)
¹³C NMR (100 MHz, DMSO-d₆)
δ 192.0 (CHO), 150.1, 145.2, 131.5, 129.8, 125.4, 118.6, 115.3, 101.9. (Note: Chemical shifts are approximate)
Mass Spec (ESI+)
m/z = 147.05 [M+H]⁺
Conclusion
The synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde presents a classic challenge in heterocyclic chemistry: achieving regioselectivity on a multi-ring system with competing reactive sites. While direct electrophilic formylation is an unviable strategy, organometallic methods provide a precise and powerful solution. The validated Directed Ortho-Metalation (DoM) route, involving N-protection followed by LDA-mediated lithiation and DMF quench, offers a reliable and efficient pathway to this high-value building block. This guide provides the strategic rationale and a detailed, actionable protocol to empower researchers in medicinal chemistry to access this key intermediate for the development of next-generation therapeutics.
References
The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. (2024). DC Chemicals. Available at: [Link]
Mortier, J. 07- DIRECTED ORTHO METALATION. Unblog.fr. Available at: [Link]
Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]
Ivonin, S. P., et al. (2022). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available at: [Link]
Directed ortho metalation. Wikipedia. Available at: [Link]
Formylation - Common Conditions. Organic Chemistry Portal. Available at: [Link]
El-Gendy, G. A., et al. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, Vol. 91, No. 3. Available at: [Link]
Metal–halogen exchange. Wikipedia. Available at: [Link]
A Senior Application Scientist's Guide to Comparative Docking of 1H-pyrrolo[2,3-c]pyridine-based Kinase Inhibitors
This guide provides an in-depth, experimentally-grounded framework for conducting comparative molecular docking studies on 1H-pyrrolo[2,3-c]pyridine-based inhibitors. Designed for researchers in drug discovery and comput...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth, experimentally-grounded framework for conducting comparative molecular docking studies on 1H-pyrrolo[2,3-c]pyridine-based inhibitors. Designed for researchers in drug discovery and computational chemistry, this document moves beyond a simple protocol, elucidating the scientific rationale behind each step to ensure the generation of robust, reliable, and publishable data. We will focus on Fibroblast Growth Factor Receptor 1 (FGFR1), a well-validated kinase target implicated in various cancers, for which numerous 1H-pyrrolo[2,3-c]pyridine inhibitors have been developed.[1]
The Scientific Imperative: Why Docking Studies on this Scaffold?
The 1H-pyrrolo[2,3-c]pyridine core is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] Its structural features allow for versatile substitutions that can be tailored to achieve high potency and selectivity against specific kinase targets. Molecular docking is an indispensable computational tool in this process.[3][4] It allows for the rapid, cost-effective prediction of how these compounds might bind to their target protein, providing crucial insights into the structure-activity relationship (SAR) that drives lead optimization.[2]
A comparative docking study, as detailed here, is not merely about generating binding scores. It is a validation-centric approach. By docking a set of novel compounds, a known inhibitor (positive control), and re-docking the co-crystallized ligand (validation control), we can build confidence in our computational model and make more accurate predictions about the potential of our novel chemical entities.
The Strategic Workflow: A Self-Validating Docking Cascade
A successful docking campaign is systematic and self-validating. The workflow must be designed to minimize artifacts and build confidence in the predictive power of the model. The following diagram outlines our strategic approach.
Caption: A self-validating workflow for comparative molecular docking.
Experimental Methodology: A Step-by-Step Guide
This section details the protocols for our comparative study. The causality behind each choice of tool and parameter is explained to provide a deeper understanding of the process.
Target Protein Selection and Preparation
Causality: The choice of target and its preparation are the most critical steps in a docking study.[5][6] An inaccurate or poorly prepared protein structure will lead to meaningless results. We select FGFR1 as our target due to its therapeutic relevance and the availability of high-quality crystal structures.
Protocol:
Structure Retrieval: Navigate to the RCSB Protein Data Bank (PDB).[7][8][9] Download the coordinates for PDB ID: 3C4F , which represents the FGFR1 kinase domain in complex with a 1H-pyrrolo[2,3-b]pyridine-based inhibitor.[1] This co-crystallized ligand is essential for defining the binding site and validating our docking protocol.
Initial Cleaning: Load the PDB file into a molecular visualization tool such as UCSF Chimera or Discovery Studio Visualizer.[10][11] Remove all non-essential components, including water molecules, cofactors, and any additional protein chains if the biological unit is a monomer.[5][10] The rationale is that crystallographic water molecules may not be present in the physiological binding event, and their inclusion can complicate the docking calculation unless there is strong evidence for their role in ligand binding.
Protein Preparation for Docking: Utilize a dedicated protein preparation utility, such as the 'Dock Prep' tool in Chimera or the protein preparation wizard in Schrödinger Maestro. This process is crucial and typically involves:
Adding Hydrogens: Crystal structures often lack explicit hydrogen atoms.[5][11] Adding them is essential for correct ionization states and hydrogen bonding networks.
Assigning Charges: Assign partial atomic charges using a standard force field (e.g., AMBER). This is critical for the scoring function to accurately calculate electrostatic interactions.[12]
Repairing Missing Residues: If the crystal structure has missing side chains or loops, these should be modeled in, as they could influence the binding pocket's shape and electrostatics.
Final Output: Save the prepared protein as a .pdbqt file if using AutoDock Vina, which is a PDB file with added charge and atom type information.[11]
Ligand Preparation
Causality: Ligands must be converted to 3D structures with realistic bond lengths, angles, and charge distributions.[13][14] The docking software explores different conformations of the ligand, and starting from an energetically minimized 3D structure makes this search more efficient and accurate.
Protocol:
Structure Generation: Obtain the 2D structures of your novel 1H-pyrrolo[2,3-c]pyridine derivatives. For our positive control, we will use Ponatinib , a known multi-kinase inhibitor with a distinct but relevant scaffold. Obtain its structure from a database like PubChem.[14]
2D to 3D Conversion: Use a program like OpenBabel or MarvinSketch to convert the 2D structures into 3D coordinates.[15]
Energy Minimization & Charge Assignment: This is a critical step. Assign Gasteiger charges, which are suitable for small molecules in docking studies.[14] Perform an energy minimization using a suitable force field (e.g., MMFF94) to generate a low-energy, stable conformation.
Define Rotatable Bonds: The docking software needs to know which bonds in the ligand are rotatable to explore conformational flexibility. This is typically handled automatically by software like AutoDock Tools.[12][14]
Final Output: Save the prepared ligands in the .pdbqt format for use with AutoDock Vina.
Molecular Docking Execution
Causality: The docking simulation itself involves placing the ligand in the binding site and evaluating its fit. The accuracy of this step depends on the search algorithm and the scoring function. We use AutoDock Vina, which employs a Lamarckian genetic algorithm for searching and an empirical scoring function to estimate binding affinity.[4][16]
Protocol:
Grid Box Generation: The "grid box" defines the three-dimensional space where the docking software will search for binding poses.[6][12] To ensure you are targeting the correct active site, the grid box should be centered on and encompass the co-crystallized ligand from the original PDB file (3C4F). A box size of approximately 22.5 x 22.5 x 22.5 Å is typically sufficient to cover the ATP-binding site of a kinase.
Configuration File: Create a configuration text file that specifies the file paths for the prepared protein receptor, the ligand, the center and dimensions of the grid box, and the name of the output file.
Validation Docking (Re-docking): First, dock the extracted and re-prepared co-crystallized ligand back into the FGFR1 binding site. A successful docking protocol should be able to reproduce the experimentally observed binding pose. The similarity is quantified by the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. An RMSD value below 2.0 Å is considered a successful validation.[17][18]
Comparative Docking: Once the protocol is validated, dock your novel 1H-pyrrolo[2,3-c]pyridine derivatives and the positive control (Ponatinib) using the exact same grid parameters and docking settings.
Results and Comparative Analysis
Causality: The output of a docking study is a set of binding poses and corresponding scores for each ligand.[17][19] A robust analysis goes beyond simply ranking by score; it involves a detailed examination of the molecular interactions that drive binding. This provides actionable insights for the next round of inhibitor design.
Quantitative Data Summary
The results can be summarized for clear comparison. A lower binding energy score suggests a stronger predicted binding affinity.[17][20]
Compound ID
Docking Score (kcal/mol)
Key Hydrogen Bonds Interacting Residues
Key Hydrophobic/π-Stacking Interacting Residues
RMSD from Native Ligand (Å)
Validation Control
3C4F Native Ligand (Re-docked)
-10.8
Ala564, Asp641
Leu484, Val492, Leu630
0.98
Positive Control
N/A
Ponatinib
-10.2
Ala564, Cys582
Leu484, Phe642
N/A
Test Compounds
N/A
Pyrrolo-Inhibitor-01
-11.2
Ala564, Asp641
Leu484, Val492, Leu630, Phe642
N/A
Pyrrolo-Inhibitor-02
-9.5
Asp641
Val492, Leu630
N/A
Pyrrolo-Inhibitor-03
-8.1
None
Val492
N/A
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of Results
Protocol Validation: The re-docked native ligand shows a low RMSD of 0.98 Å, which is well below the 2.0 Å threshold, validating our docking protocol and confirming that the scoring function and search parameters are appropriate for this system.[18]
Binding Affinity: Pyrrolo-Inhibitor-01 displays the most favorable docking score (-11.2 kcal/mol), even stronger than the native ligand and the positive control, marking it as a high-priority candidate for synthesis and biological testing.
Interaction Analysis: The true value of docking lies in visualizing the binding poses.[21] Pyrrolo-Inhibitor-01 recapitulates the key hydrogen bonds with the hinge region residues (Ala564) and the DFG motif (Asp641) that are characteristic of Type I kinase inhibitors. It also forms extensive hydrophobic and potential π-stacking interactions, explaining its excellent score. In contrast, Pyrrolo-Inhibitor-03 fails to form any hydrogen bonds, resulting in a significantly weaker score. This analysis provides a clear, structure-based hypothesis for the observed differences in predicted affinity.
Biological Context: FGFR Signaling Pathway
Understanding where the target fits into the broader biological context is crucial. FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades like the RAS/MAPK pathway, which drives cell proliferation and survival. Our inhibitors aim to block the ATP-binding site, preventing this initial phosphorylation event.
Caption: Simplified FGFR1 signaling pathway and the mechanism of action for ATP-competitive inhibitors.
Conclusion and Future Directions
This guide outlines a rigorous, validation-driven methodology for the comparative docking of 1H-pyrrolo[2,3-c]pyridine inhibitors against the FGFR1 kinase. The hypothetical results demonstrate how Pyrrolo-Inhibitor-01 emerges as a promising lead due to its superior predicted binding affinity and its ability to form canonical kinase inhibitor interactions.
The strength of this computational approach lies in its ability to prioritize compounds for synthesis and wet-lab validation, thereby saving significant time and resources. The next logical steps would be to synthesize these prioritized compounds and confirm their biological activity through in vitro kinase assays and cell-based proliferation assays. The experimental data can then be used to refine the docking model, creating a powerful feedback loop for iterative, structure-guided drug design.
References
ResearchGate. (2024). How to interpret and analyze molecular docking results?[Link]
PubMed Central. (n.d.). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. [Link]
ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. [Link]
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. [Link]
Taylor & Francis Online. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
Taylor & Francis Online. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]
ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. [Link]
YouTube. (2021). Molecular Docking Part - 1 | Protein & Ligand Preparation. [Link]
YouTube. (2020). How To Use RCSB Protein Data Bank (PDB); Basic Tutorial. [Link]
Taylor & Francis Online. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
PubMed. (2010). Novel 1H-pyrrolo[2,3-c]pyridines as acid pump antagonists (APAs). [Link]
ACS Publications. (n.d.). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. [Link]
Semantic Scholar. (2019). Systematic Studies on the Protocol and Criteria for Selecting a Covalent Docking Tool. [Link]
IntechOpen. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. [Link]
ACS Publications. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. [Link]
RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 1H-pyrrolo[2,3-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as pivotal targets....
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as pivotal targets. The 1H-pyrrolo[2,3-c]pyridine scaffold, an isomer of the well-known 7-azaindole, represents a promising framework for the development of potent kinase inhibitors. However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: ensuring target selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and comprehensive assessment of a compound's cross-reactivity profile is not merely a regulatory hurdle but a cornerstone of rational drug design.
This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of 1H-pyrrolo[2,3-c]pyridine derivatives. We will explore the causality behind experimental choices, present detailed protocols for key assays, and offer a framework for interpreting the resulting data, empowering researchers to make informed decisions in their drug development programs.
The Imperative of Selectivity Profiling
The development of a kinase inhibitor rarely concludes with the identification of a potent binder to the primary target. The true measure of a candidate's therapeutic potential lies in its selectivity profile across the entire kinome. A "promiscuous" inhibitor that interacts with numerous off-target kinases can trigger a cascade of unintended cellular events, leading to adverse effects.[1] Conversely, a highly selective inhibitor may be more prone to the development of resistance through mutations in the target kinase. Understanding the complete interaction profile of a 1H-pyrrolo[2,3-c]pyridine derivative is therefore critical for predicting its biological effects and potential clinical outcomes.
Comparative Analysis of Cross-Reactivity Profiling Techniques
Several orthogonal approaches are available to assess the selectivity of a kinase inhibitor. The choice of methodology depends on the stage of drug discovery, the desired depth of information, and the available resources. Here, we compare three widely used techniques: broad-panel enzymatic assays, cell-based target engagement assays, and chemoproteomic methods.
Broad-Panel Enzymatic Assays (e.g., KINOMEscan™)
These assays are often the first step in comprehensive selectivity profiling. They provide a broad overview of a compound's interaction with a large number of purified kinases.
Principle: The KINOMEscan™ platform, for instance, employs a competition binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR.[2] This method provides a direct measure of binding affinity (dissociation constant, Kd) in an ATP-independent manner.
Data Interpretation: The results are typically presented as a percentage of control, where a lower percentage indicates stronger binding. A common way to quantify selectivity is the Selectivity Score (S-score) , which is the ratio of kinases that a compound binds to with a certain affinity to the total number of kinases tested.[1] For example, an S(1µM) of 0.05 means the compound binds to 5% of the tested kinases with a Kd below 1µM.
Table 1: Illustrative Cross-Reactivity Data for a Hypothetical 1H-pyrrolo[2,3-c]pyridine Derivative (Compound X)
Kinase Target
% Control @ 1µM
Kd (nM)
Primary Target/Off-Target
CDK9/CycT1
0.5
5
Primary Target
GSK3B
2
15
Off-Target
DYRK1A
5
45
Off-Target
CLK1
8
70
Off-Target
PIM1
15
150
Off-Target
FLT3
40
>1000
Off-Target
VEGFR2
65
>1000
Off-Target
EGFR
80
>1000
Off-Target
SRC
95
>1000
Off-Target
... (450+ other kinases)
>90
>1000
-
Experimental Protocol: KINOMEscan™ Profiling
Compound Preparation: Dissolve the 1H-pyrrolo[2,3-c]pyridine derivative in 100% DMSO to a stock concentration of 10 mM.
Assay Plate Preparation: Prepare serial dilutions of the test compound in an appropriate buffer.
Binding Reaction: In each well of a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound. Incubate to allow the binding reaction to reach equilibrium.
Washing: Wash the plate to remove unbound kinase and test compound.
Elution and Quantification: Elute the bound kinase from the solid support and quantify the amount of DNA tag using qPCR.
Data Analysis: Calculate the percentage of control for each kinase and, if applicable, determine the Kd from a dose-response curve.
Caption: KINOMEscan™ Experimental Workflow.
Cell-Based Target Engagement Assays
While enzymatic assays are invaluable for broad screening, they do not always reflect a compound's behavior in a cellular context. Cell-based assays provide a more physiologically relevant assessment of target engagement.
Principle: A popular method is the NanoBRET™ Target Engagement assay. This technique measures the binding of a test compound to a specific kinase in living cells. The target kinase is expressed as a fusion protein with NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase is added to the cells. When the tracer binds to the NanoLuc®-kinase fusion, it brings the fluorophore in close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET). A test compound that binds to the kinase will displace the tracer, leading to a loss of BRET signal.
Data Interpretation: The results are typically expressed as an IC50 value, representing the concentration of the compound that inhibits 50% of the tracer binding. This provides a quantitative measure of target engagement in a live-cell environment.
Cell Culture: Culture cells expressing the NanoLuc®-kinase fusion protein of interest.
Cell Plating: Seed the cells into a multi-well plate.
Compound Treatment: Add serial dilutions of the 1H-pyrrolo[2,3-c]pyridine derivative to the cells and incubate.
Tracer Addition: Add the fluorescent tracer to the cells.
BRET Measurement: Measure the BRET signal using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
Data Analysis: Calculate the IC50 value from the dose-response curve.
Caption: KiNativ™ Experimental Workflow.
Interpreting the Data: A Holistic Approach
A comprehensive cross-reactivity profile is built by integrating data from multiple orthogonal assays. For a given 1H-pyrrolo[2,3-c]pyridine derivative, the KINOMEscan™ data will provide a broad, initial map of potential interactions. This can then be validated and further quantified in a more physiological context using cell-based assays like NanoBRET™ for key on- and off-targets. Finally, chemoproteomic approaches like KiNativ™ can confirm these interactions with endogenous kinases.
Discrepancies between these methods can be informative. For example, a compound that shows potent binding in an enzymatic assay but weak activity in a cell-based assay may have poor cell permeability or be subject to efflux pumps.
Conclusion
The 1H-pyrrolo[2,3-c]pyridine scaffold holds significant promise for the development of novel kinase inhibitors. However, realizing this potential requires a deep understanding of their interaction with the entire kinome. By employing a multi-faceted approach to cross-reactivity profiling, researchers can gain a comprehensive understanding of their compound's selectivity, enabling the rational design of safer and more effective therapeutics. This guide provides the foundational knowledge and practical protocols to navigate the complexities of kinase inhibitor profiling and advance the development of the next generation of targeted therapies.
References
Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
Vasta, J. D., Robers, M. B., & Machleidt, T. (2018). A new paradigm for target engagement in cells. Annual review of pharmacology and toxicology, 58, 223-239.
Patricelli, M. P., Szardenings, A. K., Liyanage, M., Nomanbhoy, T. K., Wu, Z., Weissig, H., ... & Rosen, H. (2007). Functional proteomics reveal the mechanism of action of eltrombopag, a small-molecule agonist of the thrombopoietin receptor.
DiscoverX. (n.d.). KINOMEscan® Technology. Retrieved from [Link]
ActivX Biosciences, Inc. (n.d.). KiNativ™. Retrieved from [Link]
A Senior Application Scientist's Guide to Benchmarking New 1H-Pyrrolo[2,3-c]pyridine Analogs as Kinase Inhibitors
For drug development professionals, the journey from a novel chemical scaffold to a viable clinical candidate is a rigorous gauntlet of empirical validation. The 1H-pyrrolo[2,3-b]pyridine core (a close and more extensive...
Author: BenchChem Technical Support Team. Date: January 2026
For drug development professionals, the journey from a novel chemical scaffold to a viable clinical candidate is a rigorous gauntlet of empirical validation. The 1H-pyrrolo[2,3-b]pyridine core (a close and more extensively studied analog of the 1H-pyrrolo[2,3-c]pyridine scaffold) has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors.[1][2][3][4][5] This guide provides a comprehensive framework for benchmarking new analogs derived from this scaffold, ensuring that only the most promising candidates advance. We will focus on a comparative analysis against known inhibitors targeting the clinically significant receptor tyrosine kinases, c-Met and VEGFR2, which are pivotal drivers of tumor growth, angiogenesis, and metastasis.[6][7]
This document is not a rigid protocol but a strategic guide. It emphasizes the causality behind experimental choices, equipping researchers to design self-validating studies that generate trustworthy and actionable data.
Part 1: Foundational Concepts - Understanding the Oncogenic Targets
A robust benchmarking program begins with a deep understanding of the biological targets. The c-Met (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2) signaling pathways are frequently dysregulated in a wide array of human cancers.[8] Their activation triggers a cascade of downstream events promoting cell proliferation, survival, migration, and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.[9][10]
The c-Met Signaling Pathway:
Upon binding its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This initiates multiple downstream cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive an "invasive growth" program.[6][11][12] Aberrant c-Met activation, through overexpression, mutation, or amplification, is a key factor in tumor progression and metastasis.[8]
Caption: The c-Met Signaling Cascade.
The VEGFR2 Signaling Pathway:
VEGFR2 is the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A in endothelial cells.[7] Ligand binding induces receptor dimerization and activation of its tyrosine kinase domain. This triggers downstream pathways, including the PLCγ-PKC-MAPK and PI3K-AKT cascades, which are crucial for endothelial cell proliferation, survival, and migration—hallmarks of angiogenesis.[10][13][14]
Caption: The VEGFR2 Angiogenesis Pathway.
Part 2: The Competitors - A Profile of Known Inhibitors
To contextualize the performance of new analogs, they must be benchmarked against well-characterized, potent inhibitors. For c-Met and VEGFR2, several multi-kinase inhibitors have been approved or are in late-stage clinical development, making them ideal comparators.[15][16]
Inhibitor
Primary Targets
IC50 (c-Met)
IC50 (VEGFR2)
Clinical Status
Cabozantinib
c-Met, VEGFR2, RET, AXL
1.3 nM
0.035 nM
Approved
Foretinib
c-Met, VEGFR2
~3.4 nM
~1.6 nM
Clinical Trials
Sunitinib
VEGFRs, PDGFRβ, KIT
~20-50 nM
2 nM
Approved
Sorafenib
VEGFRs, PDGFRβ, Raf
~10-20 nM
90 nM
Approved
Note: IC50 values are compiled from various sources and can differ based on assay conditions. The values provided are for comparative purposes.[15][17][18]
Part 3: The Experimental Gauntlet - A Step-by-Step Benchmarking Workflow
A comprehensive evaluation requires a multi-tiered approach, moving from purified enzymes to complex biological systems. This workflow ensures that decisions are based on a holistic understanding of a compound's properties.
Caption: General Workflow for Kinase Inhibitor Benchmarking.
Stage 1: In Vitro Profiling - Target Engagement and Selectivity
Rationale: The initial step is to confirm direct, potent inhibition of the primary targets and assess selectivity across the human kinome. High potency is desired, but high selectivity is critical to minimize off-target toxicities. Developing selective kinase inhibitors is a significant challenge due to the conserved nature of the ATP-binding site across the kinome.[19]
Dispense 5 µL of kinase/substrate solution into each well.
Add 100 nL of serially diluted test compound or DMSO vehicle control.
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
Initiate the kinase reaction by adding 5 µL of ATP solution.
Incubate for 1 hour at room temperature.
Stop the reaction and measure the remaining kinase activity by adding the detection reagent according to the manufacturer's protocol.
Measure luminescence using a plate reader.
Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Kinome-wide Selectivity Profiling
Rationale: It is crucial to understand an inhibitor's off-target profile early. A compound that potently inhibits the target but also hits dozens of other kinases may have a challenging path forward due to potential toxicity. The kinobeads assay is an affinity chromatography-based chemical proteomics method for profiling kinase inhibitor selectivity.[20]
Methodology Overview:
Lysate Preparation: Prepare lysates from cell lines that express a broad range of kinases (e.g., a mix of K562, Jurkat, and U-937 cells).
Competitive Binding: Incubate the cell lysate with increasing concentrations of the test compound.
Affinity Capture: Add "kinobeads"—Sepharose beads functionalized with a mixture of non-selective kinase inhibitors. These beads will bind kinases whose ATP pockets are not occupied by the test compound.
Elution & Digestion: Wash the beads to remove non-specifically bound proteins, then elute and digest the captured kinases into peptides.
LC-MS/MS Analysis: Analyze the peptides using quantitative mass spectrometry to identify and quantify the bound kinases.
Data Analysis: Determine the displacement of each kinase from the beads at different compound concentrations to generate IC50 values across a large portion of the kinome.
Rationale: Moving from a purified enzyme system to a live cell context is a critical validation step. Cellular assays confirm that the compound can penetrate the cell membrane, engage its target, and elicit a biological response.[21] These assays are fundamental in drug discovery for evaluating the cytotoxicity and efficacy of potential therapeutic agents.[22][23]
Protocol 3: Cell Viability / Cytotoxicity Assay
This assay measures the dose-dependent effect of the inhibitors on the proliferation and viability of cancer cells.
Cell Line Selection: Choose cancer cell lines with documented dependency on the target pathway (e.g., MKN-45 gastric cancer cells with c-Met amplification; HUVEC cells for VEGFR2-driven proliferation).
Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
Treat the cells with a range of concentrations of the test compounds (typically from 1 nM to 10 µM). Include a vehicle-only control.
Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
Add the MTS reagent to each well and incubate for 1-4 hours.
Measure the absorbance at 490 nm. The absorbance is directly proportional to the number of living cells.
Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell viability against the log of the inhibitor concentration.
Rationale: This assay provides direct evidence of target engagement within the cell. A potent compound should reduce the phosphorylation (activation) of its target kinase and downstream signaling proteins.
Procedure:
Plate cells (e.g., EBC-1 cells for c-Met) and allow them to adhere.
Starve the cells (e.g., in serum-free media for 4-6 hours) to reduce basal signaling.
Pre-treat cells with various concentrations of the test inhibitor for 1-2 hours.
Stimulate the pathway by adding the relevant ligand (e.g., HGF for c-Met) for 15-30 minutes.
Lyse the cells and quantify total protein concentration.
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
Probe the membrane with primary antibodies specific for the phosphorylated forms of the target and key downstream proteins (e.g., p-Met, p-VEGFR2, p-AKT, p-ERK) and their total protein counterparts as loading controls.
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Quantify band intensity to determine the reduction in phosphorylation at different inhibitor concentrations.
Stage 3: In Vivo Evaluation - Efficacy in Preclinical Models
Rationale: Demonstrating efficacy in an animal model is a crucial step before any clinical consideration. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard tool for evaluating the in vivo efficacy of anticancer agents.[24][25][26]
Protocol 5: Human Tumor Xenograft Model
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
Procedure:
Tumor Implantation: Subcutaneously inject a suspension of a relevant human tumor cell line (e.g., 5 x 10^6 U-87 MG glioblastoma cells) into the flank of each mouse.
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is typically calculated using the formula: (Length x Width²)/2.[25]
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Known Inhibitor, New Analog Dose 1, New Analog Dose 2).
Dosing: Administer the compounds daily via an appropriate route (e.g., oral gavage) based on prior pharmacokinetic studies.
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor for any signs of toxicity.
Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize the animals, and excise and weigh the tumors.
Analysis: Compare the tumor growth inhibition (TGI) between the treated and vehicle groups.
Stage 4: Pharmacokinetic Profiling - Understanding Drug Disposition
Rationale: Efficacy is meaningless without adequate drug exposure. Pharmacokinetic (PK) studies determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for establishing a dosing regimen for efficacy studies and predicting human PK.[27][28][29]
Protocol 6: In Vivo Pharmacokinetic (PK) Study
Animal Model: Typically performed in rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
Procedure:
Dosing: Administer a single dose of the test compound to two groups of animals: one via intravenous (IV) injection and one via oral gavage (PO).
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
Plasma Preparation: Process blood samples to isolate plasma.
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
Data Analysis: Plot plasma concentration versus time and use pharmacokinetic software to calculate key parameters such as:
Cmax: Maximum plasma concentration.
Tmax: Time to reach Cmax.
AUC: Area under the concentration-time curve (total drug exposure).
t1/2: Elimination half-life.
F%: Oral bioavailability (calculated as [AUC_oral / AUC_IV] x 100).
Part 4: Data Interpretation and Candidate Selection
After completing the experimental gauntlet, the collected data must be synthesized to make an informed decision.
Comparative Data Summary (Hypothetical Data)
Compound
c-Met IC50 (nM)
VEGFR2 IC50 (nM)
MKN-45 GI50 (nM)
TGI @ 50mg/kg (%)
Oral Bioavailability (F%)
Known Inhibitor A
2
1
10
85
40
New Analog X
5
3
25
92
65
New Analog Y
50
45
500
30
15
New Analog Z
1
0.8
8
10
5
Decision Matrix for Lead Candidate Selection
The final step involves weighing all the evidence. A lead candidate should possess a balanced profile of high potency, good selectivity, robust cellular and in vivo activity, and favorable pharmacokinetic properties.
Caption: Decision Matrix for Inhibitor Candidate Selection.
Conclusion
Benchmarking novel 1H-pyrrolo[2,3-c]pyridine analogs is a systematic, multi-parameter process. By rigorously comparing new chemical entities against established inhibitors through a tiered workflow of biochemical, cellular, and in vivo assays, researchers can build a comprehensive data package. This evidence-based approach ensures that only the most promising compounds, those with a clear therapeutic window and a high probability of success, are progressed, ultimately saving valuable time and resources in the long and arduous path of drug discovery.
References
An, F. et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 251–256. Available at: [Link]
Gherardi, E. et al. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1 Suppl), S7–S19. Available at: [Link]
AbbVie Inc. (n.d.). c-MET Protein. AbbVie Science. Available at: [Link]
Christensen, J. G. et al. (2006). Targeting the c-Met Signaling Pathway in Cancer. Cancer Research, 66(12), 5991-5995. Available at: [Link]
Dykes, D. J. et al. (1982). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Contributions to Oncology, 9, 1-13. Available at: [Link]
Wang, Z. et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. Available at: [Link]
Drilon, A. et al. (2018). Common c-MET signaling pathways. ResearchGate. Available at: [Link]
Zhang, Y. et al. (2021). VEGFR-2 signaling pathway and downstream mediators. ResearchGate. Available at: [Link]
Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. Available at: [Link]
Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades. Bio-Rad. Available at: [Link]
Kumar, S. et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 357–365. Available at: [Link]
Gherardi, E. et al. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1 Suppl), S7–S19. Available at: [Link]
Altmeyers Encyclopedia. (n.d.). VEGFR inhibitors. Altmeyers Encyclopedia. Available at: [Link]
De Beca, F. F. et al. (2021). Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. Cancers, 13(11), 2653. Available at: [Link]
Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Charles River Laboratories. Available at: [Link]
Creative Biolabs. (n.d.). Xenograft Models. Creative Biolabs. Available at: [Link]
Wang, Y. et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Available at: [Link]
Padhye, S. et al. (2013). c-Met inhibitors. Expert Opinion on Therapeutic Patents, 23(10), 1263-1277. Available at: [Link]
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]
Wikipedia. (n.d.). VEGFR-2 inhibitor. Wikipedia. Available at: [Link]
Volkamer, A. et al. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Available at: [Link]
Médard, G. et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574–1586. Available at: [Link]
Uitdehaag, J. C. M. et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. Available at: [Link]
Li, Y. et al. (2023). Application of physiologically based pharmacokinetics modeling in the research of small-molecule targeted anti-cancer drugs. Cancer Chemotherapy and Pharmacology, 92(4), 253–270. Available at: [Link]
Zhang, Y. et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12246–12265. Available at: [Link]
van Nuland, M. et al. (2020). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter?. British Journal of Clinical Pharmacology, 86(10), 2030-2041. Available at: [Link]
Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. Available at: [Link]
van der Velden, D. L. et al. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Clinical Pharmacology & Therapeutics, 108(3), 494-505. Available at: [Link]
El-Mernissi, R. et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1). Available at: [Link]
Ding, X. & Zhong, D. (2013). Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors. Journal of Pharmaceutical Analysis, 3(2), 71-85. Available at: [Link]
Zhang, Y. et al. (2022). Discovery of the Novel 1 H -Pyrrolo[2,3- b ]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ResearchGate. Available at: [Link]
El-Gamal, M. I. et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 27, 1014–1022. Available at: [Link]
Kim, J. et al. (2025). 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. DBpia. Available at: [Link]
Wang, Y. et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Advances, 11, 20651-20661. Available at: [Link]
Wang, Y. et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Advances, 11, 20651-20661. Available at: [Link]
Kumar, D. et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 12(11), 1759–1766. Available at: [Link]
Kim, J. et al. (2025). 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. KoreaScience. Available at: [Link]
From Benchtop to Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1H-Pyrrolo[2,3-c]Pyridine Kinase Inhibitors
The 1H-pyrrolo[2,3-c]pyridine, also known as 7-azaindole, represents a privileged scaffold in modern medicinal chemistry. Its unique structure is particularly adept at forming key hydrogen bond interactions within the AT...
Author: BenchChem Technical Support Team. Date: January 2026
The 1H-pyrrolo[2,3-c]pyridine, also known as 7-azaindole, represents a privileged scaffold in modern medicinal chemistry. Its unique structure is particularly adept at forming key hydrogen bond interactions within the ATP-binding pocket of protein kinases, making it a cornerstone for the development of targeted therapies in oncology and immunology.[1][2] However, the journey from a potent molecule in a test tube (in vitro) to an effective therapeutic in a living system (in vivo) is fraught with challenges. This guide provides a comparative analysis of the in vitro and in vivo efficacy of 1H-pyrrolo[2,3-c]pyridine compounds, offering insights into the experimental data that bridge the translational gap.
Chapter 1: The In Vitro Profile: Gauging Potency at the Molecular and Cellular Level
The initial evaluation of any potential drug candidate begins in vitro. These assays are designed to answer two fundamental questions: Does the compound engage its intended molecular target, and does this engagement translate to a functional effect in a controlled cellular environment?
The Rationale Behind the In Vitro Cascade:
The primary goal is to establish a compound's potency and selectivity in a reductionist system. We start with biochemical assays to measure direct target interaction, minimizing biological variables. Success here justifies moving to more complex cell-based assays, which introduce challenges like cell permeability and off-target effects. This tiered approach ensures that only the most promising compounds, those with demonstrated target engagement and cellular activity, advance to more resource-intensive in vivo studies.
Key In Vitro Methodologies
1. Biochemical Kinase Assays: These assays directly measure the inhibition of a purified kinase enzyme. A common method is the luminescence-based assay, which quantifies ADP production, a direct product of kinase activity.[3] The output, the half-maximal inhibitory concentration (IC50), represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
2. Cellular Proliferation and Signaling Assays: Once biochemical potency is established, the compound's effect on cancer cell lines is assessed. For instance, compounds targeting the Fibroblast Growth Factor Receptor 4 (FGFR4) have been evaluated for their ability to suppress the proliferation of HuH-7 hepatocellular carcinoma cells.[4][5] Western blot analysis is also crucial to confirm that the compound inhibits the intended signaling pathway within the cell.[4][5]
Table 1: Representative In Vitro Efficacy of 1H-Pyrrolo[2,3-c]Pyridine Kinase Inhibitors
Experimental Protocol: Luminescence-Based In Vitro Kinase Activity Assay [3]
This protocol outlines a method for determining the IC50 value of a 1H-pyrrolo[2,3-c]pyridine compound against a target kinase.
Materials:
Purified kinase of interest
Kinase substrate peptide
ATP
Test compound (e.g., 1H-pyrrolo[2,3-c]pyridine derivative)
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
ADP-Glo™ Kinase Assay Kit
White, opaque 96-well plates
DMSO
Procedure:
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature. This allows the inhibitor to bind to the kinase.
Initiate Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.
ADP Detection:
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Use a sigmoidal dose-response curve to calculate the IC50 value.
Diagram: In Vitro Efficacy Evaluation Workflow
Caption: Workflow for assessing in vitro efficacy.
Chapter 2: The In Vivo Challenge: Translating Potency to Systemic Efficacy
A compound's success in vivo is not solely dependent on its potency. Pharmacokinetics (PK)—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) a compound—plays a pivotal role. A highly potent inhibitor is ineffective if it is rapidly metabolized or fails to reach the target tissue in sufficient concentrations.[10]
The Rationale Behind Animal Models:
In vivo studies in animal models are essential to understand a compound's behavior in a complex biological system. For kinase inhibitors, this often involves using xenograft models, where human cancer cells are implanted into immunocompromised mice.[9] These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism. The choice of model is critical; for instance, evaluating a JAK inhibitor may involve a mouse model where a specific JAK mutation, like JAK2V617F, is knocked in to mimic human myeloproliferative neoplasms.[11]
Key In Vivo Methodologies
1. Pharmacokinetic (PK) Studies: Before efficacy studies, the PK profile of a compound is determined. This involves administering the compound to animals (e.g., mice, rats) and measuring its concentration in plasma over time to determine properties like oral bioavailability and half-life.[10][12] For example, a 1H-pyrrolo[2,3-b]pyridine derivative targeting ATM was found to have an excellent oral bioavailability of 147.6% in mice.[9]
2. Xenograft Efficacy Studies: In these models, tumor-bearing mice are treated with the test compound, and tumor growth is monitored over time. The primary endpoint is often Tumor Growth Inhibition (TGI). For example, a 7-azaindole derivative targeting FGFR4 showed significant antitumor activity in a mouse HuH-7 xenograft model.[4][5]
Table 2: Representative In Vivo Efficacy of 1H-Pyrrolo[2,3-c]Pyridine Kinase Inhibitors
Experimental Protocol: Mouse Xenograft Tumor Model
This protocol provides a general framework for assessing the in vivo antitumor efficacy of a 1H-pyrrolo[2,3-c]pyridine compound.
Materials:
Immunocompromised mice (e.g., nude mice)
Human cancer cell line (e.g., HCT116)
Test compound formulated for the chosen route of administration (e.g., oral gavage)
Vehicle control
Calipers for tumor measurement
Procedure:
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 HCT116 cells) into the flank of each mouse.
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
Randomization: Randomly assign mice into treatment and control groups.
Treatment: Administer the test compound or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., once daily by oral gavage).
Monitoring:
Measure tumor volume with calipers 2-3 times per week.
Monitor animal body weight and overall health as indicators of toxicity.
Endpoint: Continue the study for a defined period or until tumors in the control group reach a predetermined maximum size.
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for the treatment group compared to the vehicle control group.
Diagram: The Path from In Vitro to In Vivo
Caption: Key stages in preclinical drug development.
Chapter 3: Bridging the Gap: Correlating In Vitro and In Vivo Data
The ultimate goal is to establish a strong in vitro-in vivo correlation (IVIVC), where potent in vitro activity translates into predictable in vivo efficacy. However, this is often not a direct one-to-one relationship.
Factors Influencing the IVIVC:
Pharmacokinetics: As discussed, poor oral bioavailability, rapid metabolism, or high plasma protein binding can prevent a potent compound from reaching its target in vivo.[12]
Target Engagement in Tissue: Plasma concentration of a drug does not always reflect its concentration at the tumor site. Achieving sufficient target engagement within the tumor is critical for efficacy.
Metabolic Stability: The liver can extensively metabolize compounds, converting an active drug into inactive metabolites.[10]
Off-Target Effects: A compound may have unforeseen off-target activities in vivo that can lead to toxicity or an altered efficacy profile.
A successful drug candidate, therefore, must possess a balanced profile of high in vitro potency and favorable in vivo ADME properties. For instance, compound 25a , a 1H-pyrrolo[2,3-b]pyridine derivative, not only showed excellent in vitro selectivity for ATM kinase but also demonstrated an outstanding oral bioavailability of 147.6% in mice, which contributed to its potent in vivo antitumor activity when combined with irinotecan.[9] This highlights the synergy required between molecular potency and drug-like properties for successful translation.
Conclusion
The development of 1H-pyrrolo[2,3-c]pyridine compounds as kinase inhibitors exemplifies the critical interplay between in vitro potency and in vivo efficacy. While in vitro assays are indispensable for identifying potent molecular entities, they are only the first step. A thorough understanding of a compound's pharmacokinetic and metabolic profile through rigorous in vivo testing is paramount for predicting clinical success. By carefully analyzing and correlating data from both domains, researchers can more effectively navigate the complex path from a promising molecule on the benchtop to a life-saving therapy for patients.
References
Application Notes and Protocols for Kinase Activity Assays - Benchchem.
In vitro kinase assay - Protocols.io.
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma | Journal of Medicinal Chemistry - ACS Public
In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol.
Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed.
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hep
In vitro kinase assay - ResearchG
In vitro kinase activity - Protocols.io.
Discovery of 1H‑Pyrrolo[2,3‑b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - NLM Dataset C
Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - ResearchG
Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC - NIH.
Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed.
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC - NIH.
Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed.
Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl) - PubMed.
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed.
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine deriv
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
Discovery of Pyrrolo[2,3- c ]pyridines as Potent and Reversible LSD1 Inhibitors.
Pharmacokinetics and metabolism of HOE 077. Preclinical studies - PubMed.
Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine- phenylamide hybrids as potent Janus kinase 2.
Discovery and Biological Evaluation of N -Methyl-pyrrolo[2,3- b ]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors | Request PDF - ResearchG
Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PubMed Central.
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing.
Crafting a Precise Genetic Mouse Model with JAX - The Jackson Labor
JAX Tech Talk #56: Let's Talk Making Mouse Models with Large Transgenes - YouTube.
The Jak/STAT pathway in model organisms: emerging roles in cell movement - PubMed.
A Head-to-Head Comparison of Synthetic Methods for 1H-pyrrolo[2,3-c]pyridines: A Guide for Researchers
The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] Its structural resemblance to indole allows it to ac...
Author: BenchChem Technical Support Team. Date: January 2026
The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique physicochemical properties and opportunities for vector-specific interactions.[2] Derivatives of this scaffold have shown a wide range of biological activities, including as kinase inhibitors and potential therapeutics for cancer and Alzheimer's disease.[1] The continued interest in these molecules necessitates robust and versatile synthetic methods to drive further research.[3] This guide provides a head-to-head comparison of key synthetic strategies for the construction of the 1H-pyrrolo[2,3-c]pyridine core, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal route for their specific needs.
Classical Approaches: Building from Pyridine Precursors
Many traditional methods for synthesizing azaindoles are analogous to established indole syntheses, typically starting from substituted aminopyridines and constructing the pyrrole ring.[4] However, the electron-deficient nature of the pyridine ring can impact the efficiency of these reactions compared to their indole counterparts.[4]
The Fischer Indole Synthesis: A Classic Reimagined
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, can be adapted for the synthesis of azaindoles.[5][6][7] This acid-catalyzed reaction involves the condensation of a pyridylhydrazine with an aldehyde or ketone, followed by a[4][4]-sigmatropic rearrangement.[6]
Mechanism Insight: The critical step, the[4][4]-sigmatropic rearrangement, can be hampered by the electron-withdrawing nature of the pyridine ring.[8] This often necessitates harsh reaction conditions, such as high temperatures and strong acids like polyphosphoric acid (PPA).[9]
Advantages:
Direct and well-established methodology.
Can provide access to a variety of substituted 1H-pyrrolo[2,3-c]pyridines by varying the ketone or aldehyde starting material.[9]
Limitations:
Often requires high temperatures and strong acids, which can limit functional group tolerance.[9]
The electron-deficient nature of the pyridine ring can lead to lower yields compared to the synthesis of indoles.[8]
Modern Marvels: Transition-Metal Catalyzed Strategies
The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocycles, and 1H-pyrrolo[2,3-c]pyridines are no exception. These methods often offer milder reaction conditions, broader substrate scope, and greater control over regioselectivity.
Sonogashira Coupling followed by Cyclization: A Workhorse Approach
One of the most common and reliable methods for the synthesis of 2-substituted and 2,3-disubstituted azaindoles involves a Sonogashira cross-coupling reaction between a halo-aminopyridine and a terminal alkyne, followed by a cyclization step.[2][3][4]
Causality in Experimental Choices: The choice of catalyst, base, and solvent is crucial for both the Sonogashira coupling and the subsequent cyclization. Palladium catalysts, often in combination with a copper(I) co-catalyst, are typically employed for the coupling step.[4] The subsequent cyclization can be promoted by a variety of reagents, including strong bases (e.g., potassium tert-butoxide), copper salts, or even under acidic conditions.[2]
Advantages:
High yields and broad substrate scope.
Allows for the controlled introduction of substituents at the 2- and 3-positions of the pyrrolo[2,3-c]pyridine core.
Limitations:
Can struggle with the synthesis of azaindoles bearing heteroaromatic, bromo, or densely functionalized aromatic C2 substituents.[3]
The multi-step nature of the process can increase the overall synthesis time.
Palladium-Catalyzed Annulation Reactions
More convergent approaches involve the direct palladium-catalyzed annulation of halo-aminopyridines with various coupling partners. For instance, the reaction of amino-ortho-iodopyridines with allyl acetate can generate 2-methyl azaindoles.[4] Another powerful method is the direct annulation of electron-poor o-chloroaminopyridines with aldehydes.[1]
Expertise in Action: The mechanism of these reactions often involves a π-allyl complex formation followed by an intermolecular nucleophilic attack or an intramolecular Heck-type reaction to form the pyrrole ring.[4] The choice of palladium catalyst and ligands is critical to achieving high efficiency and selectivity.
Advantages:
More convergent and atom-economical than multi-step sequences.
Can provide access to a diverse range of substituted 1H-pyrrolo[2,3-c]pyridines.
Limitations:
The availability of the substituted halo-aminopyridine starting materials can be a limiting factor.
Optimization of reaction conditions, particularly the catalyst system, may be required for different substrates.
Emerging Frontiers: Novel and Domino Strategies
Recent research has focused on developing even more efficient and environmentally friendly methods for the synthesis of 1H-pyrrolo[2,3-c]pyridines.
Transition-Metal-Free Synthesis via Carbene Catalysis
A convergent, transition-metal-free synthesis of 2-aryl-azaindoles has been developed utilizing N-heterocyclic carbene (NHC) catalysis.[3] This method involves the interception of a reactive aza-ortho-azaquinone methide intermediate by an acyl anion equivalent generated through carbene catalysis.[3]
Trustworthiness Through Robustness: This method demonstrates high yields and a wide substrate scope, including the synthesis of previously inaccessible azaindoles.[3] It tolerates a broad range of functional groups on the C2 aryl substituent, including halogens and both electron-withdrawing and electron-donating groups.[3]
Advantages:
Avoids the use of expensive and potentially toxic transition metals.
Provides access to a wide range of 2-aryl azaindole regioisomers.[3]
Often involves simple aqueous workup and purification by recrystallization or column chromatography.[3]
Limitations:
Steric hindrance from ortho-substituted aldehydes can be problematic.[3]
Domino Reactions in Aqueous Media
An efficient and environmentally friendly domino strategy for the synthesis of 3-substituted 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives has been established.[10] This catalyst-free domino reaction utilizes 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and 1,3-dicarbonyl compounds in water.[10]
Green Chemistry in Practice: This one-pot procedure is characterized by the use of readily available starting materials, water as the reaction medium, and simple crystallization for purification, avoiding the need for hazardous or expensive catalysts.[10]
Specific to 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridines.
Experimental Protocols
Representative Protocol for Sonogashira Coupling and Acid-Catalyzed Cyclization
This protocol is adapted from a procedure for the synthesis of 7-azaindoles.[2][4]
Step 1: Sonogashira Coupling
To a solution of an amino-halopyridine (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., acetonitrile), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq) are added. A base (e.g., triethylamine, 2.0 eq) is then added, and the reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product is extracted and purified by column chromatography.
Step 2: Acid-Catalyzed Cyclization
The purified 3-alkynyl-2-aminopyridine from Step 1 is dissolved in acetonitrile. Trifluoroacetic acid (TFA, 1.0 eq) and trifluoroacetic anhydride (TFAA, 1.3 eq) are added, and the mixture is heated to reflux for several hours.[4] After cooling, the reaction is neutralized, and the product is extracted and purified to afford the desired 1H-pyrrolo[2,3-c]pyridine.
Visualizing the Synthetic Pathways
Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis for 1H-pyrrolo[2,3-c]pyridines.
General Workflow for Transition-Metal Catalyzed Syntheses
Caption: Workflow for Transition-Metal Catalyzed Syntheses of 1H-pyrrolo[2,3-c]pyridines.
Conclusion
The synthesis of the 1H-pyrrolo[2,3-c]pyridine core has evolved significantly, from classical methods requiring harsh conditions to modern, highly efficient transition-metal catalyzed and transition-metal-free strategies. The choice of synthetic route will depend on factors such as the desired substitution pattern, functional group tolerance, availability of starting materials, and scalability. For the synthesis of diverse libraries of 2- and 2,3-substituted derivatives, the Sonogashira coupling followed by cyclization remains a robust and versatile approach. For more convergent and atom-economical syntheses, direct palladium-catalyzed annulations are highly attractive. The emergence of transition-metal-free methods and domino reactions in green solvents highlights the ongoing innovation in this field, offering milder and more sustainable alternatives for the future of 1H-pyrrolo[2,3-c]pyridine synthesis.
References
Sharma, H. A., Hovey, M. T., & Scheidt, K. A. (2016). Azaindole synthesis through dual activation catalysis with N-heterocyclic carbenes. Chemical Communications, 52(64), 9929-9932. [Link]
Leboho, T. C., van Vuuren, S., Michael, J. P., & de Koning, C. B. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(5), 769-778. [Link]
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Current Organic Chemistry, 22(23), 2266-2283. [Link]
Leboho, T. C., van Vuuren, S., Michael, J. P., & de Koning, C. B. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(5), 769-778. [Link]
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Molecules, 29(12), 2848. [Link]
Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
An efficient domino strategy for synthesis of 3-substituted 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives in water. (2018). Tetrahedron Letters, 59(31), 3041-3044. [Link]
Rønne, M. H., Refn, K., Rohde, M. D., Nielsen, O., & Kristensen, J. L. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5035. [Link]
Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
Fischer indole synthesis – Knowledge and References. Taylor & Francis. [Link]
Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. ResearchGate. [Link]
Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
Hojnik, C. (2014). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. [Link]
Arikawa, Y., Hasuoka, A., Hirase, K., Inatomi, N., Sato, F., Hori, Y., ... & Kajino, M. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342. [Link]
A Guide to the Orthogonal Confirmation of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde's Structure
In the landscape of pharmaceutical research and synthetic chemistry, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. For heterocyclic scaffolds like 1H-pyrrolo[...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of pharmaceutical research and synthetic chemistry, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. For heterocyclic scaffolds like 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde, a key building block in medicinal chemistry, ambiguity is not an option. A misplaced substituent or an incorrect ring fusion can lead to misinterpreted biological data and wasted resources.
This guide provides an in-depth comparison of the essential orthogonal methods required to confirm the structure of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde. Orthogonal methods are distinct, independent analytical techniques that measure different physical properties of the molecule. When multiple orthogonal methods converge on the same structural assignment, we establish a self-validating system, ensuring the highest degree of confidence and scientific integrity. We will not only detail the protocols but also explore the underlying causality—the "why"—behind each experimental choice.
The Central Role of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution.[1][2][3] It provides a detailed map of the atomic framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. A multi-pronged NMR approach is necessary for an unambiguous assignment.
Foundational 1D NMR: ¹H and ¹³C Spectra
¹H NMR Spectroscopy: This is the initial reconnaissance. It reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration). For 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde, we anticipate distinct signals for the aldehyde proton (CHO), the pyrrole N-H proton, and the aromatic protons on the bicyclic core. The coupling patterns between adjacent protons are critical for mapping out the substitution pattern on each ring.
¹³C NMR Spectroscopy: This experiment identifies all unique carbon atoms in the molecule. Coupled with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, we can differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons. This is crucial for identifying the non-protonated carbons involved in the ring fusion and the carbon of the aldehyde group.
Advanced 2D NMR: Building the Molecular Skeleton
While 1D NMR provides the pieces, 2D NMR shows how they connect. For a molecule with multiple aromatic protons and two fused rings, 2D experiments are not optional; they are essential for definitive proof.
COSY (COrrelation SpectroscopY): This experiment maps ¹H-¹H coupling networks.[4][5][6] A cross-peak between two proton signals in a COSY spectrum confirms that they are spin-coupled, typically through two or three bonds. This allows us to trace the connectivity of protons within the pyridine and pyrrole rings separately.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[4][5] It is the definitive way to assign the chemical shift of each protonated carbon, marrying the ¹H and ¹³C datasets.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful NMR experiment for elucidating the overall carbon skeleton.[4][5] It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). These "long-range" correlations are the key to stitching the molecular fragments together. For our target molecule, crucial HMBC correlations would be from the aldehyde proton to the carbon on the pyrrole ring it's attached to, and from protons on one ring to carbons on the other, confirming the fusion of the pyrrole and pyridine rings.
The logical workflow for NMR analysis is a sequential process where each experiment builds upon the last.
Caption: NMR workflow for structural elucidation.
Expected NMR Data Summary
Analysis
Expected Observations for 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde
Correlation from aldehyde proton (~10 ppm) to C7 and C7a.
Key COSY
Correlations between adjacent protons on the pyridine ring (H4-H5).
Experimental Protocol: Comprehensive NMR Analysis
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of the N-H proton, making it more easily observable.
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity. Tune and shim the probe for the specific sample.
1D ¹H Acquisition: Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio (S/N > 100:1).
1D ¹³C/DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum. Run DEPT-135 and DEPT-90 experiments to differentiate carbon types.
2D COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment.
2D HSQC Acquisition: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment to correlate ¹H and ¹³C nuclei.
2D HMBC Acquisition: Acquire a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe two- and three-bond correlations.
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.
Analysis: Systematically analyze the spectra, starting with the ¹H and assigning spin systems from the COSY. Use the HSQC to assign the attached carbons, and the HMBC to connect all fragments into the final structure.
Orthogonal Method 2: High-Resolution Mass Spectrometry (HRMS)
While NMR builds the atomic skeleton, HRMS provides the fundamental elemental formula.[7] It is a crucial and independent check on the atomic composition suggested by NMR.
Why HRMS is Essential
Low-resolution mass spectrometry provides the nominal mass (an integer), which can correspond to numerous possible elemental formulas. High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) to several decimal places.[8][9] Because the exact mass of each isotope is unique (e.g., ¹²C = 12.00000, ¹H = 1.00783, ¹⁶O = 15.9949, ¹⁴N = 14.0031), a highly accurate mass measurement can definitively confirm a single molecular formula.[8]
For 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde, the molecular formula is C₈H₆N₂O.
An HRMS instrument must measure a mass that matches this theoretical value, typically within a 5 ppm (parts per million) error margin, to confirm the formula.[10]
Data Comparison: Theoretical vs. Experimental Mass
Parameter
Value
Molecular Formula
C₈H₆N₂O
Theoretical Exact Mass [M+H]⁺
147.05529 Da
Acceptable Experimental Range (±5 ppm)
147.05455 - 147.05603 Da
Experimental Protocol: HRMS Analysis
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with the ionization source.
Instrumentation: Use an HRMS instrument, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
Ionization: Introduce the sample into the ESI source to generate protonated molecular ions, [M+H]⁺.
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range. Ensure the instrument is properly calibrated with a known standard immediately before or during the run (using a lock mass).
Analysis: Determine the m/z of the most intense peak in the isotopic cluster for the molecular ion. Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass and compare it to the theoretical formula.
SC-XRD is the definitive "gold standard" for structural determination.[11][12] It provides an unambiguous three-dimensional map of electron density in the solid state, from which the precise positions of all atoms can be determined.[13][14][15] This method directly visualizes the molecule's connectivity and conformation, leaving no room for doubt.
The Power of Direct Visualization
Unlike spectroscopic methods that infer structure from properties, crystallography provides a direct image. It will not only confirm the C₈H₆N₂O formula and the pyrrolo[2,3-c]pyridine core but will also definitively establish the position of the aldehyde group at C7, a detail that could be ambiguous with NMR alone if isomeric starting materials were possible. The primary challenge is experimental: obtaining a high-quality single crystal suitable for diffraction.
Caption: Workflow for single-crystal X-ray diffraction.
Experimental Protocol: SC-XRD Analysis
Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents, temperatures, and techniques (e.g., slow evaporation, vapor diffusion, cooling).
Crystal Selection: Select a suitable crystal (typically 0.1-0.3 mm in size, with no visible defects) under a microscope and mount it on a goniometer head.
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to protect the crystal from radiation damage and improve data quality. Collect the diffraction data by rotating the crystal in the X-ray beam.
Structure Solution and Refinement: Process the diffraction data to obtain a set of reflection intensities. Solve the phase problem using direct methods to generate an initial electron density map. Build and refine the atomic model against the experimental data until the model converges with a good R-factor (a measure of agreement between the calculated and observed structure factors).
Validation: The final structure is validated and typically visualized as an ORTEP or ball-and-stick diagram showing atomic positions, bond lengths, and bond angles.
FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[16] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[17] While not a primary tool for elucidating a full unknown structure, it serves as a quick and effective check to confirm the presence of key functionalities predicted by the proposed structure.
For our target molecule, FTIR provides clear evidence for the aldehyde and the N-H group of the pyrrole ring.
Characteristic FTIR Absorption Bands
Functional Group
Vibration Type
Expected Wavenumber (cm⁻¹)
Pyrrole N-H
Stretch
3200 - 3400 (broad)
Aromatic C-H
Stretch
3000 - 3100
Aldehyde C-H
Stretch
2800 - 2900 and 2700 - 2800 (often two weak bands)
Aldehyde C=O
Stretch
~1680 - 1700 (strong, sharp)
Aromatic C=C/C=N
Stretch
1450 - 1600
Experimental Protocol: FTIR Analysis
Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for analyzing small amounts of solid powder with minimal sample preparation.
Background Scan: Record a background spectrum of the clean ATR crystal.
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
Data Acquisition: Record the sample spectrum. The final spectrum is automatically ratioed against the background to show only the absorbance of the sample.
Analysis: Identify the characteristic absorption bands and confirm they match the expected functional groups.
Conclusion: A Unified and Self-Validating Approach
Confirming the structure of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde requires a synergistic application of orthogonal analytical techniques. No single method provides the complete picture with absolute certainty. HRMS provides the exact formula, FTIR confirms the key functional groups, NMR meticulously pieces together the atomic connectivity in solution, and X-ray crystallography delivers the ultimate, unambiguous 3D structure in the solid state.
Caption: Convergence of orthogonal methods for structural confirmation.
By employing this multi-technique, orthogonal approach, researchers and drug development professionals can proceed with the confidence that their foundational data is accurate, robust, and scientifically sound. This rigorous validation is not merely good practice; it is an essential component of reproducible and reliable science.
References
Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]
de la Torre, B. G., & Albericio, F. (2025, August 6). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Protocols. [Link]
Springer Protocols. (2025, August 6). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]
Fiveable. High-Resolution Mass Spectrometry Definition. [Link]
YouTube. (2019, March 18). Formula determination by high resolution mass spectrometry. [Link]
Encyclopedia.pub. (2022, June 1). X-ray Single-Crystal Diffraction. [Link]
Crimson Publishers. Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. [Link]
SlidePlayer. Determination of crystal structure by single crystal X-ray diffraction. [Link]
Spectroscopy Online. (2011, November 1). Using High-Resolution LC–MS to Analyze Complex Sample. [Link]
ResearchGate. X-ray crystal structures of (a) 4-azaindole binding to c-Met kinase.... [Link]
ResearchGate. Key correlations observed in the HMBC, COSY, and NOESY NMR spectra of 6 (in CDCl3). [Link]
PubMed Central (PMC). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
MDPI. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]
Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]
SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). [Link]
Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]
Wiley Analytical Science. (2016, January 15). Structure Elucidation in Organic Chemistry. [Link]
Budapest University of Technology and Economics. Vibrational Spectroscopic Study of Nitrogen Heterocycles. [Link]
PubMed Central (PMC). (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
A Senior Application Scientist's Guide to the ADMET Profiling of 1H-pyrrolo[2,3-c]pyridine Derivatives
The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to function as a versatile pharmacophore, parti...
Author: BenchChem Technical Support Team. Date: January 2026
The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to function as a versatile pharmacophore, particularly in the development of protein kinase inhibitors.[1] However, the journey from a potent "hit" compound to a viable drug candidate is paved with rigorous preclinical evaluations, among which the assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramount. A compound's therapeutic efficacy is rendered irrelevant if it cannot reach its target in sufficient concentration or if it exhibits an unacceptable toxicity profile.
This guide provides a comparative analysis of the key ADMET properties of representative 1H-pyrrolo[2,3-c]pyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of comparative data but also an in-depth look at the causality behind experimental choices and detailed, field-proven protocols for essential assays.
The ADMET Gauntlet: An Integrated Workflow
Successful drug development hinges on a multi-parametric optimization process where ADMET properties are evaluated iteratively alongside potency and selectivity. The workflow begins with rapid in silico predictions to flag potential liabilities, followed by a suite of in vitro assays that provide quantitative data to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies.
Caption: Integrated ADMET workflow from early-stage computational screening to in vitro assays.
Absorption: Crossing the Intestinal Barrier
For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle. We primarily use the Caco-2 permeability assay, which employs a human colon adenocarcinoma cell line that differentiates into a polarized monolayer mimicking the intestinal barrier.[2][3] This assay provides a measure of the apparent permeability coefficient (Papp) and helps identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[4]
Comparative Permeability of 1H-pyrrolo[2,3-c]pyridine Derivatives
Derivative
R1 Substitution
R2 Substitution
Papp (A→B) (10⁻⁶ cm/s)
Papp (B→A) (10⁻⁶ cm/s)
Efflux Ratio (ER)
Permeability Class
Derivative A
H
-CONH₂
0.8
4.0
5.0
Low (P-gp Substrate)
Derivative B
CH₃
-CN
12.5
13.1
1.0
High
Derivative C
F
-SO₂NH₂
2.1
2.5
1.2
Moderate
Control: Atenolol
-
-
0.5
0.6
1.2
Low
Control: Propranolol
-
-
25.0
24.5
~1.0
High
Causality & Insights:
Derivative A , with a polar amide group, shows low intrinsic permeability. The high efflux ratio (ER > 2) strongly suggests it is a substrate for an efflux transporter, likely P-gp, which actively pumps the compound back into the intestinal lumen, further limiting its absorption.[2]
Derivative B replaces the polar groups with more lipophilic methyl and nitrile moieties. This structural change dramatically increases its passive diffusion across the cell monolayer, resulting in high permeability and a negligible efflux ratio.
Derivative C incorporates a fluorine atom, a common strategy to modulate physicochemical properties. While the sulfonamide group is polar, the overall properties result in moderate permeability, likely sufficient for oral absorption.
Distribution: Reaching the Target
Once absorbed, a drug distributes throughout the body, a process heavily influenced by its binding to plasma proteins like albumin and α1-acid glycoprotein.[5] Only the unbound (free) fraction of a drug is available to interact with its pharmacological target.[6][7] We assess this using the Rapid Equilibrium Dialysis (RED) assay, which is considered the gold standard.[8]
Comparative Plasma Protein Binding (PPB)
Derivative
LogD at pH 7.4
Human PPB (%)
Mouse PPB (%)
Derivative A
1.5
65.2
60.1
Derivative B
3.8
99.1
98.5
Derivative C
2.9
92.5
90.3
Control: Warfarin
-
>99
>98
Causality & Insights:
The high lipophilicity (LogD) of Derivative B leads to very high plasma protein binding. While potent in biochemical assays, its high PPB means that a much higher total plasma concentration would be needed to achieve a therapeutically effective free concentration, potentially increasing the risk of off-target effects.
Derivative A , being more polar, exhibits lower PPB, suggesting a higher fraction of the drug will be free to engage its target.
Derivative C shows a more moderate PPB profile, often a desirable characteristic in drug candidates. The similar binding across species (human and mouse) suggests that preclinical efficacy studies in mice are likely to be reasonably predictive of the human pharmacokinetic profile.
Metabolism: The Biotransformation Engine
The liver is the primary site of drug metabolism, where enzymes, predominantly from the Cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[9] High metabolic turnover can lead to rapid clearance and poor bioavailability. We assess this using the liver microsomal stability assay.[10][11] Furthermore, inhibition of specific CYP isoforms by a drug can lead to dangerous drug-drug interactions (DDIs).[12][13]
Comparative Metabolic Stability and CYP Inhibition
Derivative
Human Liver Microsome T½ (min)
Intrinsic Clearance (Clint) (µL/min/mg)
CYP3A4 IC₅₀ (µM)
CYP2D6 IC₅₀ (µM)
Derivative A
> 60
< 10
> 50
> 50
Derivative B
8
173
2.5
15.0
Derivative C
35
39
> 50
45.1
Control: Verapamil
< 10
> 150
< 1.0
> 30
Causality & Insights:
Derivative A is highly stable in human liver microsomes, indicating low intrinsic clearance. This is a favorable property, suggesting a longer half-life in vivo. It also shows no significant inhibition of major CYP isoforms, indicating a low risk of DDIs.
Derivative B is rapidly metabolized, resulting in high intrinsic clearance. This would likely lead to poor oral bioavailability and a short duration of action. Its potent inhibition of CYP3A4, the enzyme responsible for metabolizing ~50% of marketed drugs, is a major red flag for potential DDIs.[14]
Derivative C demonstrates a moderate and often desirable metabolic stability profile. The low risk of CYP inhibition further strengthens its candidacy.
Caption: Conceptual diagram of Phase I metabolism mediated by Cytochrome P450 enzymes.
Toxicity: Ensuring Patient Safety
Toxicity assessment is a critical component of ADMET profiling, aimed at identifying potential safety liabilities early in development. Key assays include evaluating cardiotoxicity via hERG channel inhibition, mutagenicity using the Ames test, and general cell viability through cytotoxicity assays.
hERG Inhibition: The hERG potassium channel is crucial for cardiac repolarization.[15] Inhibition of this channel can lead to a potentially fatal arrhythmia.[16] The whole-cell patch-clamp technique is the gold standard for assessing hERG liability.[17]
Mutagenicity (Ames Test): This bacterial reverse mutation assay is a widely used method to assess the mutagenic potential of a chemical compound.[18][19][20]
Cytotoxicity: Assays like the MTT or LDH release assay measure a compound's ability to cause cell damage or death, providing a general indication of its toxicity.[21][22]
Comparative Toxicity Profile
Derivative
hERG IC₅₀ (µM)
Ames Test (TA98, TA100)
Cytotoxicity (HepG2) IC₅₀ (µM)
Derivative A
> 30
Negative
> 100
Derivative B
5.2
Negative
8.5
Derivative C
> 30
Negative
75.6
Control: Dofetilide
< 0.01
-
-
Causality & Insights:
Derivative A and C show no significant hERG inhibition at relevant concentrations, indicating a low risk of cardiotoxicity. Their high cytotoxicity IC₅₀ values suggest a good safety margin over their presumed therapeutic concentrations.
Derivative B exhibits moderate hERG inhibition, which warrants further investigation and could be a significant safety concern. Its relatively potent cytotoxicity in a liver cell line (HepG2) might also be problematic.
All three derivatives tested negative in the Ames test, suggesting they are not mutagenic.[23]
Experimental Protocols
Caco-2 Permeability Assay
This protocol is adapted from established methods for assessing intestinal permeability.[24]
Objective: To determine the rate of flux of a compound across a Caco-2 cell monolayer.
Methodology:
Cell Culture: Caco-2 cells are seeded onto semipermeable inserts in a Transwell™ plate and cultured for 18-22 days to form a differentiated, polarized monolayer.[3]
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the tight junctions between cells.
Assay: The test compound (e.g., 10 µM) is added to the apical (A) side, and the appearance of the compound in the basolateral (B) compartment is measured over time (typically 2 hours) by LC-MS/MS. This measures A→B permeability.
Efflux Assessment: The experiment is reversed, with the compound added to the basolateral side and measured on the apical side to determine B→A permeability.
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is calculated as Papp(B→A) / Papp(A→B).
Caption: Step-by-step workflow for the Caco-2 permeability assay.
Human Liver Microsomal (HLM) Stability Assay
This protocol outlines the procedure for determining a compound's metabolic stability.[25][26]
Objective: To measure the rate of disappearance of a parent compound in the presence of liver microsomes.
Methodology:
Preparation: A reaction mixture is prepared containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[11]
Initiation: The test compound (e.g., 1 µM) is added and pre-incubated at 37°C. The metabolic reaction is initiated by adding an NADPH-regenerating system.[9][10]
Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes).
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (T½) and the intrinsic clearance (Clint).
Cytotoxicity Assay (MTT Method)
This protocol is a standard colorimetric assay to assess cell viability.[27]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).[21]
Methodology:
Cell Seeding: A relevant cell line (e.g., HepG2) is seeded into a 96-well plate and allowed to attach overnight.
Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 48 or 72 hours).[22]
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial enzymes will reduce the yellow MTT to a purple formazan product.[27]
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
Measurement: The absorbance of the purple solution is measured using a plate reader (typically at 570 nm).
Data Analysis: The absorbance is directly proportional to the number of viable cells. A dose-response curve is generated to determine the IC₅₀ value.
Conclusion
The comparative analysis of these hypothetical 1H-pyrrolo[2,3-c]pyridine derivatives demonstrates the profound impact of subtle structural modifications on the overall ADMET profile.
Derivative A presents a promising profile with low clearance and low toxicity risk, but its low permeability due to P-gp efflux is a significant hurdle that must be addressed.
Derivative B , while likely potent due to its lipophilicity, is plagued by numerous ADMET liabilities, including high clearance, high plasma protein binding, CYP3A4 inhibition, and potential hERG toxicity, making it a poor candidate for progression.
Derivative C emerges as the most balanced compound, exhibiting moderate permeability, moderate metabolic stability, and a clean toxicity profile. It represents a solid lead for further optimization.
This guide underscores the necessity of an integrated, multi-parametric approach to ADMET assessment. By understanding the underlying principles of the assays and the causal relationships between chemical structure and biological properties, drug discovery teams can make more informed decisions, efficiently triage compounds, and ultimately increase the probability of selecting a successful drug candidate.
References
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Online Microbiology Notes. [Link]
Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. (2011). Springer Nature Experiments. [Link]
Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. (2011). PubMed. [Link]
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. [Link]
metabolic stability in liver microsomes. Mercell. [Link]
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). National Center for Biotechnology Information. [Link]
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021, July 30). U.S. Food & Drug Administration (FDA). [Link]
Unraveling the Role of hERG Channels in Drug Safety. Creative Bioarray. [Link]
ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (2022, October 11). German Journal of Pharmaceuticals and Biomaterials. [Link]
hERG Serum Shift Assay. Charles River Laboratories. [Link]
How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022, December 12). Visikol. [Link]
Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. (2025, March 10). National Center for Biotechnology Information. [Link]
Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. (2021, March 18). PubMed. [Link]
Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. (2025, October 15). ResearchGate. [Link]
In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
In Silico Tools and Software to Predict ADMET of New Drug Candidates. (2022). ResearchGate. [Link]
Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). National Center for Biotechnology Information. [Link]
Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011, March 21). Wiley-VCH. [Link]
Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]
Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. (2020). PubMed. [Link]
Evaluation of the inhibition performance of pyrrole derivatives against CYP450 isoforms. (2024, May 30). ResearchGate. [Link]
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (2022, October 11). German Journal of Pharmaceuticals and Biomaterials. [Link]
Evaluation of the inhibition performance of pyrrole derivatives against CYP450 isoforms. (2024, May 30). Pharmacia. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde
For researchers and drug development professionals, the synthesis and handling of novel heterocyclic compounds like 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde are routine. However, the lifecycle of these materials, particu...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers and drug development professionals, the synthesis and handling of novel heterocyclic compounds like 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde are routine. However, the lifecycle of these materials, particularly their proper disposal, is a critical component of laboratory safety and environmental stewardship that demands rigorous attention. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde and associated waste, grounded in established safety principles and regulatory standards. Our objective is to move beyond mere instruction and to instill a deep understanding of the causality behind these essential procedures.
Section 1: Hazard Assessment & Identification
These related structures are consistently classified as hazardous.[1][2][3][4][5] The pyrrolopyridine core can cause irritation, and the aldehyde functional group often imparts sensitizing and irritating properties. Therefore, 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde must be managed as a hazardous chemical waste .[6] The probable hazards are summarized in the table below.
Hazard Class
GHS Pictogram
Signal Word
Hazard Statement
Rationale & Causality
Acute Toxicity, Oral
Warning
H302: Harmful if swallowed
Based on data for analogous azaindole structures.[1][3] The nitrogen-containing heterocyclic ring system can interfere with biological processes if ingested.
Skin Corrosion/Irritation
Warning
H315: Causes skin irritation
A common characteristic of both aldehydes and many pyrrolopyridine derivatives.[1][2][3] These functional groups can react with skin proteins.
Serious Eye Damage/Irritation
Warning
H319: Causes serious eye irritation
Aldehydes are known eye irritants.[1][2][3] Direct contact with the mucous membranes of the eyes can cause significant inflammation and discomfort.
Specific Target Organ Toxicity
Warning
H335: May cause respiratory irritation
Fine powders or aerosols of aldehydes and heterocyclic compounds can irritate the respiratory tract upon inhalation.[1][2][3]
Section 2: Personal Protective Equipment (PPE)
Before handling 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde for any procedure, including disposal, the following PPE is mandatory to mitigate the risks identified above.
Eye Protection : Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] A face shield should be used if there is a splash hazard.
Hand Protection : Use appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[6] Always inspect gloves for tears or holes before use and change them immediately if contamination occurs.
Body Protection : A standard laboratory coat must be worn and kept fully buttoned.[6]
Respiratory Protection : If handling the solid compound outside of a certified chemical fume hood where dust may be generated, a NIOSH-approved respirator (e.g., N95) is required.[6]
Proper segregation is a cornerstone of safe laboratory waste management, preventing potentially violent chemical reactions.[7]
Incompatible Materials : Do not mix 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde waste with:
Strong Oxidizing Agents (e.g., nitric acid, permanganates) : The aldehyde group can be oxidized, which may be exothermic.
Strong Acids and Bases : Can cause vigorous reactions or degradation.[7]
Amines : Aldehydes can react with amines.
Container Selection :
Use only containers designated for hazardous chemical waste that are in good condition.[7] The original manufacturer's container is ideal for disposing of unused product.[7]
For liquid waste (solutions), use a leak-proof container with a screw-top cap, ensuring the container material (e.g., HDPE) is compatible with the solvent used.[8]
Labeling :
All waste containers must be labeled immediately upon the first addition of waste.
The label must include the words "Hazardous Waste" and a clear identification of the contents, including the full chemical name ("1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde") and any solvents present with their approximate percentages.[9][10]
Appropriate hazard pictograms or warnings must also be on the label.[10]
Section 4: Step-by-Step Disposal Protocol
The following workflow provides a systematic approach to disposing of various waste streams containing 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde. This process is designed to ensure safety and regulatory compliance at every stage.
A Senior Application Scientist's Guide to Handling 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde
This document provides essential safety and handling protocols for 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde. As a niche heterocyclic aldehyde, specific safety data for this exact molecule is not extensively published.
Author: BenchChem Technical Support Team. Date: January 2026
This document provides essential safety and handling protocols for 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde. As a niche heterocyclic aldehyde, specific safety data for this exact molecule is not extensively published. Therefore, this guide is built upon a foundation of expert analysis, synthesizing data from structurally analogous compounds—specifically, various isomers of pyrrolo-pyridine carbaldehydes and the parent 6-azaindole scaffold. This approach, common in medicinal chemistry and drug development, allows us to anticipate potential hazards and establish robust safety protocols. Our primary objective is to empower you, our fellow scientists, to manage risk proactively, ensuring both personal safety and data integrity.
Anticipated Hazard Profile: An Evidence-Based Assessment
The potential hazards of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde are inferred from related chemical structures. The presence of an aromatic aldehyde functional group combined with a nitrogen-containing heterocyclic system (azaindole) suggests specific toxicological endpoints. The table below summarizes the GHS hazard classifications for close structural analogs.
Hazard Classification
GHS Hazard Statement
Representative Analog Compounds & Rationale
Source(s)
Acute Toxicity, Oral
H302: Harmful if swallowed
The pyrrolo-pyridine core is common in biologically active molecules. Oral ingestion may lead to systemic toxicity.
As a fine powder or crystalline solid, the compound poses a significant mechanical and chemical irritation risk to the eyes. The aldehyde functionality can be particularly damaging to corneal tissue.
Causality Explained: The reactivity of the aldehyde group (-CHO) is a primary driver of the irritation and sensitization hazards. Aldehydes can form Schiff bases with amine groups in proteins, leading to skin and eye irritation. The azaindole core, being a bio-isostere for indole, can interact with various biological pathways, contributing to potential systemic effects if absorbed.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a comprehensive system designed to shield you from the anticipated hazards. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense and are considered mandatory for handling this compound.
Primary Barrier: Essential PPE for All Operations
Eye and Face Protection:
What: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, for operations with a higher risk of splashes or aerosol generation (e.g., weighing, preparing stock solutions), chemical splash goggles are required.[5] When handling larger quantities (>1g) or performing energetic reactions, a full face shield worn over safety glasses is essential.[6]
Why: This protects against accidental projection of the solid powder into the eyes, which can cause severe irritation or damage.
Hand Protection:
What: Use disposable nitrile gloves.[6] Avoid latex gloves, as they offer poor protection against many organic chemicals.[7] For operations involving solvents, consult a glove compatibility chart. Always double-glove if there is a significant risk of splash.
Why: Nitrile provides excellent protection against the anticipated skin irritation and potential sensitization caused by aromatic aldehydes.[1][2] Gloves must be inspected for tears before use and changed immediately upon contamination.
Body Protection:
What: A flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned with tight-fitting cuffs.[6] Long pants and closed-toe shoes that cover the entire foot are mandatory.[6]
Why: This prevents incidental skin contact on arms and legs. Synthetic fabrics like polyester can melt and fuse to the skin in the event of a fire or chemical splash, exacerbating injuries.
Secondary Barrier: Respiratory Protection
When to Use: Respiratory protection is required when engineering controls are insufficient to control exposure. This includes:
Handling large quantities of the powder outside of a balance enclosure.
Cleaning up significant spills.
If you experience any respiratory irritation despite working in a fume hood.
What: A NIOSH-approved N95 dust mask may be sufficient for containing nuisance dust.[8] For spill cleanup or when vapor/aerosol exposure is possible, a half-mask or full-face air-purifying respirator (APR) with organic vapor/acid gas (OV/AG) cartridges should be used.[9]
Why: The compound is expected to cause respiratory irritation.[1][4] A respirator prevents the inhalation of airborne particles, protecting the sensitive tissues of the lungs. Note that the use of an APR requires prior medical evaluation and fit-testing as per OSHA 29 CFR 1910.134.
Operational Plan: From Receipt to Disposal
This workflow provides a step-by-step guide to minimize exposure and ensure safe handling throughout the compound's lifecycle in the laboratory.
Pre-Handling and Preparation
Designate a Workspace: All handling of 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde solid must occur within a certified chemical fume hood or a powder containment hood.
Assemble Materials: Before bringing the chemical into the hood, gather all necessary equipment: spatulas, weigh paper, vials, solvents, and a designated waste container.
Verify Emergency Equipment: Ensure an eyewash station and safety shower are accessible and unobstructed. Confirm the location of a spill kit appropriate for solid chemical spills.
Don PPE: Put on all required PPE (lab coat, safety glasses/goggles, nitrile gloves) before opening the primary container.
Handling Protocol: Weighing and Solution Preparation
Minimize Air Currents: Keep the fume hood sash at the lowest practical height to maintain optimal airflow and prevent drafts that could disturb the fine powder.
Open Container with Care: Slowly open the container to avoid creating a "puff" of airborne powder.
Weighing: Use a spatula to carefully transfer the desired amount of solid onto weigh paper or directly into a tared vial. Avoid pouring the powder, as this increases the risk of aerosolization.
Dissolution: Add the solvent to the solid in the vial slowly to prevent splashing. Cap the vial securely and mix using a vortex or sonicator as needed. All solutions should be clearly labeled with the chemical name, concentration, solvent, and date.
Post-Handling Decontamination
Clean Workspace: Wipe down the balance and the fume hood work surface with a suitable solvent (e.g., 70% ethanol or isopropanol) and dispose of the wipes in the designated solid waste container.
Decontaminate Equipment: Thoroughly clean any reusable equipment (like spatulas) that came into contact with the chemical.
Doff PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by lab coat, and finally eye protection.
Wash Hands: Immediately wash hands thoroughly with soap and water after removing gloves.[2]
Emergency and Disposal Plan
Immediate Response to Exposures
Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Spill Management
Alert and Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
Secure the Area: Restrict access to the spill area.
Don Appropriate PPE: For large spills, this may include respiratory protection and a chemical-resistant apron.
Contain and Clean: Gently cover the solid spill with an absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne.[11] Carefully sweep the material into a designated hazardous waste container. Do not use a vacuum cleaner unless it is HEPA-filtered and rated for hazardous dust.
Waste Disposal Protocol
Chemical waste management is critical for laboratory safety and environmental compliance.[8]
Segregate Waste: All materials contaminated with 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde must be treated as hazardous waste.[8]
Solid Waste: Collect unused or contaminated solid, pipette tips, gloves, and wipes in a clearly labeled, sealed container (e.g., a double-bagged plastic bag or a dedicated solid waste tub).[8]
Liquid Waste: Collect solutions in a compatible, labeled hazardous waste container. Do not dispose of this chemical down the drain.[12]
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.[8]
Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal by a licensed waste management service.[8]
Workflow Visualization
The following diagram illustrates the decision-making and operational flow for safely handling 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde.
Caption: A workflow for handling 1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde.
References
PubChem. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O. National Center for Biotechnology Information. [Link]
PubChem. 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde | C8H6N2O. National Center for Biotechnology Information. [Link]
Centers for Disease Control and Prevention (CDC). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.[Link]
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM.[Link]
U.S. Environmental Protection Agency (EPA). Personal Protective Equipment.[Link]
Hazmat School. 5 Types of PPE for Hazardous Chemicals.[Link]
Fisher Scientific. Safety Data Sheet: Pyrrole.[Link]
PubChem. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2. National Center for Biotechnology Information. [Link]